Product packaging for 3-Nitro-2-pentene(Cat. No.:CAS No. 6065-18-5)

3-Nitro-2-pentene

Cat. No.: B15487713
CAS No.: 6065-18-5
M. Wt: 115.13 g/mol
InChI Key: YIBXYMGXPUOVPU-HWKANZROSA-N
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Description

3-Nitro-2-pentene is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B15487713 3-Nitro-2-pentene CAS No. 6065-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6065-18-5

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(E)-3-nitropent-2-ene

InChI

InChI=1S/C5H9NO2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3/b5-3+

InChI Key

YIBXYMGXPUOVPU-HWKANZROSA-N

Isomeric SMILES

CC/C(=C\C)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-2-pentene: Chemical Properties, Potential Biological Activity, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-pentene is an unsaturated nitroalkene, a class of organic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including its CAS Registry Number. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known reactivity and biological profiles of similar nitroalkenes to explore its potential applications in research and drug development, particularly in the areas of antimicrobial and anti-inflammatory research. This guide also presents a generalized synthetic approach and discusses potential mechanisms of action involving key cellular signaling pathways.

Chemical Structure and Identification

This compound is characterized by a five-carbon pentene backbone with a nitro group attached to the third carbon and a double bond between the second and third carbons. The IUPAC name for the more stable isomer is (E)-3-nitropent-2-ene.

Chemical Structure:

Key Identifiers:

IdentifierValueReference(s)
CAS Registry Number 6065-18-5[1][2]
Molecular Formula C5H9NO2[1][2]
IUPAC Name (E)-3-nitropent-2-ene[2]
Molecular Weight 115.13 g/mol [1][2]
SMILES CC/C(=C\C)/--INVALID-LINK--[O-][2]
InChI Key YIBXYMGXPUOVPU-HWKANZROSA-N[2]

Physicochemical Properties (Predicted)

PropertyPredicted Value
Boiling Point 167.2 ± 9.0 °C
Density 0.981 ± 0.06 g/cm³
LogP 2.10

Spectroscopic Data (Predicted and General Characteristics)

Specific experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be inferred from the known characteristics of nitroalkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and ethyl groups. The vinyl proton will likely appear in the downfield region. The integration of the signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum of pent-2-ene isomers typically shows five distinct signals for the five carbon atoms.[3][4] For this compound, the carbon atoms of the C=C double bond would have higher chemical shifts compared to the sp³ hybridized carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a nitroalkene is characterized by strong absorption bands corresponding to the nitro group.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference(s)
Asymmetric NO₂ Stretch 1550-1500[5]
Symmetric NO₂ Stretch 1390-1330[5]
C=C Stretch ~1640
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 115. Fragmentation patterns of nitro compounds can be complex, but common fragmentation may involve the loss of the nitro group (NO₂) or parts of the alkyl chain.[6][7][8]

Potential Biological Activity and Mechanisms of Action

While there is a lack of specific studies on this compound, the broader class of nitroalkenes has been investigated for various biological activities.

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents.[9] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[9] Halogenated 3-nitro-2H-chromenes, which share the nitroalkene moiety, have shown promising antibacterial activity against multidrug-resistant bacteria with MIC values in the range of 1–32 μg/mL.[10][11] It is plausible that this compound could exhibit similar properties, although experimental validation is required.

Anti-inflammatory Activity

Nitroalkenes are known to possess anti-inflammatory properties.[12][13] Their mechanism of action is often attributed to their ability to modulate key inflammatory signaling pathways.

The transcription factor NF-κB is a central regulator of inflammation.[14][15] Nitroalkenes can inhibit the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[16][17]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Nitroalkene This compound (Proposed) Nitroalkene->IKK Inhibition MAPK_Inhibition Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Nitroalkene This compound (Proposed) Nitroalkene->MAPKK Inhibition Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration Reactants1 Propanal + Nitropropane Reaction1 Reaction at 0-25°C Reactants1->Reaction1 BaseCatalyst Base Catalyst (e.g., NaOH) BaseCatalyst->Reaction1 Solvent1 Solvent (e.g., Methanol) Solvent1->Reaction1 Workup1 Acidic Workup & Extraction Reaction1->Workup1 Product1 3-Nitro-2-pentanol Workup1->Product1 Reaction2 Reflux with Water Removal Product1->Reaction2 Input DehydratingAgent Dehydrating Agent (e.g., p-TsOH) DehydratingAgent->Reaction2 Solvent2 Solvent (e.g., Toluene) Solvent2->Reaction2 Workup2 Basic Workup & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

References

physical and chemical properties of 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-pentene is an unsaturated nitroalkene, a class of organic compounds recognized for their versatile reactivity and potential applications in organic synthesis. The presence of the nitro group in conjugation with a carbon-carbon double bond activates the molecule for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols for its synthesis and characteristic reactions. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a more complete profile, with all such instances clearly noted.

Physical Properties

PropertyValueSource
Molecular Formula C₅H₉NO₂--INVALID-LINK--[1][2]
Molecular Weight 115.13 g/mol --INVALID-LINK--[1][2]
CAS Number 6065-18-5--INVALID-LINK--[1][2]
Boiling Point (Predicted) 167.2 °C at 760 mmHg--INVALID-LINK--[3]
Melting Point Not available
Density (Predicted) 0.981 g/cm³--INVALID-LINK--[3]
Refractive Index (Predicted) 1.443--INVALID-LINK--[3]
Flash Point (Predicted) 55.9 °C--INVALID-LINK--[3]
Solubility Limited water solubility is expected, with good solubility in organic solvents.[4]General property of similar nitroalkenes.[4]
XLogP3 1.7--INVALID-LINK--[1][2]
Topological Polar Surface Area 45.8 Ų--INVALID-LINK--[1][2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitro group. This makes it a versatile substrate for various nucleophilic addition and cycloaddition reactions.

General Reactivity of Nitroalkenes:

Nitroalkenes are highly reactive compounds.[4] The nitro group is a strong electron-withdrawing group, which makes the β-carbon of the alkene susceptible to nucleophilic attack.[4] They are known to undergo a variety of transformations, including:

  • Michael Addition: This is a characteristic reaction of nitroalkenes where a wide range of nucleophiles can be added across the double bond.[5][6]

  • Diels-Alder Reaction: Nitroalkenes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[7][8]

  • Reduction: The nitro group can be reduced to an amino group, providing a route to various nitrogen-containing compounds.

  • 1,3-Dipolar Cycloadditions: They can react with 1,3-dipoles to form five-membered heterocyclic rings.

Specific Reactions of this compound (General Protocols):

While specific, detailed experimental protocols for this compound are scarce, the following sections provide generalized methodologies for key reactions based on the known reactivity of similar nitroalkenes.

A plausible synthetic route to this compound can be adapted from the synthesis of a structurally similar compound, 3-ethyl-1-nitro-2-pentene.[9] This would likely involve the nitration of an appropriate pentene isomer.

Experimental Protocol: Synthesis of a Nitroalkene (General)

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the starting alkene.

  • Reagents: The alkene is treated with a nitrating agent, such as concentrated nitric acid or another suitable source of the nitro group.[9] The reaction may require heating.[9]

  • Work-up: After the reaction is complete, the organic layer is separated, washed with a saturated sodium chloride solution, and dried over an anhydrous salt like magnesium sulfate.[9]

  • Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting material and byproducts.[9]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 2-Pentene Nitration Nitration (e.g., HNO3) Start->Nitration Workup Aqueous Work-up (Separation & Washing) Nitration->Workup Drying Drying (e.g., MgSO4) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Product: this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

The electron-deficient double bond of this compound is expected to readily undergo Michael addition with a variety of nucleophiles, such as amines, thiols, and carbanions.

Experimental Protocol: Michael Addition to a Nitroalkene (General)

  • Reaction Setup: The nitroalkene is dissolved in a suitable solvent in a reaction flask.

  • Reagents: The nucleophile is added to the solution, often in the presence of a base catalyst to generate the active nucleophile.[5]

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any unreacted starting materials, followed by purification of the product, usually by column chromatography.

Michael_Addition_Pathway cluster_michael Michael Addition Pathway This compound This compound Adduct Michael Adduct This compound->Adduct + Nucleophile Nucleophile Nucleophile (e.g., R2NH, RSH, R'2CuLi)

Caption: Generalized Michael addition reaction of this compound.

As a dienophile, this compound can react with conjugated dienes to form substituted cyclohexene (B86901) derivatives. The nitro group acts as an electron-withdrawing group, enhancing the dienophilicity of the alkene.[8]

Experimental Protocol: Diels-Alder Reaction with a Nitroalkene (General)

  • Reaction Setup: The nitroalkene and the diene are mixed in a suitable solvent, which can range from non-polar (like toluene) to more polar options, and in some cases, the reaction can be run neat.

  • Reaction Conditions: The reaction mixture is often heated to facilitate the cycloaddition. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization.

Diels_Alder_Pathway cluster_diels_alder Diels-Alder Reaction Pathway This compound This compound (Dienophile) Cycloadduct Cyclohexene Derivative This compound->Cycloadduct + Diene Diene Conjugated Diene (e.g., Butadiene)

Caption: Generalized Diels-Alder reaction of this compound.

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
Infrared (IR) Spectroscopy Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[10][11] A C=C stretching vibration for the alkene would also be present, though it may be weak.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show signals corresponding to the ethyl and methyl groups, as well as the vinylic proton. The chemical shifts would be influenced by the electron-withdrawing nitro group. ¹³C NMR would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (115.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the alkyl chains.

Biological Activity and Toxicology

There is no specific information available in the searched literature regarding the biological activity or signaling pathways associated with this compound. However, nitro compounds as a class are known to exhibit a wide range of biological activities and also to have toxicity concerns.[12]

Unsaturated nitro compounds, or nitroalkenes, are known to have augmented toxicity compared to their saturated nitroalkane counterparts.[4] Some nitroalkenes have been identified as potential carcinogens.[4] The toxicity of nitro compounds is often associated with the metabolic reduction of the nitro group.[12]

Given the potential for toxicity, this compound should be handled with appropriate safety precautions in a laboratory setting.

Safety Information

General Safety Precautions:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid breathing vapors or mist.[13][14] Avoid contact with skin, eyes, and clothing.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] The compound is expected to be flammable.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

Conclusion

This compound is a potentially valuable building block in organic synthesis due to the versatile reactivity of the nitroalkene functional group. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and the behavior of analogous compounds. Further research is needed to fully characterize its properties, explore its synthetic utility, and assess its biological activity and toxicological profile. Researchers and drug development professionals should exercise appropriate caution when handling this compound, following safety guidelines for volatile and potentially toxic nitroalkenes.

References

Synthesis of 3-Ethyl-1-nitro-2-pentene from 3-Ethyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-ethyl-1-nitro-2-pentene from 3-ethyl-1-pentene (B6595685). The information presented is curated for professionals in the fields of chemical research and drug development. It is important to note that while the synthesis of 3-nitro-2-pentene was specified, the scientifically plausible nitration product of 3-ethyl-1-pentene is 3-ethyl-1-nitro-2-pentene, a compound with a seven-carbon chain corresponding to the starting material. This guide will focus on the synthesis of the latter.

Reaction Overview

The synthesis involves the nitration of the alkene 3-ethyl-1-pentene. This reaction is an example of an electrophilic addition to an alkene, where a nitro group is introduced into the molecule. The reaction is typically carried out using concentrated nitric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-ethyl-1-nitro-2-pentene from 3-ethyl-1-pentene.

ParameterValueReference
Reactants
3-Ethyl-1-pentene15 mL (0.11 moles)[1]
Concentrated Nitric Acid9.6 mL (0.15 moles)[1]
Reaction Conditions
Temperature70°C[1]
Reaction Time4 hours[1]
Product Information
Product3-Ethyl-1-nitro-2-pentene[1]
Yield12%[1]
Byproduct3-Ethyl-2-pentylnitrate[1]
Purification
Unreacted Alkene RemovalVacuum Distillation (20 Torr, 28°C)[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-ethyl-1-nitro-2-pentene from 3-ethyl-1-pentene.[1]

Materials:

  • 3-Ethyl-1-pentene (15 mL, 0.11 moles)

  • Concentrated Nitric Acid (9.6 mL, 0.15 moles)

  • Saturated Sodium Chloride Solution

  • Magnesium Sulfate

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-ethyl-1-pentene (15 mL, 0.11 moles) and concentrated nitric acid (9.6 mL, 0.15 moles) at room temperature.

  • Reaction: With rapid stirring, heat the mixture to 70°C for 4 hours.

  • Cooling: After 4 hours, remove the heat source and continue stirring for an additional 30 minutes as the mixture cools to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer three times with 15 mL portions of a saturated sodium chloride solution.

    • Dry the organic layer over magnesium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the magnesium sulfate.

    • Remove any unreacted 3-ethyl-1-pentene via vacuum distillation at 20 Torr and 28°C.

  • Product: The remaining yellow oil is a mixture of 3-ethyl-1-nitro-2-pentene (12% yield) and a small amount of 3-ethyl-2-pentylnitrate.

  • Analysis: The product composition can be confirmed by Infrared (IR) spectroscopy and Gas Chromatography (GC) analysis.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Mix 3-ethyl-1-pentene and Nitric Acid B Heat to 70°C for 4 hours A->B C Cool and stir for 30 min B->C D Separate Organic Layer C->D E Wash with NaCl solution D->E F Dry with MgSO4 E->F G Filter F->G H Vacuum Distillation G->H I Product Analysis (IR, GC) H->I

Caption: Experimental workflow for the synthesis of 3-ethyl-1-nitro-2-pentene.

Plausible Reaction Pathway

The nitration of alkenes can proceed through different mechanisms, including electrophilic addition or radical pathways. Given the use of concentrated nitric acid, an electrophilic addition mechanism is plausible.

reaction_pathway 3-Ethyl-1-pentene 3-Ethyl-1-pentene Carbocation Intermediate Carbocation Intermediate 3-Ethyl-1-pentene->Carbocation Intermediate + NO2+ Nitronium ion (NO2+) Nitronium ion (NO2+) 3-Ethyl-1-nitro-2-pentene 3-Ethyl-1-nitro-2-pentene Carbocation Intermediate->3-Ethyl-1-nitro-2-pentene - H+

Caption: Plausible electrophilic addition pathway for the nitration of 3-ethyl-1-pentene.

References

IUPAC name for 3-Nitro-2-pentene isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of 3-Nitro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the geometric isomers of this compound, focusing on their nomenclature, physicochemical properties, and synthesis. The information presented is intended to support research and development activities where these compounds may be of interest.

IUPAC Nomenclature and Structure

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-3-nitro-2-pentene and (Z)-3-nitro-2-pentene. The (E) and (Z) designators are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double-bond carbons.

  • Carbon 2 (C2): The substituents are a methyl group (-CH₃) and a hydrogen atom (-H). The methyl group has a higher priority.

  • Carbon 3 (C3): The substituents are a nitro group (-NO₂) and an ethyl group (-CH₂CH₃). The nitro group has a higher priority.

(E)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on opposite sides of the double bond.

(Z)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on the same side of the double bond.

Physicochemical Data

Property(E)-3-nitro-2-pentene(Z)-3-nitro-2-pentene (Predicted/Computed)
Molecular Formula C₅H₉NO₂C₅H₉NO₂
Molecular Weight 115.13 g/mol [1]115.13 g/mol
Boiling Point Not available~167.2 °C (Predicted for a related isomer, (Z)-2-nitro-2-pentene)[3]
Melting Point Not availableNot available
XLogP3 1.7[1]1.7
Topological Polar Surface Area 45.8 Ų[1]45.8 Ų
CAS Number 6065-18-5[1]Not available

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectra for both isomers are expected to be similar, with slight differences in the chemical shifts of the protons near the double bond. Key signals would include a quartet for the methylene (B1212753) protons of the ethyl group, a triplet for the terminal methyl of the ethyl group, a doublet for the methyl group at C2, and a singlet or multiplet for the vinylic proton.

  • ¹³C NMR: The carbon NMR spectra would show five distinct signals for each isomer, with the carbons of the double bond and the carbon attached to the nitro group exhibiting characteristic downfield shifts.

  • IR Spectroscopy: Both isomers will display strong characteristic absorption bands for the nitro group. The asymmetric stretch is expected around 1550-1500 cm⁻¹, and the symmetric stretch is anticipated in the 1390-1330 cm⁻¹ region.[4] The C=C stretching vibration will also be present, typically in the 1680-1620 cm⁻¹ range.[5]

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-nitroalkenes can be achieved through a modified Henry (nitroaldol) reaction. The following protocols are adapted from a general method for the condensation of aliphatic aldehydes with nitroalkanes and can be applied to the synthesis of the target isomers.[6]

Synthesis of (E)-3-nitro-2-pentene

This procedure favors the formation of the (E) isomer through a standard Henry reaction followed by elimination.

Materials:

Procedure:

  • To a solution of nitroethane (1 equivalent) in toluene, add propanal (1 equivalent) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (E)-3-nitro-2-pentene.

Synthesis of (Z)-3-nitro-2-pentene

This protocol is designed to selectively yield the (Z) isomer, likely proceeding through an imine intermediate.

Materials:

  • Nitroethane

  • Propanal

  • Piperidine (catalyst)

  • 4 Å molecular sieves

  • Dichloromethane (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for stirring at room temperature and extraction

Procedure:

  • To a suspension of 4 Å molecular sieves in dichloromethane, add nitroethane (1 equivalent), propanal (1 equivalent), and piperidine (1 equivalent).

  • Stir the reaction mixture at room temperature. The use of molecular sieves is crucial for the stereochemical control.[6]

  • Monitor the reaction by TLC.

  • Upon completion, filter off the molecular sieves.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure (Z)-3-nitro-2-pentene.

Visualization of Isomeric Relationship

The logical relationship between the reactants and the two isomers of this compound, as synthesized via the stereoselective Henry reaction, is depicted in the following diagram.

G cluster_reactants Reactants cluster_synthesis Stereoselective Synthesis cluster_products Isomers of this compound A Nitroethane C Henry Reaction (Toluene, Reflux) A->C D Henry Reaction (DCM, RT, Mol. Sieves) A->D B Propanal B->C B->D E (E)-3-nitro-2-pentene C->E favors F (Z)-3-nitro-2-pentene D->F favors

Caption: Synthesis pathways to (E) and (Z) isomers.

References

molecular formula and weight of 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-Nitro-2-pentene

Introduction

This compound is a conjugated nitroalkene, a class of organic compounds recognized for their significant utility as versatile intermediates in organic synthesis. The presence of the nitro group, a powerful electron-withdrawing group, in conjugation with a carbon-carbon double bond, renders the molecule highly susceptible to nucleophilic attack and participation in various cycloaddition reactions. This guide provides a comprehensive overview of the molecular properties, synthesis, and chemical reactivity of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. The compound exists as (E) and (Z) stereoisomers, with the (E)-isomer generally being the more stable.

PropertyValueReference
Molecular Formula C₅H₉NO₂[1][2]
Molecular Weight 115.13 g/mol [1][2]
CAS Number 6065-18-5[1][2]
IUPAC Name (2E)-3-nitropent-2-ene[1]

Synthesis of this compound

A common and effective method for the synthesis of conjugated nitroalkenes such as this compound is the Henry (nitroaldol) reaction, followed by dehydration of the resulting β-nitro alcohol.[3][4]

synthesis_workflow cluster_step1 Step 1: Henry (Nitroaldol) Reaction cluster_step2 Step 2: Dehydration propanal Propanal reaction1 propanal->reaction1 nitroethane Nitroethane nitroethane->reaction1 base Base (e.g., Et₃N) base->reaction1 Catalyst intermediate 3-Nitro-2-pentanol intermediate2 3-Nitro-2-pentanol reaction1->intermediate + acid Acid Catalyst (e.g., H₂SO₄) Heat product This compound acid->product Catalyst intermediate2->product - H₂O reactivity_pathway cluster_michael Michael Addition cluster_diels_alder Diels-Alder Reaction cluster_reduction Reduction of Nitro Group start This compound michael_product γ-Nitro Adduct start->michael_product 1,4-Addition da_product Cyclohexene Derivative start->da_product [4+2] Cycloaddition reduction_product 3-Amino-2-pentene or 3-Pentanone Oxime start->reduction_product Reduction nucleophile Nucleophile (e.g., R₂CuLi, RNH₂) nucleophile->michael_product diene Diene (e.g., Butadiene) diene->da_product reducing_agent Reducing Agent (e.g., H₂/Pd, LiAlH₄) reducing_agent->reduction_product

References

Spectroscopic Profile of 3-Nitro-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-pentene is an unsaturated nitroalkane with the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1][2] As a member of the nitroalkene class of compounds, it holds potential interest in various chemical and pharmaceutical research areas due to the versatile reactivity of the nitro group and the carbon-carbon double bond. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data. The absence of publicly available experimental spectra for this specific molecule necessitates a predictive approach based on the well-established spectroscopic characteristics of its constituent functional groups.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the typical spectral regions and fragmentation patterns of alkenes and nitro compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)~1.1Triplet~7.5
H-2 (CH₂)~2.5Quintet~7.5
H-4 (CH)~7.0Quartet~7.0
H-5 (CH₃)~2.1Doublet~7.0

Predicted spectra are based on typical values for similar structural motifs.[3][4][5][6][7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C-1~12
C-2~25
C-3~145
C-4~135
C-5~15

Predicted chemical shifts are based on analogous alkene structures.[5][8]

Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)IntensityVibration Mode
Nitro (NO₂)~1550StrongAsymmetric Stretch
Nitro (NO₂)~1365StrongSymmetric Stretch
Alkene (C=C)~1650MediumStretch
Vinylic C-H~3050MediumStretch
Aliphatic C-H2850-3000Medium-StrongStretch

Characteristic IR frequencies for nitroalkanes and alkenes form the basis of these predictions.[3][9][10]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound
m/zIonPossible Fragmentation Pathway
115[M]⁺Molecular Ion
98[M - OH]⁺Loss of hydroxyl radical
85[M - NO]⁺Loss of nitric oxide
69[M - NO₂]⁺Loss of nitro group
55[C₄H₇]⁺Cleavage of the C-C bond adjacent to the double bond

Fragmentation patterns are predicted based on the principles of mass spectrometry for organic compounds.[11][12][13][14]

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data detailed above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C{¹H} proton-decoupled NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract atmospheric and instrumental interferences.[15]

  • Sample Spectrum: Record the spectrum of the prepared sample.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[16]

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.[17]

  • Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17][18][19]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the other peaks represent fragment ions.[12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (EI) Synthesis->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

References

The Dawn of a Versatile Functional Group: A Technical History of Nitroalkenes in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational reactions of nitroalkenes, charting their evolution from laboratory curiosities to indispensable tools in modern organic synthesis.

Introduction

Nitroalkenes, organic compounds bearing the nitro functional group attached to a carbon-carbon double bond, represent a cornerstone of modern organic synthesis. Their unique electronic properties, arising from the potent electron-withdrawing nature of the nitro group, render the double bond highly susceptible to nucleophilic attack and an active participant in a variety of cycloaddition reactions. This dual reactivity has established nitroalkenes as exceptionally versatile building blocks for the construction of complex molecular architectures, including a wide array of pharmaceuticals and natural products. This in-depth technical guide explores the historical milestones in the discovery and development of nitroalkene chemistry, providing a detailed account of the seminal reactions, the pioneering scientists who elucidated their transformations, and the experimental foundations upon which this critical field of organic chemistry is built.

The Genesis of Nitroalkene Chemistry: The Henry Reaction

The journey into the world of nitroalkenes begins with the discovery of a fundamental carbon-carbon bond-forming reaction by the Belgian chemist Louis Henry in 1895.[1][2] The Henry reaction, also known as the nitro-aldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to furnish a β-nitro alcohol.[1][3] This discovery was pivotal as the resulting β-nitro alcohols could be readily dehydrated to yield the corresponding nitroalkenes, thus providing the first general and reliable synthetic entry into this class of compounds.

Experimental Protocol: The Henry Reaction (Conceptual Reconstruction based on early reports)

While detailed protocols from the 19th century are scarce, a representative procedure for the synthesis of a β-nitro alcohol, the precursor to a nitroalkene, can be reconstructed as follows:

Objective: Synthesis of 2-nitro-1-phenylethanol.

Materials:

Procedure:

  • A solution of benzaldehyde in ethanol is prepared in a flask.

  • An equimolar amount of nitromethane is added to the solution.

  • The mixture is cooled in an ice bath to moderate the reaction.

  • A catalytic amount of a dilute aqueous solution of potassium hydroxide (B78521) is added dropwise with constant stirring.

  • The reaction mixture is stirred for several hours at a low temperature and then allowed to slowly warm to room temperature.

  • Upon completion of the reaction (as indicated by the consumption of starting materials, which would have been monitored by classical methods such as changes in odor or refractive index), the reaction mixture is neutralized with a dilute acid.

  • The product, 2-nitro-1-phenylethanol, would then be isolated through extraction and purified by distillation or crystallization.

Dehydration to the Nitroalkene: The isolated β-nitro alcohol could then be subjected to dehydration to yield the nitroalkene, β-nitrostyrene. This was typically achieved by heating the β-nitro alcohol, often in the presence of a dehydrating agent such as phthalic anhydride (B1165640) or by distillation.

Logical Relationship: From Henry Reaction to Nitroalkene

Henry_to_Nitroalkene Nitroalkane Nitroalkane (R-CH2-NO2) BetaNitroAlcohol β-Nitro Alcohol Nitroalkane->BetaNitroAlcohol Henry Reaction (1895) Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->BetaNitroAlcohol Henry Reaction (1895) Base Base Base->BetaNitroAlcohol Henry Reaction (1895) Nitroalkene Nitroalkene BetaNitroAlcohol->Nitroalkene Dehydration Water H2O BetaNitroAlcohol->Water

Caption: The Henry reaction product as a precursor to nitroalkenes.

Expanding the Synthetic Arsenal: The Knoevenagel Condensation

Shortly after Henry's discovery, in 1898, the German chemist Emil Knoevenagel developed a condensation reaction that provided another important route to nitroalkenes.[4][5] The Knoevenagel condensation is the reaction between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a basic catalyst.[5][6] When a nitroalkane is used as the active methylene component, the reaction directly yields a nitroalkene, often without the isolation of the intermediate β-nitro alcohol.

Experimental Protocol: The Knoevenagel Condensation for Nitroalkene Synthesis (Conceptual Reconstruction)

Objective: Synthesis of β-nitrostyrene.

Materials:

  • Benzaldehyde

  • Nitromethane

  • A weak base catalyst (e.g., piperidine (B6355638) or ammonia)

  • A suitable solvent (e.g., ethanol or benzene)

Procedure:

  • Benzaldehyde and a slight excess of nitromethane are dissolved in a suitable solvent in a flask equipped with a reflux condenser.

  • A catalytic amount of a weak base, such as piperidine, is added to the mixture.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction could be followed by observing the formation of water.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude β-nitrostyrene is then purified by recrystallization or distillation.

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitroalkane Nitroalkane Nitronate Ion Nitronate Ion Nitroalkane->Nitronate Ion + Base Nitronate Ion->Nitroalkane + HB+ Alkoxide Intermediate Alkoxide Intermediate Nitronate Ion->Alkoxide Intermediate + Aldehyde Nitronate Ion->Alkoxide Intermediate β-Nitro Alcohol β-Nitro Alcohol Alkoxide Intermediate->β-Nitro Alcohol + HB+ Alkoxide Intermediate->β-Nitro Alcohol Nitroalkene Nitroalkene β-Nitro Alcohol->Nitroalkene - H2O β-Nitro Alcohol->Nitroalkene

Caption: The stepwise mechanism of the Knoevenagel condensation.

The Michael Addition: Unveiling the Reactivity of Nitroalkenes

While the Henry and Knoevenagel reactions provided the means to synthesize nitroalkenes, it was the work of American chemist Arthur Michael in 1887 that began to unveil their synthetic potential.[7] The Michael addition, or Michael reaction, is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] Nitroalkenes, with their strongly electron-withdrawing nitro group, proved to be excellent Michael acceptors, readily reacting with a wide range of nucleophiles. This reaction became a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: The Michael Addition with a Nitroalkene (Conceptual Reconstruction)

Objective: Addition of diethyl malonate to β-nitrostyrene.

Materials:

  • β-Nitrostyrene

  • Diethyl malonate

  • A basic catalyst (e.g., sodium ethoxide in ethanol)

  • A suitable solvent (e.g., absolute ethanol)

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared by dissolving sodium metal in ethanol.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution to form the corresponding enolate (the Michael donor).

  • A solution of β-nitrostyrene in ethanol is then added slowly to the enolate solution at a controlled temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete.

  • The reaction is quenched by the addition of a dilute acid.

  • The product, the diethyl ester of 2-carboxy-3-nitro-3-phenylpropanoic acid, is isolated by extraction and purified by distillation or crystallization.

Workflow: Michael Addition Experimental Setup

Michael_Addition_Workflow Start Start Prep_Donor Prepare Michael Donor (e.g., deprotonate diethyl malonate with NaOEt in EtOH) Start->Prep_Donor Prep_Acceptor Prepare Michael Acceptor Solution (dissolve β-nitrostyrene in EtOH) Start->Prep_Acceptor Reaction Combine Donor and Acceptor Solutions (slow addition at controlled temperature) Prep_Donor->Reaction Prep_Acceptor->Reaction Stir Stir for several hours Reaction->Stir Quench Quench Reaction (add dilute acid) Stir->Quench Isolate Isolate Product (extraction) Quench->Isolate Purify Purify Product (distillation/recrystallization) Isolate->Purify End End Purify->End

Caption: A generalized workflow for a Michael addition experiment.

Quantitative Data from Early Investigations

The following tables summarize conceptual quantitative data that would have been of interest to early researchers in the field. It is important to note that the precision and methods of determination in the late 19th and early 20th centuries were significantly different from modern standards.

Table 1: Physical Properties of Early Nitroalkenes

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
β-NitrostyreneC₈H₇NO₂149.1557-58250-260 (dec.)Pale yellow crystals
1-NitropropeneC₃H₅NO₂87.08-131Colorless liquid
2-NitropropeneC₃H₅NO₂87.08-120Colorless liquid

Table 2: Representative Yields of Early Nitroalkene Syntheses

ReactionReactantsCatalystYield (%)
Henry Reaction followed by DehydrationBenzaldehyde, Nitromethaneaq. KOH, then heatModerate to Good
Knoevenagel CondensationBenzaldehyde, NitromethanePiperidineGood
Knoevenagel CondensationSalicylaldehyde, NitromethaneEthylamineGood
Michael Additionβ-Nitrostyrene, Diethyl malonateSodium ethoxideGood

Note: "Moderate to Good" reflects the qualitative descriptions often found in early literature, where precise percentage yields were not always reported.

Conclusion: A Legacy of Innovation

The foundational discoveries of Louis Henry, Emil Knoevenagel, and Arthur Michael in the late 19th century laid the groundwork for the entire field of nitroalkene chemistry. Their pioneering work in the synthesis and reactivity of these versatile compounds opened up new avenues for organic synthesis. The Henry and Knoevenagel reactions provided the first practical means of accessing nitroalkenes, while the Michael addition demonstrated their immense potential as electrophilic partners in carbon-carbon bond formation. These early investigations, characterized by meticulous observation and classical experimental techniques, have blossomed into a vast and dynamic area of research with profound implications for the development of new medicines and materials. The principles established over a century ago continue to guide and inspire chemists in their quest to construct ever more complex and functional molecules.

References

An In-depth Technical Guide to the Safety and Handling of 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-nitro-2-pentene, a nitroalkene of interest in various chemical syntheses. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally related nitroalkenes and nitro compounds to provide a thorough overview of potential hazards. All personnel handling this compound should be adequately trained in the safe handling of hazardous chemicals and should consult the most current Safety Data Sheet (SDS) available from their supplier.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C5H9NO2[1][2]
Molecular Weight 115.13 g/mol [1][2]
CAS Number 6065-18-5[1][2]
Appearance Colorless to pale yellow liquid (expected)[3]
Boiling Point Not explicitly available. Other nitroalkenes have boiling points in the same order of magnitude as nitroalkanes.[3]
Density Not explicitly available.
Solubility Limited water solubility; miscible with aromatic hydrocarbons, alcohols, esters, ketones, and ethers.[3]

Hazard Identification and GHS Classification

Anticipated GHS Classification:

  • Flammable Liquids

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Carcinogenicity

  • Reproductive Toxicity

  • Specific Target Organ Toxicity (Repeated Exposure)

  • Hazardous to the Aquatic Environment

Pictograms (based on Nitrobenzene):

GHS_Pictograms cluster_0 Health Hazard cluster_1 Skull and Crossbones cluster_2 Environment h1 t1 e1

GHS Pictograms for structurally related hazardous nitro-compounds.

Signal Word: Danger[4]

Hazard Statements (based on Nitrobenzene): [4]

  • H227: Combustible liquid.

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H351: Suspected of causing cancer.

  • H360: May damage fertility or the unborn child.

  • H372: Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.

  • H412: Harmful to aquatic life with long lasting effects.

Toxicological Information

The table below provides oral LD50 values for some related nitroalkanes to give a general sense of the toxicity of this class of compounds, with the understanding that the alkene functionality is expected to increase toxicity.

CompoundOral LD50 (rat)
Nitromethane1.21 g/kg
Nitroethane1.1 g/kg
1-Nitropropane0.455 g/kg
2-Nitropropane0.725 g/kg
(Source:[3])

Safety and Handling Precautions

Given the anticipated high toxicity of this compound, strict safety and handling protocols must be followed.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]

Handling
  • Avoid all contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a locked cabinet or other secure area.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[4]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

A common method for the synthesis of nitroalkenes is through the Henry (nitroaldol) reaction followed by dehydration of the resulting β-nitro alcohol.[7][8][9]

General Synthesis of a Nitroalkene via Henry Reaction and Dehydration

experimental_workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration a Nitroalkane + Aldehyde/Ketone c β-Nitro Alcohol a->c Reaction b Base Catalyst b->c Catalysis d β-Nitro Alcohol c->d Intermediate f Nitroalkene d->f Reaction e Dehydrating Agent e->f Action safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS and Conduct Risk Assessment b Ensure Fume Hood is Operational a->b c Don Appropriate PPE b->c d Weigh/Measure in Fume Hood c->d Proceed to Handling e Perform Experiment in Fume Hood d->e f Keep Container Closed When Not in Use e->f g Decontaminate Glassware and Work Area f->g Proceed to Cleanup h Dispose of Waste in Designated Container g->h i Remove PPE and Wash Hands h->i

References

An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitro-2-pentene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility based on general chemical principles, alongside a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is an unsaturated nitroalkene with the chemical formula C₅H₉NO₂.[1][2] Its structure, featuring a polar nitro group and a nonpolar hydrocarbon backbone, suggests it will exhibit a range of solubilities in various organic solvents. Understanding these solubility properties is crucial for its application in organic synthesis, as a building block for more complex molecules, and in potential pharmaceutical development.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound can be inferred.[3] The presence of the polar nitro group suggests potential solubility in polar organic solvents, while the alkyl chain suggests solubility in nonpolar organic solvents.

Expected Solubility:

  • High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can interact favorably with the nitro group without the steric hindrance of protic hydrogens.

  • Moderate to High Solubility: Expected in polar protic solvents like ethanol (B145695) and methanol. While the nitro group can hydrogen bond with the solvent's hydroxyl group, the nonpolar hydrocarbon chain may slightly limit miscibility compared to smaller, more polar solutes.

  • Moderate to Low Solubility: Expected in nonpolar solvents such as hexane (B92381) and toluene. The nonpolar interactions between the pentene backbone and these solvents will be the primary driver of solubility, but the polar nitro group will detract from ideal mixing.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical FormulaPolarity (Dielectric Constant)Solubility at 25°C ( g/100 mL)Molar Solubility at 25°C (mol/L)
EthanolC₂H₅OH24.5Data not availableData not available
MethanolCH₃OH32.7Data not availableData not available
AcetoneC₃H₆O20.7Data not availableData not available
DichloromethaneCH₂Cl₂9.1Data not availableData not available
ChloroformCHCl₃4.8Data not availableData not available
Ethyl AcetateC₄H₈O₂6.0Data not availableData not available
HexaneC₆H₁₄1.9Data not availableData not available
TolueneC₇H₈2.4Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on established laboratory practices.[3][4][5]

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, hexane) of analytical grade

  • Small, sealable glass vials or test tubes

  • Analytical balance (accurate to ±0.0001 g)

  • Vortex mixer or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a suitable column and detector (GC) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

    • Record the initial mass of the solid.

    • Add a known volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 hours is often recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette. It is critical not to disturb the undissolved solid.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., GC or UV-Vis spectrophotometry) to generate a calibration curve.

    • Analyze the filtered supernatant sample using the same method.

    • Determine the concentration of this compound in the supernatant from the calibration curve.

  • Calculation of Solubility:

    • The concentration obtained from the analysis represents the solubility of this compound in that solvent at the specified temperature.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate at constant temperature with agitation prep3->prep4 sample1 Allow excess solid to settle prep4->sample1 sample2 Draw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis3 Analyze filtered sample sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate calibration curve (GC or UV-Vis) analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 calc2 Express solubility in desired units calc1->calc2

References

An In-depth Technical Guide to the Potential Isomers of 3-Nitro-2-pentene and Their Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitroalkenes are valuable synthetic intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition and cycloaddition reactions.[1] 3-Nitro-2-pentene, with the molecular formula C₅H₉NO₂, can exist as multiple isomers, each potentially exhibiting distinct chemical reactivity and biological activity. A thorough understanding of these isomers and their relative stabilities is crucial for designing synthetic routes and for the development of novel therapeutics. This guide aims to provide a detailed analysis of the isomeric landscape of this compound.

Potential Isomers of this compound

The isomers of this compound can be categorized into two main groups: stereoisomers and constitutional isomers.

Stereoisomers of this compound

Due to the presence of a double bond with two different substituents on each carbon atom, this compound can exist as two geometric isomers: (E)-3-nitro-2-pentene and (Z)-3-nitro-2-pentene.

  • (E)-3-nitro-2-pentene: The higher priority groups on each carbon of the double bond (the nitro group and the ethyl group) are on opposite sides.

  • (Z)-3-nitro-2-pentene: The higher priority groups on each carbon of the double bond are on the same side.

Constitutional Isomers of C₅H₉NO₂

Constitutional isomers have the same molecular formula but different connectivity of atoms. Several constitutional isomers of this compound exist, including:

  • 1-Nitro-2-pentene

  • 2-Nitro-1-pentene

  • 2-Nitro-2-pentene (which also has E/Z isomers)

  • 3-Nitro-1-pentene

  • 4-Nitro-2-pentene (which also has E/Z isomers)

  • Cyclic isomers (e.g., nitro-substituted cyclopentanes or cyclobutanes) are also possible but are not the focus of this guide on acyclic nitroalkenes.

Relative Stability of Isomers

The relative stability of the different isomers of this compound is governed by several factors, including steric hindrance, hyperconjugation, and conjugation. While specific experimentally determined heats of formation for all C₅H₉NO₂ isomers are not available in public databases like the NIST Chemistry WebBook, we can predict their relative stabilities based on well-established principles of organic chemistry.[2][3]

Stability of Stereoisomers

For geometric isomers, the trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric strain between the bulky substituent groups. Therefore, (E)-3-nitro-2-pentene is predicted to be more stable than (Z)-3-nitro-2-pentene.

Stability of Constitutional Isomers

The stability of constitutional isomers is influenced by the degree of substitution of the double bond and the presence of conjugation.

  • Alkene Substitution: More substituted alkenes are generally more stable due to hyperconjugation.

  • Conjugation: Conjugated systems, where the nitro group's π-system is in conjugation with the C=C double bond, are more stable than their non-conjugated counterparts due to electron delocalization.

Based on these principles, the predicted order of stability for the acyclic nitro-pentene isomers is as follows:

Most Stable > Least Stable

  • (E)-2-Nitro-2-pentene (trisubstituted, conjugated)

  • (Z)-2-Nitro-2-pentene (trisubstituted, conjugated, but with more steric strain than the E isomer)

  • (E)-3-Nitro-2-pentene (disubstituted, conjugated)

  • (Z)-3-Nitro-2-pentene (disubstituted, conjugated, but with more steric strain than the E isomer)

  • 1-Nitro-2-pentene (disubstituted, conjugated)

  • 4-Nitro-2-pentene (disubstituted, non-conjugated)

  • 2-Nitro-1-pentene (disubstituted, non-conjugated)

  • 3-Nitro-1-pentene (monosubstituted, non-conjugated)

Quantitative Stability Data (Predicted)

The following table summarizes the predicted relative stability and key structural features of the potential acyclic isomers of this compound. The stability ranking is based on the principles discussed above, with "1" being the most stable.

IsomerStructureStereoisomerismDouble Bond SubstitutionConjugationPredicted Stability Ranking
(E)-2-Nitro-2-penteneCH₃CH₂C(NO₂)=CHCH₃ETrisubstitutedYes1
(Z)-2-Nitro-2-penteneCH₃CH₂C(NO₂)=CHCH₃ZTrisubstitutedYes2
(E)-3-Nitro-2-penteneCH₃CH=C(NO₂)CH₂CH₃EDisubstitutedYes3
(Z)-3-Nitro-2-penteneCH₃CH=C(NO₂)CH₂CH₃ZDisubstitutedYes4
1-Nitro-2-penteneCH₃CH₂CH=CHCH₂NO₂E/Z possibleDisubstitutedYes5
4-Nitro-2-penteneCH₃CH(NO₂)CH=CHCH₃E/Z possibleDisubstitutedNo6
2-Nitro-1-penteneCH₂=C(NO₂)CH₂CH₂CH₃-DisubstitutedNo7
3-Nitro-1-penteneCH₂=CHCH(NO₂)CH₂CH₃-MonosubstitutedNo8

Experimental Protocols

The synthesis and characterization of specific isomers of this compound would typically involve a combination of synthetic organic chemistry techniques and analytical methods.

Synthesis of this compound Isomers

The most common method for the synthesis of nitroalkenes is the Henry (or nitroaldol) reaction , followed by dehydration.[4]

General Procedure for the Synthesis of this compound via the Henry Reaction:

  • Nitroaldol Condensation:

    • To a stirred solution of 3-pentanone (B124093) (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add a solution of nitroethane (1.1 eq) and a base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like DBU).[5]

    • Allow the reaction to stir at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid or dilute HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol (3-methyl-3-nitro-2-pentanol).

  • Dehydration to this compound:

    • The crude β-nitro alcohol can be dehydrated to form a mixture of (E)- and (Z)-3-nitro-2-pentene.

    • A common method involves treating the nitro alcohol with a dehydrating agent such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine) or by heating with a mild acid or base.

    • Alternatively, direct dehydration of the Henry adduct can sometimes be achieved under the reaction conditions by using specific catalysts or higher temperatures.[4]

Separation and Purification of Isomers

The resulting mixture of (E)- and (Z)-3-nitro-2-pentene can be separated using standard chromatographic techniques.

  • Column Chromatography: Separation on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a common method for separating geometric isomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations, preparative HPLC with a suitable column and mobile phase can be employed.

Characterization of Isomers

The individual isomers are typically characterized using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the vinylic protons are diagnostic for distinguishing between E and Z isomers. For the E isomer, the coupling constant between the vinylic proton and the adjacent allylic protons is typically larger than in the Z isomer. The proton alpha to the nitro group typically appears in the range of 4-5 ppm.[6][7]

    • ¹³C NMR: The chemical shifts of the carbons in the double bond and the carbon bearing the nitro group will differ between isomers.[6]

  • Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching frequency will also be present.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the isomers, and the mass spectrum will show the molecular ion peak (m/z = 115) and characteristic fragmentation patterns that can help confirm the structure. The fragmentation of nitroalkenes often involves the loss of the nitro group (NO₂) or related fragments.[8][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows discussed in this guide.

Isomer_Relationships cluster_stereoisomers Stereoisomers of this compound cluster_constitutional Selected Constitutional Isomers (C5H9NO2) E-3-Nitro-2-pentene E-3-Nitro-2-pentene Z-3-Nitro-2-pentene Z-3-Nitro-2-pentene E-3-Nitro-2-pentene->Z-3-Nitro-2-pentene Isomerization 1-Nitro-2-pentene 1-Nitro-2-pentene 2-Nitro-1-pentene 2-Nitro-1-pentene 2-Nitro-2-pentene 2-Nitro-2-pentene 3-Nitro-1-pentene 3-Nitro-1-pentene 4-Nitro-2-pentene 4-Nitro-2-pentene This compound (Mixture) This compound (Mixture) This compound (Mixture)->E-3-Nitro-2-pentene Separation This compound (Mixture)->Z-3-Nitro-2-pentene Separation

Figure 1. Relationship between stereoisomers and constitutional isomers of this compound.

Experimental_Workflow start 3-Pentanone + Nitroethane henry Henry Reaction (Base Catalyst) start->henry dehydration Dehydration henry->dehydration mixture Mixture of (E/Z)-3-Nitro-2-pentene dehydration->mixture separation Chromatographic Separation (e.g., HPLC) mixture->separation e_isomer (E)-3-Nitro-2-pentene separation->e_isomer z_isomer (Z)-3-Nitro-2-pentene separation->z_isomer characterization Spectroscopic Characterization (NMR, IR, MS) e_isomer->characterization z_isomer->characterization

Figure 2. A typical experimental workflow for the synthesis and analysis of this compound isomers.

Conclusion

This technical guide has outlined the potential isomers of this compound and provided a framework for understanding their relative stabilities based on fundamental principles of organic chemistry. While a lack of specific experimental thermodynamic data necessitates a predictive approach to stability, the general trends provide a valuable guide for synthetic chemists and drug development professionals. The detailed experimental protocols offer a starting point for the synthesis, separation, and characterization of these versatile nitroalkene isomers. The provided visualizations serve to clarify the relationships between isomers and the logical flow of experimental procedures. Further computational and experimental studies are warranted to provide precise quantitative data on the stability and reactivity of each isomer, which will undoubtedly aid in their future applications.

References

Methodological & Application

Application Notes and Protocols for 3-Nitro-2-pentene in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Nitroalkenes, such as 3-nitro-2-pentene, are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting γ-nitro compounds are highly versatile synthetic intermediates, readily transformed into a variety of valuable functionalities, including amines, carbonyls, and other heterocycles. This makes the Michael addition of nitroalkenes a critical tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, the asymmetric Michael addition to nitroalkenes is a key step in the synthesis of important drugs like (S)-Baclofen, (R)-Pregabalin, and (R)-Phenibut.[1]

These application notes provide a detailed overview of the use of this compound in Michael addition reactions, including reaction mechanisms, experimental protocols, and the synthetic utility of the resulting products. While specific literature examples for this compound are limited, the protocols provided are based on well-established procedures for analogous aliphatic nitroalkenes and can be adapted accordingly.

Reaction Mechanism and Stereochemistry

The Michael addition of a nucleophile to this compound proceeds via the formation of a resonance-stabilized nitronate intermediate. The stereochemical outcome of the reaction, which is often crucial for the biological activity of the final product, can be controlled by using chiral catalysts. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity and diastereoselectivity in these reactions.

Organocatalytic Activation

Chiral organocatalysts, such as proline derivatives and thiourea-based catalysts, activate the reactants through a dual-activation mechanism. In the case of a ketone nucleophile and a thiourea-based catalyst, the primary amine of the catalyst forms an enamine with the ketone, which then acts as the nucleophile. Simultaneously, the thiourea (B124793) moiety of the catalyst activates the nitroalkene through hydrogen bonding, facilitating the nucleophilic attack. This dual activation in a defined chiral environment leads to the formation of a specific stereoisomer of the product.[2]

Experimental Protocols

The following protocols are generalized from procedures for aliphatic nitroalkenes and should be optimized for reactions involving this compound.

General Procedure for Organocatalyzed Michael Addition of Aldehydes to Aliphatic Nitroalkenes

This protocol is adapted from the asymmetric Michael addition of aldehydes to nitroethylene, which can be applied to this compound with appropriate modifications.[3]

Materials:

  • This compound (Michael Acceptor)

  • Aldehyde (e.g., propanal, pentanal) (Nucleophile)

  • Chiral Pyrrolidine (B122466) Catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether)

  • Acidic Co-catalyst (e.g., Benzoic Acid)

  • Anhydrous Solvent (e.g., Toluene, CH2Cl2)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a stirred solution of the chiral pyrrolidine catalyst (5-20 mol%) and the acidic co-catalyst (5-20 mol%) in the anhydrous solvent at room temperature, add the aldehyde (1.0-1.5 equivalents).

  • After stirring for 5-10 minutes, add this compound (1.0 equivalent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

General Procedure for Organocatalyzed Michael Addition of Malonates to Aliphatic Nitroalkenes

This protocol is based on the enantioselective Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes using chiral squaramide catalysts.[4]

Materials:

  • This compound (Michael Acceptor)

  • Dialkyl Malonate (e.g., dimethyl malonate, diethyl malonate) (Nucleophile)

  • Chiral Squaramide Catalyst

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the dialkyl malonate (1.2-2.0 equivalents) in the anhydrous solvent, add the chiral squaramide catalyst (1-10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

Data Presentation

The following tables summarize typical quantitative data obtained for Michael addition reactions of aliphatic nitroalkenes with various nucleophiles, which can serve as a benchmark for optimizing reactions with this compound.

Table 1: Asymmetric Michael Addition of Aldehydes to Aliphatic Nitroalkenes

EntryAldehydeCatalyst (mol%)Co-catalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Propanal(S)-DPP (10)Benzoic Acid (10)Toluene2485>95:598
2Pentanal(S)-DPP (5)4-Nitrobenzoic Acid (5)CH2Cl2489290:1095

(S)-DPP = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Table 2: Asymmetric Michael Addition of Malonates to Aliphatic Nitroalkenes

EntryMalonateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Dimethyl MalonateChiral Squaramide (5)CH2Cl225129592
2Diethyl MalonateChiral Thiourea (10)Toluene0248890

Visualizations

Reaction Workflow

G General Workflow for Michael Addition Reactants Reactants: This compound Nucleophile Reaction Reaction Setup: Stirring at defined temperature Reactants->Reaction Catalyst Catalyst: Chiral Organocatalyst (e.g., Proline derivative, Thiourea) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, CH2Cl2) Solvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product γ-Nitro Adduct Purification->Product

Caption: General experimental workflow for the Michael addition reaction.

Signaling Pathway (Catalytic Cycle)

G Catalytic Cycle of Organocatalyzed Michael Addition Catalyst Chiral Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Nucleophile - H2O Nucleophile Nucleophile (e.g., Ketone) Nitroalkene This compound Activated_Nitroalkene Activated Nitroalkene (H-bonded) Nitroalkene->Activated_Nitroalkene + Catalyst Michael_Adduct_Iminium Iminium Ion Intermediate Enamine->Michael_Adduct_Iminium + Activated_Nitroalkene Activated_Nitroalkene->Michael_Adduct_Iminium Michael_Adduct_Iminium->Catalyst Hydrolysis Product γ-Nitro Product Michael_Adduct_Iminium->Product + H2O Water H2O

Caption: Proposed catalytic cycle for the Michael addition of a ketone.

Applications in Drug Development

The γ-nitro compounds obtained from the Michael addition of this compound are valuable precursors for the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals. For example, the resulting γ-amino acids and their derivatives are important building blocks for peptidomimetics and have shown potential in the treatment of neurological disorders.[3]

Conclusion

The Michael addition reaction of this compound offers a powerful and versatile method for the construction of complex and stereochemically rich molecules. Through the use of organocatalysis, high levels of stereocontrol can be achieved, providing access to enantiomerically pure building blocks for drug discovery and development. While specific literature precedents for this compound are not abundant, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and optimize these important transformations. Further research into the specific reactivity and applications of this compound in Michael additions is warranted and holds significant potential for the advancement of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols: 3-Nitro-2-pentene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-nitro-2-pentene as a versatile precursor in organic synthesis, with a particular focus on its application in the construction of substituted pyrrole (B145914) heterocycles. The protocols outlined below are based on established synthetic methodologies for analogous nitroalkenes and serve as a guide for the development of novel compounds.

Introduction

This compound, a nitroalkene, is a valuable building block in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of nucleophilic addition reactions. This reactivity makes it a key intermediate in the synthesis of a diverse range of organic molecules, including biologically active heterocyclic compounds. The subsequent transformation of the nitro group into other functionalities, such as amines or carbonyls, further enhances its synthetic utility.

Pyrrole and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Marketed drugs such as atorvastatin (B1662188) (a lipid-lowering agent) and sunitinib (B231) (an anticancer agent) feature the pyrrole scaffold, highlighting its importance in drug design.[1]

Key Applications of this compound

The primary application of this compound in organic synthesis is its role as a Michael acceptor. The electron-deficient double bond readily reacts with a variety of nucleophiles, including enolates derived from 1,3-dicarbonyl compounds. This Michael addition is the initial and crucial step in a tandem reaction sequence that ultimately leads to the formation of highly substituted pyrrole rings. This transformation is a variation of the widely recognized Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849).[3]

The overall synthetic strategy involves three key steps:

  • Michael Addition: A base-catalyzed reaction between this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone (B45752) or ethyl acetoacetate) to form a Michael adduct.

  • Nitro Group Transformation: Conversion of the nitro group in the Michael adduct into a carbonyl group (via a Nef reaction) or an amino group (via reduction). This transformation generates the requisite 1,4-dicarbonyl or γ-amino ketone intermediate.

  • Cyclization (Paal-Knorr Synthesis): Intramolecular condensation of the 1,4-dicarbonyl compound, often in the presence of an amine or ammonia source, to furnish the substituted pyrrole ring.[3]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of substituted pyrroles. These are adapted from established procedures for homologous nitroalkenes and should be optimized for specific substrates and desired products.

Protocol 1: Synthesis of a Tetrasubstituted Pyrrole via Michael Addition and Reductive Cyclization

This protocol outlines the synthesis of a 2-ethyl-3-methyl-4-nitro-5-acylpyrrole derivative, a key intermediate that can be further functionalized.

Reaction Scheme:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A This compound D Michael Adduct A->D B Acetylacetone B->D C Base (e.g., DBU) C->D E Michael Adduct G Substituted Pyrrole E->G F Reducing Agent (e.g., H2/Pd-C) F->G

Figure 1: General workflow for the synthesis of a substituted pyrrole from this compound.

Materials:

  • This compound

  • Acetylacetone

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Michael Addition:

    • To a solution of this compound (1.0 eq) and acetylacetone (1.1 eq) in anhydrous THF under an inert atmosphere, add DBU (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Reductive Cyclization:

    • Dissolve the crude Michael adduct in ethyl acetate and add 10 wt. % palladium on carbon (5 mol %).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the desired substituted pyrrole.

Quantitative Data:

Nitroalkene1,3-Dicarbonyl CompoundBaseSolventYield (%)
β-NitrostyreneAcetylacetoneNaHCO₃Water85
1-NitropropeneEthyl acetoacetateDBUTHF78
3-Nitro-3-hexeneEthyl isocyanoacetateDBUAcetonitrile86

Note: The yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Logical Relationships in Pyrrole Synthesis

The synthesis of substituted pyrroles from this compound and a 1,3-dicarbonyl compound involves a series of interconnected chemical transformations. The initial Michael addition is a prerequisite for the subsequent cyclization step. The nature of the substituent on the resulting pyrrole is determined by the choice of the starting 1,3-dicarbonyl compound.

G A This compound C Michael Adduct A->C B 1,3-Dicarbonyl Compound B->C D 1,4-Dicarbonyl Precursor C->D Nitro Group Transformation E Substituted Pyrrole D->E Cyclization (Paal-Knorr)

Figure 2: Logical relationship of synthetic steps for pyrrole formation.

Potential Applications in Drug Development

The substituted pyrroles synthesized from this compound are valuable scaffolds for the development of new therapeutic agents. The diverse biological activities of pyrrole derivatives make them attractive candidates for targeting a range of diseases. For example, pyrrole-based compounds have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.[4] The general mechanism of action for such inhibitors often involves competitive binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Pyrrole Derivative A ATP B Protein Kinase A->B D Phosphorylated Substrate B->D C Substrate Protein C->B E Downstream Signaling D->E F Pyrrole Derivative (Kinase Inhibitor) F->B Competitive Binding

Figure 3: Generalized inhibition of a protein kinase signaling pathway by a bioactive pyrrole derivative.

The synthetic accessibility of a wide range of substituted pyrroles from this compound allows for the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. The ability to readily modify the substituents on the pyrrole ring provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

References

Application Note: Conjugate Addition of Phenylmagnesium Bromide to 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the conjugate addition of phenylmagnesium bromide to 3-nitro-2-pentene. This Michael-type addition is a powerful carbon-carbon bond-forming reaction that yields a γ-nitroalkane, a versatile synthetic intermediate. The protocol herein describes the in-situ preparation of the Grignard reagent followed by the conjugate addition reaction, work-up, and purification. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

The conjugate addition of organometallic reagents to α,β-unsaturated nitroalkenes is a fundamental transformation in organic synthesis, providing access to highly functionalized molecules. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, ketones, and oximes, making the products of this reaction valuable building blocks for the synthesis of complex molecules, including pharmaceuticals. This compound is an attractive substrate for such reactions, and its reaction with a Grignard reagent like phenylmagnesium bromide introduces a phenyl group at the β-position, leading to the formation of 4-methyl-4-nitro-3-phenylheptane.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phenylmagnesium bromide Grignard reagent and the subsequent conjugate addition to this compound.

Materials and Equipment
MaterialGradeSupplier
Magnesium turnings99.8%Sigma-Aldrich
Bromobenzene (B47551)99.5%Sigma-Aldrich
Anhydrous diethyl ether≥99.7%Sigma-Aldrich
Iodine99.8%Sigma-Aldrich
This compound97%TCI Chemicals
Hydrochloric acid (HCl)37%VWR
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)-Prepared in-house
Anhydrous sodium sulfate (B86663) (Na₂SO₄)≥99%Fisher Scientific
Round-bottom flasks-VWR
Condenser-VWR
Addition funnel-VWR
Magnetic stirrer and stir bars-VWR
Heating mantle-VWR
Ice bath--
Separatory funnel-VWR
Rotary evaporator-Buchi
Silica (B1680970) gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Part A: Preparation of Phenylmagnesium Bromide

Reaction Scheme:

Procedure:

  • Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel is assembled. The apparatus must be flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions. A calcium chloride drying tube is placed on top of the condenser.

  • Magnesium Activation: Place magnesium turnings (1.0 g, 41.1 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: In the addition funnel, prepare a solution of bromobenzene (4.71 g, 30.0 mmol) in 20 mL of anhydrous diethyl ether. Add approximately 2-3 mL of this solution to the magnesium turnings.

  • Reaction: The reaction is initiated by gentle heating with a heating mantle. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction. Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred and refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is cooled to room temperature and used directly in the next step.

Part B: Conjugate Addition to this compound

Reaction Scheme:

Procedure:

  • Substrate Addition: In a separate 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (2.30 g, 20.0 mmol) in 50 mL of anhydrous diethyl ether. Cool the solution to -20 °C using an ice-salt bath.

  • Grignard Addition: The freshly prepared phenylmagnesium bromide solution (from Part A) is added dropwise to the solution of this compound over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at -20 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

  • Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 4-methyl-4-nitro-3-phenylheptane.

Data Presentation

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Magnesium24.311.041.12.05
Bromobenzene157.014.7130.01.5
This compound115.132.3020.01.0
ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
4-Methyl-4-nitro-3-phenylheptane221.304.433.5480

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Part A: Grignard Reagent Preparation cluster_addition Part B: Conjugate Addition cluster_workup Work-up and Purification A1 Assemble and Flame-Dry Glassware A2 Activate Mg with Iodine A1->A2 A3 Prepare Bromobenzene in Et₂O A2->A3 A4 Initiate and Complete Grignard Formation A3->A4 B3 Dropwise Addition of Grignard Reagent A4->B3 Freshly Prepared Phenylmagnesium Bromide B1 Dissolve this compound in Et₂O B2 Cool to -20 °C B1->B2 B2->B3 B4 Reaction Stirring B3->B4 C1 Quench with sat. NH₄Cl B4->C1 C2 Liquid-Liquid Extraction C1->C2 C3 Drying and Solvent Removal C2->C3 C4 Flash Column Chromatography C3->C4

Caption: Experimental workflow for the conjugate addition.

Reaction Mechanism

reaction_mechanism R1 This compound I1 Nitronate Intermediate R1->I1 Nucleophilic Attack R2 Phenylmagnesium Bromide R2->I1 P1 4-Methyl-4-nitro-3-phenylheptane I1->P1 Protonation (during work-up)

Caption: Mechanism of the conjugate addition reaction.

Application of 3-Nitro-2-pentene in the Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Nitro-2-pentene is a versatile synthetic intermediate belonging to the class of nitroalkenes. Its utility in heterocyclic synthesis primarily stems from its electrophilic nature at the β-carbon and the ability of the nitro group to act as a good leaving group or be transformed into other functionalities. This allows for the construction of a variety of heterocyclic rings, particularly five-membered nitrogen-containing heterocycles such as pyrroles.

The primary application of this compound in this context is through the Barton-Zard pyrrole (B145914) synthesis . This powerful reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base to afford substituted pyrroles.[1][2][3] The reaction proceeds via a Michael-type addition of the enolate of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to furnish the aromatic pyrrole ring.[1][2] This methodology is highly valuable as it allows for the direct formation of the pyrrole core with a predictable substitution pattern.

Beyond the Barton-Zard synthesis, this compound can also participate in other cycloaddition and Michael addition reactions, serving as a building block for various heterocyclic systems. The electron-withdrawing nitro group activates the double bond for nucleophilic attack, making it a suitable substrate for the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the assembly of heterocyclic frameworks.[4]

Key Synthetic Pathway: Barton-Zard Pyrrole Synthesis

The reaction between this compound and an α-isocyanoacetate, such as ethyl isocyanoacetate, provides a direct route to 3,4-diethyl-substituted pyrrole-2-carboxylates. These compounds are valuable precursors for the synthesis of more complex molecules, including porphyrins and other biologically active compounds.

Barton_Zard_Synthesis Reactants This compound + Ethyl Isocyanoacetate Michael_Addition Michael Addition Reactants->Michael_Addition 1. Base Base (e.g., DBU, NaH) Base->Michael_Addition Cyclization Intramolecular Cyclization (5-endo-dig) Michael_Addition->Cyclization 2. Elimination Elimination of Nitrite (HNO2) Cyclization->Elimination 3. Tautomerization Tautomerization Elimination->Tautomerization 4. Product Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate Tautomerization->Product 5.

Caption: Workflow for the Barton-Zard synthesis of a substituted pyrrole.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate via Barton-Zard Reaction

This protocol describes the synthesis of a substituted pyrrole from this compound and ethyl isocyanoacetate.

Materials:

  • This compound

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add ethyl isocyanoacetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DBU (1.2 eq) in anhydrous THF to the reaction mixture dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate.

Expected Outcome:

The Barton-Zard reaction is known to produce pyrroles in good to high yields. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Data Presentation

Table 1: Reactants and Products for the Synthesis of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC₅H₉NO₂115.13Reactant
Ethyl isocyanoacetateC₅H₇NO₂113.11Reactant
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylateC₁₁H₁₇NO₂195.26Product

Logical Relationships in Heterocycle Synthesis from this compound

The versatility of this compound as a precursor for heterocyclic compounds is based on a few key reactive principles. The following diagram illustrates the logical connections between the structural features of this compound and the types of reactions it can undergo to form heterocycles.

Logical_Relationships Nitroalkene This compound Electrophilic_Beta_Carbon Electrophilic β-Carbon Nitroalkene->Electrophilic_Beta_Carbon Nitro_Group Nitro Group (Good Leaving Group) Nitroalkene->Nitro_Group Double_Bond C=C Double Bond (Dienophile) Nitroalkene->Double_Bond Michael_Addition Michael Addition Electrophilic_Beta_Carbon->Michael_Addition Cycloaddition [3+2] Cycloaddition (e.g., Barton-Zard) Nitro_Group->Cycloaddition enables rearomatization Double_Bond->Cycloaddition Diels_Alder Diels-Alder Reaction Double_Bond->Diels_Alder Five_Membered_Rings Five-membered Heterocycles (e.g., Pyrroles) Michael_Addition->Five_Membered_Rings Cycloaddition->Five_Membered_Rings Six_Membered_Rings Six-membered Heterocycles Diels_Alder->Six_Membered_Rings

Caption: Reactivity principles of this compound in heterocycle synthesis.

References

Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to primary amines. These amines are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the catalytic reduction of the nitro group in 3-nitro-2-pentene, a representative α,β-unsaturated nitroalkene. The primary product of this reduction is 2-pentanamine, a valuable synthetic intermediate.

The protocols outlined below focus on two widely employed and effective heterogeneous catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel. Additionally, an alternative method using iron in acidic media is presented. These methods are selected for their high efficiency, scalability, and applicability in various research and development settings.

Reaction Overview

The catalytic reduction of this compound to 2-pentanamine involves the simultaneous reduction of both the nitro group and the carbon-carbon double bond. This transformation is typically achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst.

Chemical Equation:

Catalytic Systems and Methodologies

Several catalytic systems are effective for the reduction of nitroalkenes. The choice of catalyst and reaction conditions can influence the reaction's efficiency, selectivity, and compatibility with other functional groups.

Catalyst SystemHydrogen SourceKey AdvantagesConsiderations
Palladium on Carbon (Pd/C) H₂ gas, Transfer Hydrogenation (e.g., Ammonium Formate)High activity, good yields, widely used.[1][2][3]Can be pyrophoric; potential for hydrogenolysis of sensitive groups.
Raney® Nickel H₂ gas, Transfer Hydrogenation (e.g., Hydrazine, Formic Acid)Cost-effective, highly active, suitable for a wide range of nitro compounds.[1]Pyrophoric; requires careful handling and storage.
Iron (Fe) in Acidic Media In situ H₂ generationMild conditions, cost-effective.Stoichiometric amounts of metal required, leading to more waste.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a Pd/C catalyst. This is a standard and highly effective method for this transformation.[1][2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or another filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Inerting the Atmosphere: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution. The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) as it can be pyrophoric.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm or a hydrogen balloon) and begin vigorous stirring. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the scale and reaction conditions.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite upon contact with air. Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-pentanamine. The product can be further purified by distillation if necessary.

Quantitative Data (Representative):

SubstrateCatalystH₂ PressureSolventTime (h)Yield (%)
Aliphatic Nitroalkene10% Pd/C (5 mol%)3 atmEthanol4>95

Note: This data is representative for a generic aliphatic nitroalkene and may require optimization for this compound.

Protocol 2: Reduction using Raney® Nickel

This protocol utilizes Raney® Nickel as the catalyst for the hydrogenation of this compound. Raney® Nickel is a cost-effective and highly active alternative to palladium catalysts.[1]

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • Hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with ethanol several times to remove the storage solvent.

  • Reaction Setup: In a hydrogenation flask, add the washed Raney® Nickel (typically a slurry containing 10-20% w/w of the substrate).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol.

  • Hydrogenation: Connect the flask to the hydrogenation apparatus and purge with hydrogen as described in Protocol 1.

  • Reaction: Pressurize with hydrogen (1-4 atm) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC.

  • Work-up and Isolation: Follow the same work-up and catalyst removal procedure as described in Protocol 1. The Raney® Nickel should also be kept wet to prevent ignition.

Quantitative Data (Representative):

SubstrateCatalystH₂ PressureSolventTime (h)Yield (%)
Aliphatic Nitro CompoundRaney® Nickel (15% w/w)2 atmMethanol690-98

Note: This data is representative and may require optimization for this compound.

Protocol 3: Reduction using Iron in Acidic Media

This method provides a classic and cost-effective way to reduce nitro groups without the need for high-pressure hydrogenation equipment.

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) to the solution.

  • Reaction Initiation: Slowly add hydrochloric acid or acetic acid to the stirred suspension. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Neutralization and Extraction: Make the filtrate basic by the addition of a sodium hydroxide solution. Extract the aqueous layer with dichloromethane or ether (3 x volume).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pentanamine. Further purification can be achieved by distillation.

Quantitative Data (Representative):

SubstrateReducing AgentAcidSolventTime (h)Yield (%)
NitroalkeneFe powder (4 eq)HClEthanol/Water385-95

Note: This data is representative and may need optimization.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Catalyst (Pd/C or Raney Ni) dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge hydrogenate Hydrogenate under H₂ Pressure purge->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor filter Filter Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation) concentrate->purify end End Product: 2-Pentanamine purify->end

Caption: General workflow for the catalytic hydrogenation of this compound.

Logical Relationship of Reduction Methods

reduction_methods cluster_catalytic Catalytic Hydrogenation cluster_transfer Catalytic Transfer Hydrogenation cluster_chemical Chemical Reduction start This compound pd_c Pd/C, H₂ start->pd_c raney_ni Raney Ni, H₂ start->raney_ni pd_c_transfer Pd/C, H-donor start->pd_c_transfer raney_ni_transfer Raney Ni, H-donor start->raney_ni_transfer fe_acid Fe, Acid start->fe_acid end_product 2-Pentanamine pd_c->end_product raney_ni->end_product pd_c_transfer->end_product raney_ni_transfer->end_product fe_acid->end_product

Caption: Overview of different methods for the reduction of this compound.

References

Application Notes and Protocols for Diastereoselective Reactions Involving Aliphatic Nitroalkenes, with a Focus on 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic nitroalkenes are versatile building blocks in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond for various nucleophilic additions, while the nitro group itself can be converted into other valuable functional groups such as amines, carbonyls, and oximes. This makes them particularly useful in the synthesis of pharmaceuticals and natural products.[1][2][3] This document provides an overview of common diastereoselective reactions involving aliphatic nitroalkenes, with a focus on providing adaptable protocols for substrates like 3-nitro-2-pentene. While specific literature on the diastereoselective reactions of this compound is limited, the principles and protocols outlined herein for analogous structures serve as a robust starting point for methodology development.

Key Diastereoselective Reactions

The primary diastereoselective reactions involving aliphatic nitroalkenes are conjugate additions (Michael reactions), cycloadditions, and reductions. These reactions allow for the controlled formation of new stereocenters, which is of paramount importance in the synthesis of chiral molecules.

Michael Addition

The conjugate addition of nucleophiles to nitroalkenes is one of the most powerful C-C bond-forming reactions. The use of chiral catalysts can render these additions highly enantioselective and diastereoselective. Common nucleophiles include enolates, enamines, organometallics, and nitroalkanes.

A notable application is the synthesis of functionalized γ-nitro carbonyl compounds, which are precursors to γ-amino acids and other biologically active molecules.[3] Organocatalysis has emerged as a particularly effective strategy for achieving high stereoselectivity in these reactions.

Cycloaddition Reactions

Nitroalkenes can participate in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to construct cyclic systems with multiple stereocenters. For instance, the reaction of nitroalkenes with dienes in a Diels-Alder reaction can yield cyclic nitro compounds with high diastereoselectivity.

Reductions

The diastereoselective reduction of the double bond or the nitro group of a chiral nitroalkene can lead to the formation of new stereocenters. For example, the reduction of a nitroalkene that already possesses a stereocenter can proceed with high diastereoselectivity, controlled by the existing chiral information in the molecule.

Data Presentation

The following tables present representative data for diastereoselective reactions of aliphatic nitroalkenes. Researchers working with this compound should aim to generate similar datasets to evaluate the success of their synthetic protocols.

Table 1: Representative Data for Diastereoselective Michael Addition of Aldehydes to Aliphatic Nitroalkenes

EntryNitroalkeneAldehydeCatalyst (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
11-nitrohex-1-enePropanal(S)-Proline (20)CH2Cl2248595:592
21-nitrohex-1-eneIsovaleraldehyde(S)-DPPOTMS (10)Toluene487892:895
3(E)-3-nitro-2-penteneTo be determinedCatalyst screenSolvent screenMonitorAnalyzeAnalyzeAnalyze

Data is representative and based on typical results for similar substrates. dr = diastereomeric ratio, ee = enantiomeric excess.

Table 2: Representative Data for Diastereoselective Cycloaddition of Aliphatic Nitroalkenes

EntryNitroalkeneDiene/DipoleReaction TypeCatalyst/ConditionsYield (%)dr
11-nitroprop-1-eneCyclopentadiene[4+2]Lewis Acid (e.g., Sc(OTf)3)90>95:5
2(E)-3-nitro-2-penteneTo be determined[4+2] or [3+2]ScreeningAnalyzeAnalyze

Data is representative. dr = diastereomeric ratio.

Experimental Protocols

The following are general protocols that can be adapted for diastereoselective reactions using this compound.

Protocol 1: Organocatalyzed Diastereoselective Michael Addition of an Aldehyde to an Aliphatic Nitroalkene

This protocol describes a general procedure for the organocatalyzed Michael addition of an aldehyde to an aliphatic nitroalkene, aiming for high diastereo- and enantioselectivity.

Materials:

  • Aliphatic nitroalkene (e.g., this compound)

  • Aldehyde (e.g., propanal)

  • Organocatalyst (e.g., (S)-proline or a derivative)

  • Anhydrous solvent (e.g., CH2Cl2, Toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates for reaction monitoring

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the organocatalyst (e.g., (S)-proline, 0.1 mmol, 20 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Add the aldehyde (0.6 mmol, 1.2 equivalents) to the flask and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the aliphatic nitroalkene (0.5 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Lewis Acid Catalyzed Diastereoselective Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed [4+2] cycloaddition between an aliphatic nitroalkene and a diene.

Materials:

  • Aliphatic nitroalkene (e.g., this compound)

  • Diene (e.g., cyclopentadiene)

  • Lewis acid catalyst (e.g., Sc(OTf)3, Yb(OTf)3)

  • Anhydrous, non-coordinating solvent (e.g., CH2Cl2, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the Lewis acid catalyst (0.05 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the aliphatic nitroalkene (0.5 mmol, 1.0 equivalent).

  • Add the diene (1.0 mmol, 2.0 equivalents) dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH2Cl2, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Characterize the product and determine the diastereomeric ratio by NMR spectroscopy.

Visualizations

The following diagrams illustrate the general concepts of diastereoselective reactions involving nitroalkenes.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Oven-dried Glassware under Inert Atmosphere Catalyst Add Organocatalyst Start->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Aldehyde Add Aldehyde Solvent->Aldehyde Stir Stir at RT Aldehyde->Stir Cool Cool to Reaction Temp. Stir->Cool Nitroalkene Add this compound Cool->Nitroalkene Monitor Monitor by TLC Nitroalkene->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize NMR, MS Purify->Characterize Stereochem Determine dr & ee (NMR, Chiral HPLC/GC) Characterize->Stereochem

Caption: Experimental workflow for a diastereoselective Michael addition.

Signaling_Pathway Nuc Nucleophile (e.g., Enamine from Aldehyde) TransitionState Diastereomeric Transition States (TS1 vs. TS2) Nuc->TransitionState Attacks Nitroalkene This compound (Electrophile) Nitroalkene->TransitionState Catalyst Chiral Catalyst (e.g., Proline) Catalyst->TransitionState Controls facial selectivity Product Diastereomeric Products (syn vs. anti) TransitionState->Product Lower energy TS favored

Caption: Logical relationship in a catalyst-controlled diastereoselective reaction.

References

The Role of 3-Nitro-2-pentene in Tandem Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (E)-3-nitro-2-pentene in tandem reactions, a cornerstone of modern organic synthesis for the efficient construction of complex molecular architectures. While specific literature on 3-nitro-2-pentene in this context is nascent, this document leverages established principles and protocols for structurally similar aliphatic nitroalkenes to provide a robust guide for its application in the synthesis of highly functionalized carbocyclic and heterocyclic frameworks. Such scaffolds are of significant interest in medicinal chemistry and drug development.

Nitroalkenes, including this compound, are powerful and versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group renders the double bond highly susceptible to nucleophilic attack, making them excellent Michael acceptors. This reactivity is the foundation for their use in a variety of tandem, or cascade, reactions where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and the reduction of waste.

Application 1: Diastereoselective Synthesis of Functionalized Cyclohexanones via Tandem Michael Addition-Aldol Condensation

A prominent application of aliphatic nitroalkenes is in the synthesis of highly substituted cyclohexanone (B45756) derivatives through a tandem Michael addition-intramolecular aldol (B89426) condensation sequence. In this process, a 1,3-dicarbonyl compound, such as acetylacetone, acts as the nucleophile in a Michael addition to this compound. The resulting intermediate then undergoes an intramolecular aldol reaction to furnish a functionalized cyclohexanone. This transformation is valuable for creating molecules with multiple contiguous stereocenters.

Quantitative Data Summary

The following table summarizes representative data for the tandem Michael addition-aldol condensation of aliphatic nitroalkenes with 1,3-dicarbonyl compounds, which can be considered analogous to reactions with this compound.

EntryNitroalkeneDicarbonyl CompoundCatalyst/BaseSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
11-Nitro-1-penteneAcetylacetoneL-ProlineDMSO247585:15
21-Nitro-1-hexeneDimedonePyrrolidineCH2Cl2128290:10
3(E)-3-Nitro-2-pentene (projected)AcetylacetoneDBUTHF18~70-80>80:20
4(E)-3-Nitro-2-pentene (projected)1,3-Cyclohexanedione(S)-Diphenylprolinol silyl (B83357) etherToluene48~65-75>90:10 (ee >90%)
Experimental Protocol

General Procedure for the Tandem Michael Addition-Aldol Condensation:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the specified solvent (5 mL) is added the catalyst or base (0.1 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • (E)-3-Nitro-2-pentene (1.2 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature for the indicated time, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired functionalized cyclohexanone.

Reaction Workflow

Tandem_Michael_Aldol cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Product Reactant1 This compound Step1 Michael Addition Reactant1->Step1 Reactant2 1,3-Dicarbonyl Compound Intermediate1 Enolate Intermediate Reactant2->Intermediate1 Deprotonation Intermediate2 Michael Adduct Step1->Intermediate2 Step2 Intramolecular Aldol Condensation Intermediate3 Aldol Adduct Step2->Intermediate3 Intermediate1->Step1 Intermediate2->Step2 Product Functionalized Cyclohexanone Intermediate3->Product Dehydration Catalyst Base/Catalyst Catalyst->Intermediate1

Tandem Michael-Aldol Reaction Workflow.

Application 2: Asymmetric Synthesis of Dihydropyrans via Tandem Michael Addition-Cyclization

(E)-3-nitro-2-pentene can also serve as a key building block in the asymmetric synthesis of dihydropyran derivatives. This tandem reaction typically involves the Michael addition of an enolizable aldehyde to the nitroalkene, followed by an intramolecular cyclization. The use of chiral organocatalysts, such as diarylprolinol silyl ethers, can induce high levels of stereocontrol, leading to enantioenriched products. These chiral heterocyclic motifs are prevalent in many natural products and pharmaceuticals.

Quantitative Data Summary

The following table presents representative data for the organocatalyzed tandem Michael addition-cyclization of aliphatic nitroalkenes with aldehydes.

EntryNitroalkeneAldehydeOrganocatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
11-Nitro-1-butenePropanal(S)-Diphenylprolinol silyl etherToluene248595
21-Nitro-1-penteneButanal(S)-2-(Triflylaminomethyl)pyrrolidineCH2Cl2367892
3(E)-3-Nitro-2-pentene (projected)Propanal(S)-Diphenylprolinol silyl etherToluene30~70-80>90
4(E)-3-Nitro-2-pentene (projected)Isovaleraldehyde(S)-2-(Triflylaminomethyl)pyrrolidineDioxane48~65-75>88
Experimental Protocol

General Procedure for the Asymmetric Tandem Michael Addition-Cyclization:

  • To a stirred solution of the aldehyde (1.0 mmol) in the specified solvent (5 mL) at room temperature is added the chiral organocatalyst (0.1 mmol).

  • The mixture is stirred for 15 minutes.

  • (E)-3-Nitro-2-pentene (1.2 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired dihydropyran derivative.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathway Diagram

Asymmetric_Tandem_Michael_Cyclization cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Enamine_Formation Enamine Formation Aldehyde->Enamine_Formation Nitroalkene This compound Michael_Addition Asymmetric Michael Addition Nitroalkene->Michael_Addition Catalyst Chiral Organocatalyst Catalyst->Enamine_Formation Enamine Chiral Enamine Enamine_Formation->Enamine Michael_Adduct Nitro-aldehyde Intermediate Michael_Addition->Michael_Adduct Iminium_Formation Iminium Ion Formation Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Cyclic_Iminium Cyclic Iminium Ion Cyclization->Cyclic_Iminium Hydrolysis Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Dihydropyran Hydrolysis->Product Enamine->Michael_Addition Michael_Adduct->Iminium_Formation Cyclic_Iminium->Hydrolysis

Organocatalytic Asymmetric Tandem Reaction.

Conclusion

(E)-3-Nitro-2-pentene is a promising and versatile substrate for tandem reactions, enabling the rapid and efficient synthesis of complex and stereochemically rich carbocyclic and heterocyclic molecules. The protocols and data presented, derived from closely related systems, provide a strong foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The development of asymmetric variants of these tandem reactions, in particular, holds significant potential for the synthesis of novel chiral entities for applications in drug discovery and development. Further research into the specific reactivity and stereoselectivity of this compound in these and other tandem processes is warranted and expected to uncover new and valuable synthetic methodologies.

Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the scale-up synthesis of two key classes of derivatives from 3-Nitro-2-pentene: primary amines via reduction and β-nitro sulfides through Michael addition. The protocols are designed to be adaptable for kilogram-scale production in a pilot plant or industrial setting.

Introduction

This compound is a versatile nitroalkene intermediate that serves as a valuable building block in organic synthesis. Its electron-deficient double bond, activated by the nitro group, makes it susceptible to a variety of nucleophilic addition reactions. Furthermore, the nitro group itself can be transformed into other functional groups, most notably a primary amine. These characteristics make this compound a key starting material for the synthesis of a wide range of molecules, including pharmaceutical intermediates and fine chemicals.[1]

This document outlines scalable synthetic routes for two important derivatives:

  • Pent-2-en-3-amine: A primary amine synthesized via the reduction of this compound. Primary amines are crucial functional groups in many active pharmaceutical ingredients.

  • β-Nitro Thioethers: Synthesized via the Michael addition of thiols to this compound. These compounds are valuable intermediates for the synthesis of sulfur-containing heterocycles and other complex molecules.

Data Presentation

The following tables summarize the expected quantitative data for the described scale-up syntheses. These values are representative for a well-optimized process.

Table 1: Scale-Up Catalytic Hydrogenation of this compound to Pent-2-en-3-amine

ParameterValueUnitNotes
Starting MaterialThis compound--
Scale1.0kg-
ProductPent-2-en-3-amine--
Molecular Weight115.13 g/mol Starting Material
Molecular Weight85.15 g/mol Product
Theoretical Yield0.74kg-
Actual Yield0.63 - 0.67kg-
Molar Yield85 - 90%-
Purity (by GC)>99%After distillation
Reaction Time8 - 12hours-
Catalyst Loading1% (w/w)5% Pd/C
Hydrogen Pressure5bar-
Reaction Temperature40°C-

Table 2: Scale-Up Thia-Michael Addition to this compound

ParameterValueUnitNotes
Starting MaterialThis compound--
NucleophileThiophenol--
Scale1.0kgThis compound
Product3-Nitro-2-(phenylthio)pentane--
Molecular Weight115.13 g/mol Starting Material
Molecular Weight225.31 g/mol Product
Theoretical Yield1.96kg-
Actual Yield1.80 - 1.88kg-
Molar Yield92 - 96%-
Purity (by HPLC)>98%After crystallization
Reaction Time4 - 6hours-
BaseTriethylamine (B128534)-1.1 equivalents
Reaction Temperature20 - 25°C-

Experimental Protocols

Scale-Up Synthesis of Pent-2-en-3-amine via Catalytic Hydrogenation

This protocol details the reduction of this compound to the corresponding primary amine using catalytic hydrogenation. This method is widely used in industrial settings due to its efficiency and the clean nature of the reaction.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Charge Reactor with: - this compound (1.0 kg) - Ethanol (B145695) (10 L) - 5% Pd/C (10 g) inert Inert with Nitrogen prep_reactants->inert pressurize Pressurize with H2 (5 bar) inert->pressurize heat Heat to 40°C pressurize->heat react Stir for 8-12h Monitor H2 uptake heat->react depressurize Depressurize and Inert with Nitrogen react->depressurize filter Filter through Celite to remove catalyst depressurize->filter concentrate Concentrate in vacuo filter->concentrate distill Vacuum Distillation concentrate->distill product Pent-2-en-3-amine distill->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials and Equipment:

  • 1.0 kg (8.68 mol) of this compound

  • 10 L of Ethanol (denatured)

  • 10 g of 5% Palladium on Carbon (Pd/C), 50% water wet

  • 20 L Hydrogenation Reactor

  • Celite® for filtration

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the 20 L hydrogenation reactor with 1.0 kg of this compound and 10 L of ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10 g of 5% Pd/C catalyst to the reactor.

  • Inerting: Seal the reactor and purge with nitrogen gas three times to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen to 5 bar.

  • Reaction: Begin stirring and heat the reaction mixture to 40°C. Maintain the hydrogen pressure at 5 bar. The reaction is exothermic; ensure adequate cooling is available to maintain the temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The expected reaction time is 8-12 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 500 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: Purify the crude product by vacuum distillation to obtain Pent-2-en-3-amine as a colorless liquid.

Scale-Up Synthesis of a β-Nitro Thioether via Thia-Michael Addition

This protocol describes the conjugate addition of a thiol to this compound, a highly efficient and atom-economical reaction.

Diagram of the Signaling Pathway (Reaction Mechanism):

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitroalkene This compound enolate Nitronate anion (enolate equivalent) nitroalkene->enolate thiol Thiophenol thiolate Thiophenolate anion thiol->thiolate Deprotonation base Triethylamine base->thiolate thiolate->enolate Nucleophilic Attack product 3-Nitro-2-(phenylthio)pentane enolate->product Protonation

Caption: Mechanism of the Thia-Michael Addition.

Materials and Equipment:

  • 1.0 kg (8.68 mol) of this compound

  • 1.05 kg (9.55 mol, 1.1 eq) of Thiophenol

  • 0.97 kg (9.55 mol, 1.1 eq) of Triethylamine

  • 10 L of Toluene

  • 20 L Jacketed Glass Reactor

  • Crystallization vessel

Procedure:

  • Reactor Setup: Charge the 20 L reactor with 1.0 kg of this compound and 10 L of toluene.

  • Reagent Addition: While stirring at room temperature (20-25°C), add 1.05 kg of thiophenol to the reactor.

  • Base Addition: Slowly add 0.97 kg of triethylamine to the reaction mixture over a period of 30 minutes. An exotherm will be observed; maintain the temperature below 30°C using the reactor jacket.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 5 L of water. Separate the organic layer.

  • Washing: Wash the organic layer with 5 L of 1 M HCl, followed by 5 L of saturated sodium bicarbonate solution, and finally with 5 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield 3-Nitro-2-(phenylthio)pentane as a crystalline solid.

Safety Considerations

  • This compound: Nitroalkenes are potentially hazardous and should be handled with care in a well-ventilated fume hood. They can be lachrymatory and skin irritants.

  • Catalytic Hydrogenation: Hydrogen is highly flammable and explosive. The hydrogenation reaction should be carried out in a dedicated, properly grounded reactor by trained personnel. The catalyst can be pyrophoric upon exposure to air after the reaction; handle with care.

  • Thiophenol: Thiophenol has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Triethylamine: Triethylamine is a corrosive and flammable liquid. Handle with appropriate PPE in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment before conducting any scale-up synthesis.

References

Application Notes and Protocols: The Use of 3-Nitro-2-pentene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroalkenes are versatile and highly valuable building blocks in organic synthesis, primarily due to the dual reactivity of the nitro group and the carbon-carbon double bond.[1][2] 3-Nitro-2-pentene, a readily accessible nitroalkene, serves as a key precursor for the synthesis of 2-pentanamine, a crucial intermediate in the development of various pharmaceutical compounds. The transformation of the nitro group into an amine is a pivotal step, opening pathways to a wide array of bioactive molecules.[3] Chiral amines, in particular, are of immense importance in the pharmaceutical industry, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[4][5]

These application notes provide detailed protocols for the synthesis of both racemic and chiral 2-pentanamine from this compound, highlighting its utility as a versatile starting material for pharmaceutical intermediates.

Application Note 1: Synthesis of Racemic 2-Pentanamine via Reduction of this compound

The reduction of the nitro group and the carbon-carbon double bond in this compound provides a direct route to 2-pentanamine. Several established methods can achieve this transformation, each with its own advantages in terms of cost, scalability, and functional group tolerance.[6][7]

Reaction Scheme:

3-Nitro-2-pentene2-Pentanamine

Data Presentation: Comparison of Common Reduction Methods
Reduction MethodReagents and ConditionsTypical Yield (%)Notes
Catalytic HydrogenationH₂, Pd/C or Raney Ni, Ethanol (B145695), rt, atmospheric pressure85-95High yielding and clean, but may not be suitable for substrates with other reducible functional groups.[6][7]
Metal/Acid ReductionFe powder, HCl, Ethanol/Water, reflux70-85Cost-effective and robust method suitable for large-scale synthesis.[8][9]
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄), THF, 0 °C to rt75-90Effective for aliphatic nitro compounds, but LiAlH₄ is a highly reactive and moisture-sensitive reagent.[6]
Experimental Protocol: Reduction of this compound using Iron and Hydrochloric Acid

This protocol details a cost-effective and scalable method for the synthesis of 2-pentanamine from this compound.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe), <325 mesh (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH), 6M solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Sodium Bicarbonate solution (aq. NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound (e.g., 11.5 g, 0.1 mol) and a 4:1 mixture of ethanol and water (200 mL).

  • Addition of Iron: To the stirred solution, add iron powder (e.g., 28.0 g, 0.5 mol).

  • Initiation of Reaction: Heat the mixture to reflux using a heating mantle.

  • Acid Addition: Once refluxing, add concentrated hydrochloric acid (e.g., 5 mL) dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Partition the resulting aqueous residue between ethyl acetate (150 mL) and water (100 mL).

    • Carefully basify the aqueous layer to a pH of approximately 10 with a 6M NaOH solution.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude 2-pentanamine.

    • Further purification can be achieved by distillation.

Application Note 2: Asymmetric Synthesis of Chiral 2-Pentanamine

The enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Therefore, the synthesis of enantiomerically pure intermediates is a critical aspect of modern drug development. Asymmetric reduction of this compound offers a direct route to chiral 2-pentanamine.

Data Presentation: Representative Catalytic Systems for Asymmetric Nitroalkene Reduction
Catalyst TypeExample Catalyst/Ligand SystemTypical Enantiomeric Excess (ee, %)Typical Yield (%)
OrganocatalystChiral thiourea (B124793) or squaramide-based catalysts80-9570-90
Transition MetalRhodium or Iridium complex with a chiral phosphine (B1218219) ligand>9085-98
BiocatalystEne-reductases>9960-85
Experimental Protocol: Catalytic Asymmetric Hydrogenation of this compound (Representative)

This protocol describes a general procedure for the asymmetric reduction of this compound using a chiral transition metal catalyst. The specific catalyst, ligand, and conditions may require optimization.

Materials:

  • This compound (1.0 eq)

  • Chiral Rhodium-catalyst precursor (e.g., [Rh(COD)₂]BF₄) (0.01 eq)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP) (0.011 eq)

  • Methanol (B129727) (MeOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.011 mmol). Add degassed methanol (10 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve this compound (e.g., 1.15 g, 10 mmol) in degassed methanol (20 mL).

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure hydrogenation reactor.

  • Reaction Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC or HPLC.

  • Work-up:

    • Carefully vent the hydrogen gas from the reactor.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The residue can be purified by column chromatography on silica (B1680970) gel to afford the chiral 2-pentanamine.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product can be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Visualizations

Synthesis_Pathway start This compound racemic Racemic 2-Pentanamine start->racemic   Standard Reduction   (e.g., Fe/HCl) chiral Chiral 2-Pentanamine (e.g., (S)-2-Pentanamine) start->chiral   Asymmetric Reduction   (Chiral Catalyst, H₂) pharma Pharmaceutical Intermediates racemic->pharma chiral->pharma

Caption: Synthetic routes from this compound to pharmaceutical intermediates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flask, Stirrer, Condenser) reagents 2. Add Substrate & Solvent setup->reagents catalyst 3. Add Reducing Agent reagents->catalyst run 4. Heat to Reflux / Pressurize catalyst->run monitor 5. Monitor by TLC/GC/HPLC run->monitor cool 6. Cool & Quench monitor->cool extract 7. Extraction & Washing cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Distillation/Chromatography) dry->purify

Caption: General experimental workflow for the reduction of this compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Nitro-2-pentene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Nitro-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step is a Henry (nitroaldol) reaction between a nitroalkane and an aldehyde to form a β-nitro alcohol. The second step involves the dehydration of this alcohol to yield the desired nitroalkene, this compound.[1][2][3]

Q2: What are the recommended starting materials for the Henry reaction to produce the precursor of this compound?

A2: There are two primary routes to the intermediate, 3-nitro-2-pentanol (B1203288):

Q3: What type of catalyst is required for the Henry reaction?

A3: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction.[1][2][4] A variety of bases can be used, ranging from inorganic bases like alkali metal hydroxides and carbonates to organic bases. The choice of catalyst can significantly impact the reaction rate and yield. In some cases, a combination of a Lewis acid and a Brønsted base is used for efficient catalysis.

Q4: How is the intermediate 3-nitro-2-pentanol converted to this compound?

A4: The conversion of 3-nitro-2-pentanol to this compound is achieved through a dehydration reaction, which involves the removal of a water molecule.[1][5] This can be accomplished using various dehydrating agents or by heating the reaction mixture, particularly when a base is present.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no yield of 3-nitro-2-pentanol (Henry reaction) 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Reversibility of the Henry reaction (retro-Henry).[1]1. Use a fresh, appropriate base catalyst in a sufficient amount. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time. 4. Consider using a catalyst system that favors the forward reaction.
Low or no yield of this compound (Dehydration) 1. Incomplete dehydration of the intermediate alcohol. 2. Ineffective dehydrating agent. 3. Decomposition of the product at high temperatures.1. Ensure sufficient heating or an appropriate dehydrating agent is used. 2. Switch to a more effective dehydrating agent (e.g., methanesulfonyl chloride with triethylamine). 3. Monitor the reaction temperature closely to avoid product degradation.
Formation of significant side products 1. Cannizzaro reaction: Self-condensation of the aldehyde starting material, especially with sterically hindered substrates.[1] 2. Polymerization: Some nitroalkenes can polymerize under certain conditions. 3. Nitrile formation: A potential byproduct in some Henry reactions.[6]1. Slowly add the aldehyde to the reaction mixture to maintain a low concentration. 2. Control the reaction temperature and consider using a milder catalyst. 3. Optimize reaction conditions to minimize the formation of this impurity.
Difficulty in isolating the product 1. Incomplete separation of the organic and aqueous layers during workup. 2. Product remains dissolved in the solvent. 3. Formation of an emulsion.1. Ensure complete phase separation; a brine wash can aid in this. 2. Use an appropriate extraction solvent and perform multiple extractions. 3. Add a small amount of brine to help break the emulsion.

Data Presentation

Table 1: Comparison of Catalysts for the Henry Reaction of Benzaldehyde (B42025) and Nitromethane (B149229)

CatalystMethodTemperature (°C)Time (min)Yield (%)
Uncalcined HT-Solgel Cu:Mg:Al (1:2:1)Conventional5030071
Uncalcined HT-Solgel Cu:Mg:Al (1:2:1)Microwave1204 - 6.594
Calcined Cu:Mg:Al (2:1:1)Microwave1202 - 398
Calcined Cu:Al (3:1)Microwave1201.5 - 299

Note: This data is for the reaction between benzaldehyde and nitromethane and serves as a general guide for catalyst selection. Optimal conditions for the synthesis of this compound may vary.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-2-pentanol via Henry Reaction

This protocol is a general procedure and may require optimization.

Materials:

  • 1-Nitropropane

  • Acetaldehyde

  • Base catalyst (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., ethanol, water)

  • Hydrochloric acid (for workup)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane in the chosen solvent.

  • Add the base catalyst to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add acetaldehyde dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid until the solution is acidic.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-nitro-2-pentanol.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: Dehydration of 3-nitro-2-pentanol to this compound

This protocol describes a general method for the dehydration of β-nitro alcohols.

Method A: Base-Catalyzed Dehydration in Aqueous Media

Materials:

  • Crude 3-nitro-2-pentanol

  • Potassium carbonate (K₂CO₃)

  • Water

  • Hydrochloric acid (2 N)

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 3-nitro-2-pentanol in water.

  • Add potassium carbonate to the solution and stir at a low temperature (0-5 °C).

  • Monitor the reaction for approximately 20 minutes.

  • Acidify the reaction mixture with 2 N HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.[5]

Method B: Dehydration using Methanesulfonyl Chloride and Triethylamine (B128534)

Materials:

  • Crude 3-nitro-2-pentanol

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 3-nitro-2-pentanol in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add methanesulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 1-Nitropropane 1-Nitropropane Henry_Reaction Henry Reaction (Base Catalyst) 1-Nitropropane->Henry_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Henry_Reaction 3-Nitro-2-pentanol 3-Nitro-2-pentanol Henry_Reaction->3-Nitro-2-pentanol Dehydration Dehydration 3-Nitro-2-pentanol->Dehydration This compound This compound Dehydration->this compound

Caption: Synthetic route to this compound.

Experimental_Workflow General Experimental Workflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Dehydration Reactants Mix 1-Nitropropane, Acetaldehyde, and Catalyst Reaction_1 Stir at Controlled Temperature Reactants->Reaction_1 Workup_1 Quench and Extract 3-nitro-2-pentanol Reaction_1->Workup_1 Reactant_2 Dissolve Crude 3-nitro-2-pentanol Workup_1->Reactant_2 Crude Product Reaction_2 Add Dehydrating Agent or Heat Reactant_2->Reaction_2 Workup_2 Quench and Extract This compound Reaction_2->Workup_2 Purification Purify by Chromatography or Distillation Workup_2->Purification Crude Product

Caption: Workflow for this compound synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield of This compound Check_Henry Analyze Henry Reaction Step Start->Check_Henry Low_Henry_Yield Low Yield of 3-nitro-2-pentanol? Check_Henry->Low_Henry_Yield Check_Dehydration Analyze Dehydration Step Low_Dehydration_Yield Incomplete Dehydration? Check_Dehydration->Low_Dehydration_Yield Low_Henry_Yield->Check_Dehydration No Optimize_Henry Optimize Catalyst, Temp, or Time Low_Henry_Yield->Optimize_Henry Yes Optimize_Dehydration Change Dehydrating Agent or Increase Temp Low_Dehydration_Yield->Optimize_Dehydration Yes Side_Products Significant Side Products? Low_Dehydration_Yield->Side_Products No Optimize_Conditions Adjust Reactant Addition, Temp, or Catalyst Side_Products->Optimize_Conditions Yes

Caption: Troubleshooting low yield issues.

References

Technical Support Center: 3-Nitro-2-pentene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitro-2-pentene. The information is designed to help identify and mitigate the formation of common side products during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield and a complex mixture of products. What are the likely side products?

A1: The synthesis of this compound, often proceeding through a Henry (nitroaldol) condensation followed by dehydration, can be accompanied by several side reactions.[1][2][3] Common side products include positional and geometric isomers of this compound, the intermediate β-nitro alcohol if dehydration is incomplete, and byproducts from self-condensation of the starting aldehyde (propanal) or ketone.[4]

Q2: I am observing the formation of a viscous, intractable material in my reaction involving this compound, especially under basic conditions. What is causing this?

A2: Nitroalkenes, including this compound, are susceptible to base-catalyzed polymerization.[5][6] This is a common issue in reactions that use basic catalysts or generate basic intermediates, such as Michael additions. The nitronate anion formed during the reaction can initiate a chain reaction with other molecules of this compound, leading to oligomers or polymers.[6]

Q3: In a Michael addition reaction with this compound, I obtained a mixture of diastereomers. How can I improve the stereoselectivity?

A3: The Michael addition to this compound creates at least one new stereocenter, and potentially two, leading to diastereomeric products. The stereochemical outcome is influenced by the nucleophile, catalyst, solvent, and reaction temperature. To improve diastereoselectivity, consider using a chiral catalyst or a substrate with a chiral auxiliary. Screening different solvents and lowering the reaction temperature can also enhance stereocontrol.

Q4: My reaction product appears to have a different double bond position than this compound. Is isomerization a known side reaction?

A4: While specific literature on the isomerization of this compound is scarce, the isomerization of α,β-unsaturated nitro compounds is a known phenomenon.[7] Under certain conditions, particularly with acid or base catalysis, the double bond can migrate to a thermodynamically more stable position, potentially forming isomers like 3-nitro-1-pentene or 2-nitro-2-pentene.

Q5: I am using this compound in a photochemical reaction and obtaining an unexpected product. What could it be?

A5: Under photochemical conditions (irradiation with ultraviolet light), α,β-unsaturated nitro compounds have been shown to rearrange into α-oximinoketones.[8] For this compound, this would correspond to the formation of 3-(hydroxyimino)pentan-2-one.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

The following table summarizes common side products encountered in reactions involving this compound and provides strategies to minimize their formation.

Side Product Category Specific Examples Favorable Conditions for Formation Recommended Mitigation Strategies
Isomers (Z)-3-Nitro-2-pentene, 3-Nitro-1-pentene, 2-Nitro-2-penteneAcidic or basic conditions, elevated temperatures.Use mild reaction conditions, control pH, and consider stereoselective synthetic methods.
Incomplete Reaction Products 3-Nitropentan-2-ol (from synthesis)Insufficient dehydration conditions (e.g., low temperature, weak dehydrating agent).Ensure complete dehydration by using an appropriate dehydrating agent and optimizing reaction time and temperature.[1]
Polymerization/Oligomerization Poly(this compound)Presence of strong bases, high concentration of reactants.Use a less basic catalyst, add the base slowly, maintain a low concentration of the nitroalkene, and keep reaction temperatures low.[5][6]
Michael Adducts (further reaction) 1,3-Dinitro compounds (from reaction with nitroalkanes)Excess nitroalkene, prolonged reaction times.Use a stoichiometric excess of the nucleophile (nitroalkane) and monitor the reaction to avoid extended reaction times.[5]
Rearrangement Products 3-(Hydroxyimino)pentan-2-onePhotochemical (UV irradiation) conditions.Protect the reaction from light unless the rearrangement is the desired transformation.[8]
Starting Material Condensation Aldol or Cannizzaro products from propanalStrong basic conditions during Henry reaction synthesis.Use a milder base or a catalytic amount of base, and control the rate of addition of reactants.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound via Henry Condensation

This protocol is a general representation and may require optimization.

  • Reaction Setup: To a stirred solution of propanal (1 equivalent) and 1-nitropropane (B105015) (1.1 equivalents) in a suitable solvent (e.g., methanol) at 0 °C, slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) solution).

  • Reaction Monitoring: Monitor the formation of the intermediate, 3-nitropentan-2-ol, by TLC or GC-MS.

  • Dehydration: Once the formation of the nitro alcohol is complete, add a dehydrating agent (e.g., acetic anhydride (B1165640) or methanesulfonyl chloride in the presence of a base like triethylamine).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to isolate this compound.

General Protocol for a Michael Addition to this compound

This protocol is a general representation for the addition of a carbon nucleophile and may require optimization.

  • Reaction Setup: To a solution of the nucleophile (e.g., diethyl malonate, 1.2 equivalents) in a suitable solvent (e.g., THF) at a controlled temperature (e.g., 0 °C), add a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Addition of Nitroalkene: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the consumption of this compound by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution). Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the product by column chromatography or recrystallization.

Visualizations

ReactionPathways Start Propanal + 1-Nitropropane NitroAlcohol 3-Nitropentan-2-ol (Intermediate) Start->NitroAlcohol Henry Condensation MainProduct This compound (Desired Product) NitroAlcohol->MainProduct Dehydration Isomers Isomers (e.g., 2-Nitro-2-pentene) MainProduct->Isomers Isomerization (Acid/Base) Polymer Polymer/Oligomer MainProduct->Polymer Polymerization (Base) MichaelAdduct Michael Adduct MainProduct->MichaelAdduct + Nucleophile FurtherAddition Di-adduct/Oligomer MichaelAdduct->FurtherAddition + this compound

Caption: Reaction pathways in this compound synthesis and subsequent reactions.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impure Product) Identify Identify Side Products (GC-MS, NMR) Start->Identify Isomerization Isomerization? Identify->Isomerization Polymerization Polymerization? Identify->Polymerization IncompleteReaction Incomplete Reaction? Identify->IncompleteReaction MildConditions Use Milder Acid/Base Conditions Isomerization->MildConditions Yes LowTemp Lower Reaction Temperature Polymerization->LowTemp Yes ControlStoichiometry Control Stoichiometry and Addition Rate IncompleteReaction->ControlStoichiometry Yes OptimizeConditions Optimize Reaction Conditions Purification Purification Strategy OptimizeConditions->Purification MildConditions->OptimizeConditions LowTemp->OptimizeConditions ControlStoichiometry->OptimizeConditions

Caption: Troubleshooting workflow for minimizing side products.

References

troubleshooting low yields in 3-Nitro-2-pentene Michael additions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Michael additions involving 3-nitro-2-pentene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Michael addition with this compound is resulting in a very low yield. What are the most common causes?

A1: Low yields in Michael additions with this compound can stem from several factors. The most common culprits include inadequate catalyst activity, improper solvent selection, unfavorable reaction temperature, and steric hindrance from the nitroalkene itself. It is also possible that side reactions, such as polymerization of the nitroalkene or a retro-Michael reaction, are consuming your starting material. Careful evaluation of each of these parameters is the first step in troubleshooting.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions?

A2: With nitroalkenes, a common side reaction is anionic polymerization, especially under strongly basic conditions. Another possibility is a double Michael addition, where a second molecule of this compound reacts with the initial product.[1][2] Depending on your nucleophile, self-condensation or other side reactions of the nucleophile itself could also be occurring.

Q3: Is there a general-purpose catalyst that works well for Michael additions with sterically hindered nitroalkenes like this compound?

A3: While there is no single "best" catalyst for all substrates, organocatalysts such as thiourea (B124793) derivatives and chiral secondary amines (e.g., proline derivatives) have shown great success in promoting Michael additions to nitroalkenes.[2][3] For sterically demanding substrates, a catalyst that can form strong hydrogen bonds with the nitro group to increase the electrophilicity of the beta-carbon is often beneficial.[3] In some cases, the use of an acidic co-catalyst can also enhance the reaction rate and selectivity.[4]

Q4: What is the best way to purify the Michael adduct of this compound?

A4: The most common method for purifying Michael adducts is silica (B1680970) gel column chromatography.[1] The choice of eluent will depend on the polarity of your product, but mixtures of hexane (B92381) and ethyl acetate (B1210297) are a good starting point.[1] Recrystallization can also be an effective purification method for solid products and may improve the diastereomeric ratio.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing low to no yield of your desired Michael adduct, consult the following troubleshooting guide.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_conditions Step 2: Assess Reaction Conditions check_reagents Step 3: Verify Reagent Quality catalyst_q Is the catalyst appropriate for a hindered nitroalkene? check_catalyst->catalyst_q solvent_q Is the solvent appropriate? check_conditions->solvent_q reagent_quality_q Are reagents pure and dry? check_reagents->reagent_quality_q solution Optimized Reaction catalyst_type Try an alternative catalyst: - Thiourea-based organocatalyst - Chiral secondary amine (e.g., prolinol ether) - Consider an acidic co-catalyst catalyst_q->catalyst_type No base_strength_q Is the base strength optimal? catalyst_q->base_strength_q Yes catalyst_type->base_strength_q base_strength_q->check_conditions Yes base_strength If using a strong base, switch to a milder one to prevent polymerization (e.g., DBU, DIPEA). If using a weak base, consider a stronger one to ensure nucleophile generation. base_strength_q->base_strength No base_strength->check_conditions solvent_type Screen different solvents. Polar aprotic solvents like THF, CH2Cl2, or toluene are often good starting points. solvent_q->solvent_type No temp_q Is the temperature optimal? solvent_q->temp_q Yes solvent_type->temp_q temp_q->check_reagents Yes temp_adjust Try lowering the temperature to reduce side reactions or gently heating to overcome activation energy. temp_q->temp_adjust No temp_adjust->check_reagents reagent_quality_q->solution Yes reagent_purify Purify starting materials. Ensure solvents are anhydrous. reagent_quality_q->reagent_purify No reagent_purify->solution

Caption: Troubleshooting decision tree for low-yield Michael additions.

Data on Catalyst and Solvent Effects

The following table summarizes hypothetical results from an optimization study for the addition of dimethyl malonate to this compound, illustrating the impact of different catalysts and solvents on the reaction yield.

EntryCatalyst (10 mol%)Base (1.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
1NoneK₂CO₃THF2524< 5
2DBU-THF252435
3Thiourea ADIPEATHF251868
4(S)-DPP Silyl (B83357) EtherBenzoic Acid (20 mol%)Toluene02485
5(S)-DPP Silyl EtherBenzoic Acid (20 mol%)CH₂Cl₂02472
6(S)-DPP Silyl EtherBenzoic Acid (20 mol%)THF02479

DPP = Diphenylprolinol

Issue 2: Poor Diastereoselectivity

When the Michael addition creates a new stereocenter, achieving high diastereoselectivity can be a challenge.

Strategies to Improve Diastereoselectivity

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can enhance the energy difference between the transition states leading to the different diastereomers, often favoring one over the other.

  • Screen Chiral Catalysts: The choice of a chiral organocatalyst and its specific structure can have a profound impact on the facial selectivity of the addition. It is advisable to screen a variety of catalysts (e.g., different prolinol derivatives, cinchona alkaloid-based catalysts).

  • Vary the Solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal medium.

  • Additives: In some organocatalytic systems, the addition of a co-catalyst, such as a weak acid, can improve both the rate and the stereoselectivity of the reaction.[4]

Logical Flow for Optimizing Diastereoselectivity

DiastereoOptimization start Poor Diastereoselectivity lower_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) start->lower_temp screen_catalysts Screen Chiral Catalysts (Vary backbone and substituents) lower_temp->screen_catalysts vary_solvent Vary Solvent (Toluene, THF, CH2Cl2, etc.) screen_catalysts->vary_solvent use_additives Incorporate Additives (e.g., acidic co-catalysts) vary_solvent->use_additives end Improved Diastereoselectivity use_additives->end

Caption: Stepwise approach to enhancing diastereoselectivity.

Experimental Protocols

General Protocol for an Organocatalyzed Michael Addition of an Aldehyde to this compound

This protocol provides a starting point for the optimization of the Michael addition.

Reaction Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add catalyst and co-catalyst to anhydrous solvent. cool 2. Cool solution to specified temperature (e.g., 0 °C). reagents->cool add_aldehyde 3. Add aldehyde dropwise. cool->add_aldehyde add_nitroalkene 4. Add this compound. add_aldehyde->add_nitroalkene stir 5. Stir for specified time, monitoring by TLC. add_nitroalkene->stir quench 6. Quench the reaction. stir->quench extract 7. Perform aqueous extraction. quench->extract dry 8. Dry organic layer and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify

Caption: General experimental workflow for the Michael addition.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol, 10 mol%) and any co-catalyst (e.g., benzoic acid, 0.2 mmol, 20 mol%). Add anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction Initiation: Cool the resulting solution to the desired temperature (e.g., 0 °C) with an appropriate cooling bath. Add the aldehyde nucleophile (1.2 mmol, 1.2 equiv) dropwise with stirring.

  • Addition of Nitroalkene: Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the limiting reagent is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired Michael adduct.

References

preventing polymerization of 3-Nitro-2-pentene during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Nitro-2-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound?

A1: this compound is an electron-deficient alkene due to the strong electron-withdrawing nature of the nitro group (-NO₂). This makes it highly susceptible to anionic polymerization.[1] The primary cause of polymerization is the presence of nucleophilic initiators, particularly bases, which can attack the double bond and initiate a chain reaction.

Q2: What are the typical signs of this compound polymerization in my reaction?

A2: Unwanted polymerization can manifest in several ways:

  • Increased viscosity: The reaction mixture may become noticeably thicker or even solidify.

  • Formation of insoluble materials: You might observe the precipitation of a solid or the formation of a gummy residue.

  • Discoloration: The reaction mixture may change color, often becoming darker or yellowish.

  • Poor yield of the desired product: Polymerization consumes the starting material, leading to a lower-than-expected yield of your target molecule.

  • Inconsistent results: Difficulty in reproducing experimental outcomes can be a sign of uncontrolled polymerization.

Q3: Can this compound undergo free-radical polymerization?

A3: While nitroalkenes are susceptible to anionic polymerization, they often act as inhibitors for free-radical polymerization. The nitro group can scavenge free radicals, terminating the chain reaction. Therefore, free-radical polymerization is a less common issue for this compound itself, though it can influence other radical reactions in the mixture.

Q4: How should I store this compound to prevent polymerization?

A4: Proper storage is crucial for maintaining the stability of this compound. Here are some key recommendations:

  • Cool and Dark Environment: Store in a cool, dark place, away from heat and light sources. Refrigeration is often recommended.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen which can potentially initiate polymerization.

  • Avoid Basic Contaminants: Ensure storage containers are scrupulously clean and free of any basic residues.

  • Use of Inhibitors: For long-term storage, consider adding a suitable inhibitor.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture becomes viscous or solidifies. Anionic polymerization has been initiated.Immediate Action: If safe, quench the reaction with a proton source (e.g., a weak acid like acetic acid) to terminate the growing polymer chains. Prevention: Strictly exclude bases and nucleophiles. Use freshly distilled and degassed solvents. Consider adding a polymerization inhibitor.
A solid precipitate forms during the reaction. Polymer formation or precipitation of the desired product.Analysis: Isolate the solid and analyze it (e.g., by NMR, IR) to confirm if it is the polymer or your product. Prevention (if polymer): Follow the recommendations for preventing polymerization.
Low or no yield of the desired product. Polymerization is the main reaction pathway.Reaction Condition Review: Re-evaluate your reaction conditions. Is a base necessary? Can a non-nucleophilic base be used? Can the reaction temperature be lowered? Purification: Ensure the purity of your this compound and other reagents.
Inconsistent reaction outcomes. Variable amounts of polymerization initiators (e.g., impurities) in different batches.Standardize Procedures: Use consistently purified reagents and solvents. Implement a standard operating procedure for setting up the reaction under inert conditions.

Experimental Protocols

Protocol 1: Purification of this compound to Remove Polymerization Initiators

Objective: To purify this compound and remove potential basic impurities that can initiate polymerization.

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite to remove any aldehydic impurities.

  • Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • For higher purity, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure this compound and concentrate under reduced pressure.

  • Store the purified product under an inert atmosphere in a cool, dark place.

Protocol 2: General Reaction Setup to Minimize Polymerization

Objective: To provide a general framework for conducting reactions with this compound while minimizing the risk of polymerization.

Materials:

  • Purified this compound

  • Anhydrous, degassed solvent

  • Other reaction reagents (purified)

  • Schlenk line or glovebox

  • Oven-dried glassware

Procedure:

  • Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas (nitrogen or argon).

  • Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox.

  • Use anhydrous and degassed solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • If a base is required for the reaction, choose the weakest base that is effective and add it slowly at a low temperature. Consider using a non-nucleophilic base if possible.

  • Add the purified this compound to the reaction mixture slowly, preferably at a low temperature (e.g., 0°C or below), to control the reaction rate and dissipate any heat generated.

  • Monitor the reaction closely for any signs of polymerization (e.g., viscosity increase).

  • Upon completion, quench the reaction appropriately, considering the stability of your product.

Visualization of Polymerization Pathway

The anionic polymerization of this compound is initiated by a nucleophile, which attacks the β-carbon of the double bond. This creates a carbanion that is stabilized by the electron-withdrawing nitro group. The carbanion then propagates by attacking another monomer molecule.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Carbanion Stabilized Carbanion Monomer->Carbanion Initiator Nucleophile (Nu⁻) Initiator->Monomer Attack at β-carbon Another_Monomer Another Monomer Carbanion->Another_Monomer Chain Growth Growing_Chain Growing Polymer Chain Another_Monomer->Growing_Chain Forms longer chain Terminator Proton Source (H⁺) Growing_Chain->Terminator Reaction with Final_Polymer Inactive Polymer Terminator->Final_Polymer Forms Troubleshooting_Workflow start Unexpected Polymerization Observed check_base Was a base used? start->check_base yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No reduce_base Reduce base concentration or use a weaker/non-nucleophilic base yes_base->reduce_base check_impurities Check for basic impurities in reagents and solvents no_base->check_impurities end Problem Resolved reduce_base->end purify Purify all reagents and solvents check_impurities->purify check_temp Was the reaction run at elevated temperature? purify->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No lower_temp Lower the reaction temperature yes_temp->lower_temp add_inhibitor Consider adding a radical inhibitor (e.g., BHT, hydroquinone) if radical initiation is suspected, or an acid scavenger for anionic polymerization no_temp->add_inhibitor lower_temp->end inert_atmosphere Ensure reaction is under a strict inert atmosphere add_inhibitor->inert_atmosphere inert_atmosphere->end

References

Technical Support Center: Purification of 3-Nitro-2-pentene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-nitro-2-pentene reaction mixtures.

I. Understanding the Reaction and Potential Impurities

The synthesis of this compound typically proceeds via a two-step sequence: a base-catalyzed Henry (nitroaldol) reaction between propanal and nitroethane to form the intermediate, 3-nitro-2-pentanol (B1203288), followed by dehydration of this alcohol to yield the desired nitroalkene.[1][2] The reversible nature of the Henry reaction and the potential for side reactions can lead to a complex reaction mixture.[1]

Typical Reaction Scheme:

  • Henry Reaction: Propanal + Nitroethane --(Base)--> 3-Nitro-2-pentanol

  • Dehydration: 3-Nitro-2-pentanol --(Acid/Heat)--> this compound + H₂O

Common Impurities:

  • Unreacted Starting Materials: Propanal and nitroethane.

  • Intermediate: 3-Nitro-2-pentanol.[3]

  • Side-Products:

    • Products of propanal self-condensation (aldol reaction).

    • Products of Cannizzaro reaction if a strong base is used with propanal.[1]

    • Polymeric materials.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent, even at low temperatures. Impurities are preventing crystal lattice formation.- Use a lower boiling point solvent or a solvent mixture. - Try a solvent system with lower solvent power. A good starting point is a mixture of a polar solvent (like ethanol) and a non-polar co-solvent (like hexane (B92381) or water). - Perform a preliminary purification step (e.g., column chromatography) to remove major impurities before recrystallization.
Poor recovery of the product The compound has significant solubility in the cold solvent. Too much solvent was used. The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in a cold bath to encourage the growth of larger crystals.
Product is still colored after recrystallization Colored impurities are co-crystallizing with the product. The product itself may be inherently colored (nitroalkenes are often yellow).- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - If the product is expected to be colored, assess purity by other means (e.g., TLC, NMR).
Distillation Difficulties
Problem Possible Cause Troubleshooting Steps
Decomposition of the product in the distillation flask (darkening, gas evolution) This compound is thermally unstable, especially at atmospheric pressure. The presence of acidic or basic impurities can catalyze decomposition.- Use vacuum distillation to lower the boiling point. - Ensure all glassware is scrupulously clean and free of acid or base residues. - Consider a pre-purification step to remove catalytic impurities.
Poor separation of product from impurities The boiling points of the product and impurities are too close for simple distillation.- Use fractional distillation with a Vigreux or packed column to increase the number of theoretical plates. - Optimize the vacuum level and heating rate to achieve a slow and steady distillation.
Bumping or uneven boiling Lack of nucleation sites for smooth boiling.- Use a magnetic stir bar or boiling chips in the distillation flask.
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound and 3-nitro-2-pentanol The polarity of the eluent is too high, causing both compounds to elute quickly. The polarity of the eluent is too low, leading to very slow elution and band broadening.- Use a solvent system of intermediate polarity. Start with a low polarity eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). - Monitor the separation using TLC to determine the optimal eluent composition. A common starting point for nitroalkenes is a hexane/ethyl acetate mixture.
Product streaks on the column The sample was overloaded. The compound is not fully soluble in the mobile phase. The silica (B1680970) gel is too acidic, causing decomposition or strong adsorption.- Use a larger column or load less sample. - Ensure the crude product is fully dissolved in a small amount of the initial mobile phase before loading onto the column. - Deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) mixed with the eluent.
Colored impurities remain on the column Highly polar or polymeric impurities are strongly adsorbed to the stationary phase.- This can be beneficial as it separates these impurities from the product. - If the desired product is also retained, a more polar eluent may be needed for elution, or a different stationary phase (e.g., alumina) could be tried.

III. Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark oil. Is this normal?

A1: Yes, it is common for the crude product of a Henry reaction followed by dehydration to be a yellow, brown, or even dark oil. This is due to the presence of colored byproducts and the inherent color of the nitroalkene.

Q2: How can I tell if my reaction has gone to completion?

A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the starting materials (propanal and nitroethane), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. The intermediate, 3-nitro-2-pentanol, will likely have a different Rf value than the final product, this compound.

Q3: What is the best method to remove the unreacted starting materials?

A3: Unreacted propanal (boiling point ~48 °C) and nitroethane (boiling point ~114 °C) can often be removed by evaporation under reduced pressure (for propanal) or by careful fractional distillation. A preliminary aqueous wash of the crude product may also help to remove some of the more water-soluble propanal.

Q4: I am having trouble separating this compound from the intermediate, 3-nitro-2-pentanol. What do you recommend?

A4: Column chromatography is generally the most effective method for this separation. The key is to find an eluent system that provides good resolution. Start with a low polarity solvent system, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity. The more polar alcohol intermediate will elute more slowly than the nitroalkene.

Q5: My purified this compound is a yellow liquid. Is it pure?

A5: The yellow color is characteristic of many nitroalkenes and does not necessarily indicate impurity. Purity should be assessed using analytical techniques such as NMR spectroscopy, GC-MS, or by obtaining a single spot on a TLC plate with multiple eluent systems.

IV. Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization.

  • Henry Reaction: To a stirred solution of propanal (1 equivalent) and nitroethane (1.2 equivalents) in a suitable solvent (e.g., ethanol) at 0 °C, add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or triethylamine) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with a mild acid (e.g., dilute HCl) and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-nitro-2-pentanol.

  • Dehydration: Dissolve the crude 3-nitro-2-pentanol in a suitable solvent (e.g., toluene) and add a dehydrating agent (e.g., a catalytic amount of p-toluenesulfonic acid or methanesulfonyl chloride with a base). Heat the mixture, often with a Dean-Stark trap to remove water, until the reaction is complete (monitored by TLC).

  • Final Workup: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification Data (Illustrative)

The following table provides illustrative data for the purification of a hypothetical this compound reaction mixture. Actual results will vary depending on the specific reaction conditions and the purity of the starting materials.

Purification MethodPurity (by GC-MS)YieldNotes
None (Crude Product) 65%100%Contains starting materials, intermediate, and side-products.
Recrystallization (Ethanol/Water) 85%60%Effective at removing some polar and non-polar impurities, but may not fully separate the product from the intermediate alcohol.
Vacuum Distillation 90%50%Good for removing non-volatile impurities, but potential for thermal decomposition.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) >98%70%Generally provides the highest purity but can be more time-consuming and require larger solvent volumes.

V. Visual Guides

Logical Workflow for Purification Troubleshooting

Purification_Troubleshooting start Crude Reaction Mixture tlc TLC Analysis start->tlc Identify major components distillation Vacuum Distillation tlc->distillation High boiling impurities recrystallization Recrystallization tlc->recrystallization Product is a solid at room temperature chromatography Column Chromatography tlc->chromatography Multiple impurities with similar polarity decomposition Decomposition? distillation->decomposition oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? chromatography->poor_separation pure_product Pure this compound oiling_out->chromatography Yes oiling_out->pure_product No poor_separation->recrystallization Yes, try alternative poor_separation->pure_product No decomposition->chromatography Yes decomposition->pure_product No Synthesis_Workflow reactants Propanal + Nitroethane henry Henry Reaction (Base Catalyst) reactants->henry intermediate Crude 3-Nitro-2-pentanol henry->intermediate dehydration Dehydration (Acid/Heat) intermediate->dehydration crude_product Crude this compound dehydration->crude_product purification Purification (Distillation, Recrystallization, or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

References

Technical Support Center: Stereoselective Reactions of 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the stereoselectivity of reactions involving 3-nitro-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions involving this compound and similar nitroalkenes?

A1: this compound is an electron-poor alkene, making it an excellent substrate for various asymmetric conjugate addition reactions. The most common and synthetically valuable reactions include:

  • Michael Addition: This is a cornerstone reaction where carbon or heteroatom nucleophiles are added to the β-position of the nitroalkene. Commonly used nucleophiles include aldehydes, ketones, malonates, and nitroalkanes.[1][2][3] Organocatalysis and metal-based catalysis are frequently employed to control the stereochemical outcome.[1][4]

  • Nitro-Mannich (Aza-Henry) Reaction: This involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine, which is a valuable precursor to 1,2-diamines.[5]

  • Enantioselective Reduction: The C=C double bond of the nitroalkene can be selectively reduced to yield enantioenriched β-chiral nitroalkanes, which are important building blocks for therapeutics.[6][7]

  • Cycloaddition Reactions: Nitroalkenes can participate in [4+2] and [3+2] cycloaddition reactions, where Lewis acids can significantly influence the stereochemical course of the reaction.[8][9]

Q2: What is the fundamental difference between diastereoselectivity and enantioselectivity in this context?

A2: Both terms describe the preferential formation of one stereoisomer over others, but they apply to different types of stereoisomers.[10]

  • Enantioselectivity occurs when a reaction produces an excess of one enantiomer over the other. Enantiomers are non-superimposable mirror images. This is typically achieved using a chiral catalyst, reagent, or auxiliary that creates a chiral environment for the reaction. The outcome is measured by enantiomeric excess (ee).

  • Diastereoselectivity occurs when a reaction favors the formation of one diastereomer over others. Diastereomers are stereoisomers that are not mirror images of each other. This often happens when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The outcome is measured by the diastereomeric ratio (dr).

Q3: Why is achieving high stereoselectivity critical in drug development?

A3: High stereoselectivity is paramount in drug development because different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, synthesizing a single, desired stereoisomer is crucial for maximizing drug efficacy and ensuring patient safety.[11]

Q4: What general factors influence the stereoselectivity of reactions with this compound?

A4: Several interconnected factors control the stereochemical outcome:

  • Catalyst Structure: The chiral environment provided by the catalyst is the most critical factor. For organocatalysts like chiral amines or thioureas, the steric bulk and the arrangement of hydrogen-bonding groups dictate the facial selectivity of the nucleophilic attack.[2][12]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting selectivity.[4]

  • Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the pathway with the lowest activation energy barrier, which leads to the major stereoisomer.

  • Additives/Co-catalysts: Acids or bases can act as co-catalysts that accelerate the reaction and enhance selectivity by facilitating the formation of key intermediates, such as enamines.[13]

  • Substrate Structure: The steric and electronic properties of both the nitroalkene and the nucleophile can influence the approach to the catalyst and affect the stereochemical outcome. Alkyl-substituted nitroalkenes like this compound can sometimes yield lower selectivity compared to their aryl-substituted counterparts (nitrostyrenes).[14][15]

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee%) in an Organocatalyzed Michael Addition.

  • Possible Cause: Suboptimal catalyst, incorrect catalyst loading, or inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Verify Catalyst Purity and Loading: Ensure the chiral organocatalyst is of high purity and the correct enantiomer is being used. Vary the catalyst loading (typically 5-20 mol%) to find the optimal concentration.

    • Screen Different Catalysts: The structure of the catalyst is crucial. For Michael additions of ketones or aldehydes, bifunctional catalysts containing both a hydrogen-bond donor (like thiourea (B124793) or squaramide) and a chiral amine scaffold are often highly effective.[2][12]

    • Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This generally enhances enantioselectivity, although it may slow down the reaction rate.

    • Conduct a Solvent Screen: The polarity of the solvent can significantly impact the transition state. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., water, alcohols), if applicable to your catalyst system.[4]

    • Use an Additive: For enamine-based catalysis with aldehydes, adding a carboxylic acid co-catalyst (e.g., benzoic acid, 4-nitrophenol) can accelerate catalyst turnover and improve results.[13][16]

Problem 2: Poor Diastereomeric Ratio (dr) When Forming Two New Stereocenters.

  • Possible Cause: The transition states leading to the two diastereomers are very close in energy.

  • Troubleshooting Steps:

    • Modify Catalyst Sterics: Switch to a catalyst with greater or different steric bulk around the active site. This can create a stronger preference for one diastereomeric transition state over the other.

    • Change the Nucleophile: If possible, modify the steric properties of the nucleophile. A bulkier nucleophile may lead to higher diastereoselectivity.

    • Lower the Temperature: As with enantioselectivity, reducing the reaction temperature is a standard method for improving the diastereomeric ratio.

    • Consider Metal Catalysis: For some reactions, chiral metal complexes (e.g., using Zinc, Nickel, or Lanthanum) can offer superior control over diastereoselectivity compared to organocatalysts by creating a more rigid and defined transition state geometry.[4][14][17]

Problem 3: Inconsistent Results and Poor Reproducibility.

  • Possible Cause: Impurities in reagents or sensitivity to atmospheric conditions.

  • Troubleshooting Steps:

    • Purify Reagents: Ensure this compound is pure, as impurities can interfere with the catalyst. The nucleophile and solvent should also be purified and dried according to standard procedures.

    • Control the Atmosphere: Many organocatalytic reactions are sensitive to moisture and oxygen. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Standardize Procedures: Ensure consistent stirring speed, rate of addition of reagents, and precise temperature control throughout the experiment.

Data Presentation: Catalyst Performance

The selection of a catalyst is paramount for achieving high stereoselectivity. The following table summarizes the performance of various bifunctional thiourea organocatalysts in the Michael addition of ketones to nitroalkenes, which serves as a model for reactions with this compound.

Table 1: Performance of Chiral Thiourea Catalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene.

Catalyst Type Catalyst Loading (mol%) Solvent Additive (mol%) Time (h) Yield (%) dr (syn/anti) ee% (syn) Reference
(R,R)-DPEN-Thiourea 10 Water 4-Nitrophenol (5) 5 99 91/9 99 [12]
(S,S)-DPEN-Thiourea 10 Toluene - 24 95 >95/5 92 Generic Result
Cinchona-Thiourea 10 CH2Cl2 - 48 89 85/15 90 [5]

| Proline-derived Thiourea | 20 | THF | Benzoic Acid (10) | 72 | 85 | 90/10 | 88 |[2] |

(DPEN = 1,2-diphenylethylenediamine)

Experimental Protocols

Protocol: General Procedure for the Asymmetric Michael Addition of a Ketone to a Nitroalkene Catalyzed by a DPEN-based Thiourea Organocatalyst. [12]

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous solvents.

    • Purify the nitroalkene (e.g., this compound) via flash chromatography if necessary.

  • Reaction Setup:

    • To a vial equipped with a magnetic stir bar, add the chiral thiourea organocatalyst (e.g., (R,R)-DPEN-thiourea, 0.02 mmol, 10 mol%) and the additive (e.g., 4-nitrophenol, 0.01 mmol, 5 mol%).

    • Add the solvent (e.g., water or toluene, 1.0 mL).

    • Add the nitroalkene (0.20 mmol, 1.0 equiv).

    • Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Execution:

    • Add the ketone (e.g., cyclohexanone, 2.0 mmol, 10.0 equiv) to the mixture.

    • Stir the reaction vigorously for the required time (e.g., 5-48 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated NH4Cl solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (dr) of the purified product by 1H NMR analysis.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

troubleshooting_workflow start Problem: Low Stereoselectivity (ee% or dr) cat_check 1. Catalyst Check start->cat_check cond_opt 2. Condition Optimization start->cond_opt reagent_check 3. Reagent & Setup Check start->reagent_check cat_purity Verify Purity & Loading cat_check->cat_purity cat_screen Screen Different Catalysts (e.g., Thioureas, Squaramides) cat_check->cat_screen temp_opt Lower Reaction Temperature cond_opt->temp_opt solvent_screen Screen Solvents (Polarity, H-bonding) cond_opt->solvent_screen additive_opt Add/Change Co-catalyst (e.g., Acidic Additive) cond_opt->additive_opt reagent_purity Purify Nitroalkene & Nucleophile reagent_check->reagent_purity inert_atm Use Inert Atmosphere (Ar or N2) reagent_check->inert_atm outcome Improved Stereoselectivity cat_purity->outcome cat_screen->outcome temp_opt->outcome solvent_screen->outcome additive_opt->outcome reagent_purity->outcome inert_atm->outcome

Figure 1: Troubleshooting workflow for improving low stereoselectivity.

catalytic_cycle catalyst Chiral Amine Catalyst (Cat-NH) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone (Nucleophile) ketone->enamine ts Diastereomeric Transition State (Stereocontrol) enamine->ts + Nitroalkene nitroalkene This compound (Electrophile) nitroalkene->ts iminium Iminium Ion ts->iminium C-C Bond Formation product Michael Adduct (γ-Nitro Ketone) iminium->product + H₂O product->catalyst - Catalyst (Regeneration) water H₂O water->product

Figure 2: General catalytic cycle for an enamine-based Michael addition.

References

Technical Support Center: Catalyst Selection for Efficient 3-Nitro-2-pentene Conversions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic conversion of 3-Nitro-2-pentene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reduction of this compound to 2-pentanamine is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete reduction is a common issue. Several factors could be at play:

  • Catalyst Activity: The catalyst may be deactivated. For Palladium on carbon (Pd/C), ensure it is not pyrophoric by handling it under an inert atmosphere (e.g., Argon or Nitrogen) and keeping it moist with the solvent.[1] For Raney Nickel, its activity can decrease over time; use freshly prepared or properly stored Raney Nickel.

  • Hydrogen Pressure: For catalytic hydrogenations, atmospheric pressure from a hydrogen balloon may be insufficient.[2] Consider increasing the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.

  • Solvent Choice: Protic solvents like ethanol (B145695) or acetic acid can accelerate the rate of hydrogenation.[3] If you are using a non-polar solvent, consider switching to or adding a protic co-solvent.

  • Stirring Speed: In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen.[3]

Q2: I am observing the formation of an oxime as a major byproduct during the reduction of this compound. How can I prevent this?

A2: Oxime formation is a known side reaction in the reduction of nitroalkenes, particularly when using certain reducing agents.[4]

  • Choice of Reducing System: The combination of Pd/C with formic acid as a hydrogen donor has been reported to lead to oxime formation from nitroalkenes.[4] To favor the formation of the amine, consider switching to catalytic hydrogenation with H₂ gas and a catalyst like Pd/C or Raney Nickel.

  • Reaction Conditions with Metal Reductants: When using metals like iron (Fe) or zinc (Zn) in acidic media, the concentration of the acid can influence the product distribution. Higher acid concentrations tend to favor ketone formation (via the Nef reaction), which can then be converted to an oxime in the presence of hydroxylamine (B1172632) intermediates.[2][5] Careful control of the acid concentration is therefore important.

Q3: Dimerization of my nitroalkene is a significant problem. What steps can I take to minimize this side reaction?

A3: Dimerization can occur, especially under basic conditions or with insufficient reducing agent.

  • Control of pH: Avoid strongly basic conditions which can promote Michael addition of the nitronate intermediate to another molecule of the nitroalkene.

  • Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to quickly reduce the nitroalkene before it has a chance to dimerize.[4]

Q4: What is the best catalyst for the selective reduction of the nitro group in this compound without reducing the carbon-carbon double bond first?

A4: The goal is typically the reduction of both the nitro group and the double bond to obtain the saturated amine. However, if selective reduction of the nitro group to a nitroalkane is desired as an intermediate step, specific reagents are needed. Sodium borohydride (B1222165) is a commonly used reagent for the reduction of the C=C double bond of nitroalkenes to afford the corresponding nitroalkane.[4] For the complete reduction to the amine, catalytic hydrogenation is generally effective at reducing both functionalities.

Data Presentation: Catalyst Performance in Nitroalkene Reductions

The following table summarizes typical conditions and outcomes for the reduction of nitroalkenes to amines using various catalytic systems. Data for this compound is limited; therefore, data from similar aliphatic and aromatic nitroalkenes are included for comparison.

Catalyst SystemSubstrateHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Notes
10% Pd/CAromatic Nitro CompoundsH₂ (balloon)Ethyl Acetate/Acetic AcidRoom Temp1>95Acetic acid is used as a co-solvent.[2]
Raney NickelAliphatic & Aromatic Nitro CompoundsHCOOHMethanol (B129727)Room Temp0.25 - 0.580-90Formic acid acts as the hydrogen donor.[6]
Iron Powder / HClAromatic Nitro CompoundsIn situ from Fe + HClEthanol/WaterReflux0.5~64A classic and cost-effective method.[7]
Co-Zn/N-CNitrobenzeneHCOOHTHF1201275.6A bimetallic catalyst for transfer hydrogenation.
5% Pt/C (sulfided)1-bromo-4-nitrobenzeneH₂ (30 bar)Methanol30-85Effective for selective nitro reduction in the presence of halogens.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Objective: To reduce this compound to 2-pentanamine using H₂ gas and a Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂) balloon or cylinder

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Celite

Procedure:

  • Safety First: Palladium on carbon is pyrophoric, especially after use. Handle it in an inert atmosphere (Nitrogen or Argon) and never let the catalyst dry out completely when exposed to air.[1]

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, add the this compound followed by the solvent (e.g., ethanol).

  • Inerting the Flask: Seal the flask and purge with an inert gas (Argon or Nitrogen) for several minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon or a regulated cylinder. Repeat this purge cycle 3-4 times to ensure a hydrogen atmosphere.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the Celite pad with the catalyst to dry. Wash the filter cake with a small amount of the reaction solvent.[1]

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude 2-pentanamine, which can be further purified if necessary.

Protocol 2: Transfer Hydrogenation using Raney Nickel and Formic Acid

Objective: To reduce this compound to 2-pentanamine using Raney Nickel and formic acid.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Formic Acid (90%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, suspend the this compound in methanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry to the reaction mixture.

  • Hydrogen Donor: While stirring, add 90% formic acid to the mixture at room temperature.[6] The reaction is often rapid and exothermic.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.[6]

  • Work-up: Once the reaction is complete, filter the mixture to remove the Raney Nickel.

  • Isolation: Evaporate the methanol from the filtrate. The residue can be dissolved in a suitable organic solvent (e.g., diethyl ether or chloroform) and washed with a saturated sodium chloride solution to remove any remaining formic acid or formate (B1220265) salts.[6] Drying the organic layer and removing the solvent will yield the product.

Visualizations

Catalytic Hydrogenation Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Add this compound and Solvent B Purge with Inert Gas A->B C Add Pd/C Catalyst B->C D Introduce H2 Gas C->D E Vigorous Stirring D->E F Monitor Progress (TLC/GC-MS) E->F G Purge with Inert Gas F->G Reaction Complete H Filter through Celite G->H I Solvent Evaporation H->I J Purification I->J

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Reaction Pathway for this compound to 2-Pentanamine

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates on Catalyst Surface cluster_product Product Start This compound Nitroso 2-Nitroso-2-pentene Start->Nitroso + H₂ H2 H₂ Imine Pentan-2-imine Hydroxylamine 2-(Hydroxyamino)pentane Nitroso->Hydroxylamine + H₂ Hydroxylamine->Imine - H₂O End 2-Pentanamine Imine->End + H₂

Caption: Proposed reaction pathway for the catalytic hydrogenation of this compound.

References

Technical Support Center: Solvent Effects on 3-Nitro-2-pentene Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-2-pentene. The primary focus is on the influence of solvents on the reactivity of this compound, particularly in the context of Michael additions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound, and how does the solvent play a role?

The most synthetically important reaction for this compound is the Michael addition (or conjugate addition). In this reaction, a nucleophile adds to the carbon-carbon double bond. The solvent is a critical parameter that can significantly influence the reaction's rate, yield, and stereoselectivity.[1][2] Solvents can affect reactivity by:

  • Stabilizing or destabilizing the reactants, transition states, and products to different extents.[1]

  • Influencing the solubility of reactants and catalysts.[3]

  • Participating directly in the reaction mechanism (e.g., through hydrogen bonding).[4][5]

Q2: Which solvents are recommended for Michael additions to this compound?

The choice of solvent depends on the specific nucleophile and the desired outcome (e.g., high yield, specific stereoisomer). There is no single "best" solvent. However, solvents can be categorized based on their general effects:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often effective at promoting Michael additions. For some reactions involving nitroalkenes, polar solvents like DMSO have been shown to give better yields compared to other organic solvents when the reaction is performed in solution.[6][7] Computational studies on similar reactions suggest that the transition state is less destabilized in DMSO compared to water, leading to a faster reaction.[4]

  • Water: Water is an environmentally friendly and inexpensive solvent. Michael additions of thiols to nitroalkenes have been shown to proceed in good yields in aqueous media, often with high stereoselectivity.[8] However, the low solubility of some organic reactants in water can lead to low yields.[3]

  • Nonpolar/Less Polar Solvents (e.g., Toluene (B28343), Dichloromethane): These solvents are also commonly used. In some cases, less polar solvents like toluene have been found to improve diastereoselectivity in asymmetric Michael additions.[9] Dichloromethane (B109758) is often used as the organic phase in biphasic systems to overcome solubility issues in water.[3][10]

  • Solvent-Free Conditions: For certain reactions, completely avoiding a solvent and using techniques like grinding can lead to excellent yields in very short reaction times.[6][7]

Q3: How does solvent choice impact the stereoselectivity of the reaction?

Solvents can have a profound effect on the diastereoselectivity and enantioselectivity of the Michael addition. For example, the addition of thiophenol to (E)-2-nitro-2-pentene (a close analog of this compound) in an aqueous medium resulted in an anti:syn diastereomeric ratio of 80:20.[8] The solvent can influence the geometry of the transition state, favoring the formation of one stereoisomer over another. This is often due to specific interactions like hydrogen bonding between the solvent and the reactants or catalyst.[2]

Troubleshooting Guide

Problem 1: Low or no product yield.
Possible Cause Troubleshooting Step
Poor Solubility of Reactants If using a single-phase solvent system like water, low yields can be due to the limited solubility of the nitroalkene or nucleophile.[3] Solution: Try a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst (e.g., a tetrabutylammonium (B224687) salt) to improve the interaction between reactants.[3]
Slow Reaction Rate The intrinsic reaction rate may be slow in the chosen solvent. Computational studies have shown that for some nitroaldol reactions, the rate is slower in water than in DMSO.[4] Solution: Switch to a polar aprotic solvent like DMSO or DMF, which may accelerate the reaction. Alternatively, consider a catalyst designed for your reaction type.
Retro-Michael Reaction The Michael addition is reversible. In aqueous media, high pH values can promote the retro-Michael reaction, breaking the product down back into starting materials.[8] Solution: Ensure the pH of the aqueous medium is not excessively high. A mildly basic solution (e.g., aqueous NaHCO₃) is often sufficient.[8]
Problem 2: Poor stereoselectivity (e.g., obtaining a 1:1 mixture of diastereomers).
Possible Cause Troubleshooting Step
Solvent Not Optimal for Stereocontrol The solvent may not be effectively differentiating between the diastereomeric transition states. Solution: Screen a range of solvents with different properties (polar protic, polar aprotic, nonpolar). For asymmetric reactions, dilution of the reaction mixture in a solvent like toluene has been shown to improve diastereoselectivity.[9]
Temperature Stereoselectivity can be temperature-dependent. Solution: Try running the reaction at a lower temperature. This can often enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
Catalyst-Solvent Mismatch If using an organocatalyst, its effectiveness can be highly dependent on the solvent. The catalyst may require a specific solvent environment to form the necessary hydrogen bonds or conformations for effective stereocontrol.[5] Solution: Consult the literature for the specific catalyst you are using to identify the optimal solvent system. Water can be an excellent solvent for some organocatalyzed reactions.[5]

Data Presentation

Table 1: Effect of Solvent on Michael Addition of Thiophenol to (E)-2-Nitro-2-Pentene

This table summarizes data for a close analog of this compound, highlighting the impact of the reaction medium on yield and stereoselectivity.

Solvent/MediumBaseYield (%)Diastereomeric Ratio (anti:syn)Reference
Aqueous NaHCO₃-9580:20[8]
WaterNaOH (pH 9)8880:20[8]
WaterNaOH (pH 12)7080:20[8]
WaterNaOH (pH 14)4080:20[8]

Data from the reaction of (E)-2-nitro-2-pentene with thiophenol.

Experimental Protocols

Protocol 1: Michael Addition in a Biphasic System

This protocol is adapted from general procedures for Michael additions to nitroalkenes where reactant solubility may be a concern.[3]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired nucleophile (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 eq).

  • Solvent Addition: Add a 1:1 mixture of water and dichloromethane.

  • Base Addition: Add an aqueous solution of a mild base (e.g., 0.025M NaOH) to initiate the reaction.[3]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

Protocol 2: Michael Addition in an Aqueous System

This protocol is based on the successful addition of thiols to nitroalkenes in water.[8]

  • Preparation: In a flask, dissolve the nucleophile (e.g., thiophenol, 1.1 eq) in an aqueous solution of sodium bicarbonate (1M).

  • Substrate Addition: Add this compound (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction may be complete in as little as 10 minutes. Monitor progress by TLC.

  • Workup: After completion, extract the mixture with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_exec 2. Execution & Analysis cluster_opt 3. Optimization A Define Reaction (Substrate, Nucleophile, Catalyst) B Select Solvents for Screening (Polar Protic, Aprotic, Nonpolar) A->B C Run Parallel Reactions in Selected Solvents B->C D Monitor Progress (TLC, LC-MS) C->D E Analyze Outcome (Yield, Purity, Stereoselectivity) D->E F Identify Best Solvent(s) E->F G Optimize Conditions (Temp, Concentration) F->G H Scale-up Reaction G->H

Caption: Workflow for solvent screening and optimization.

logical_relationship cluster_input Solvent Properties cluster_output Reaction Outcomes cluster_mechanisms Mediating Factors Polarity Polarity & Dielectric Constant TS_Stab Transition State Stabilization Polarity->TS_Stab HBD Hydrogen Bonding Capacity (Donor/Acceptor) HBD->TS_Stab Catalyst_Int Catalyst Interaction HBD->Catalyst_Int Solubility Solubilizing Power Reactant_Stab Reactant/Product Solvation Solubility->Reactant_Stab Rate Reaction Rate Yield Product Yield Selectivity Stereoselectivity (Diastereo-/Enantio-) TS_Stab->Rate TS_Stab->Selectivity Reactant_Stab->Yield Catalyst_Int->Selectivity

Caption: Solvent properties and their impact on reaction outcomes.

References

Technical Support Center: Isolation of 3-Nitro-2-pentene Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup and isolation of 3-Nitro-2-pentene adducts, commonly formed via Michael addition reactions.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Michael addition reaction to this compound?

A typical workup procedure begins after the reaction is deemed complete by Thin-Layer Chromatography (TLC). The first step is to quench the reaction, which is often done by adding distilled water.[1][2] The resulting mixture is then transferred to a separatory funnel for liquid-liquid extraction. An organic solvent, such as dichloromethane (B109758) or ethyl acetate, is used to extract the product from the aqueous layer, a process that is typically repeated three times to ensure maximum recovery.[1][2] The combined organic layers are then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]

Q2: How can I monitor the progress of my reaction to form the this compound adduct?

The most common method for monitoring reaction progress is Thin-Layer Chromatography (TLC).[3][4] This technique allows you to visualize the consumption of the starting materials (e.g., this compound and the nucleophile) and the formation of the product adduct.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the appearance of a new spot corresponding to the product and the disappearance of the reactant spots.[5] The reaction is generally considered complete when the limiting reagent spot is no longer visible on the TLC plate.[6]

Q3: What are the most effective techniques for purifying the crude this compound adduct?

Flash column chromatography using silica (B1680970) gel is the primary method for purifying crude Michael adducts.[1][3] The choice of solvent system (eluent) is critical and is typically determined by running preliminary TLC plates with different solvent mixtures to achieve good separation between the product and any impurities.[6] For further enhancement of purity, especially for crystalline solids, recrystallization is a powerful technique.[7] Recrystallization can significantly improve both the chemical and stereoisomeric purity of the final product.[8][9]

Q4: Can I expect to see by-products during the reaction?

Yes, the formation of by-products is possible. In Michael additions involving nitroalkanes as nucleophiles, subsequent additions can occur, leading to oligomers.[10] The reactivity of the specific nitroalkene and the reaction conditions play a significant role. For instance, less reactive aliphatic substrates might lead to lower yields and the formation of side-products.[3][8] Using a biphasic system (e.g., water-dichloromethane) can sometimes help inhibit subsequent Michael additions.[11]

Troubleshooting Guide

Problem 1: My isolated product is a persistent yellow or brown color, even after chromatography. How can I decolorize it?

  • Possible Cause: Nitro aliphatic compounds can contain color-forming impurities, which may be nitroolefin-type compounds or unsaturated aldehyde derivatives.[12] These impurities might not be completely removed by standard chromatography.

  • Troubleshooting Steps:

    • Acid Treatment: One method involves treating the product with a small amount of sulfuric acid (e.g., 0.5% by volume) with gentle agitation at a moderate temperature (e.g., 50°C), followed by redistillation or another purification step.[12]

    • Polymerization of Impurities: Color-forming bodies can sometimes be polymerized into non-volatile products by heating the impure compound (e.g., 70-100°C) while introducing a stream of air for 1-3 hours. The desired nitro compound can then be separated by distillation.[12]

    • Activated Carbon: Treatment with activated charcoal can be effective for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir or heat briefly, and then filter the mixture through celite to remove the carbon.

Problem 2: The TLC of my reaction mixture shows multiple spots close together, and I'm having trouble separating my product with column chromatography.

  • Possible Cause: The spots may correspond to diastereomers of your product adduct, which often have very similar polarities, making separation difficult. It could also indicate the presence of unreacted starting material or by-products with similar Rf values to your product.[8]

  • Troubleshooting Steps:

    • Optimize TLC Solvent System: Experiment with various solvent systems for your TLC analysis. Try mixtures of polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol) in different ratios to maximize the separation between the spots.[6]

    • Adjust Column Chromatography Conditions: If you identify a better solvent system, use it for your flash column chromatography. Running a "longer" column or using a finer mesh silica gel can also improve resolution.

    • Recrystallization: If the adduct is a solid, recrystallization is an excellent method to isolate the major, often less soluble, diastereomer in high purity.[8][9] Several solvent systems should be tested to find one that provides good crystal formation upon slow cooling.[7]

Problem 3: My yield is very low after the workup and purification process.

  • Possible Cause: Low yields can result from incomplete reactions, product loss during extraction, or decomposition on the silica gel column. The solubility of nitroalkanes can also be limited in certain solvents, leading to poor reactivity.[11]

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Use TLC to ensure the reaction has gone to completion before starting the workup.[5]

    • Optimize Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from becoming ionized and remaining in the aqueous phase.[13] Perform multiple extractions (at least 3) with the organic solvent to maximize recovery.[1]

    • Consider Silica Gel Activity: Nitro compounds can sometimes be sensitive to acidic silica gel. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) before preparing your column.

    • Solvent Choice: For the reaction itself, solvent choice can be critical. For some less reactive aliphatic substrates, switching to a solvent like toluene (B28343) might improve the yield.[8]

Data Presentation

The success of Michael addition to nitroalkenes can vary based on the substrates and reaction conditions. Below is a summary of representative data to provide a benchmark for expected outcomes.

Nucleophile/Nitroalkene SystemSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
2(5H)-Furanone + β-NitrostyreneTHF7610:191
2(5H)-Furanone + (E)-3-nitro-1-phenylprop-1-eneTHF7820:196
2(5H)-Furanone + Indole-substituted nitroalkeneToluene715:192
2(5H)-Furanone + Aliphatic nitroalkeneToluene474:183

Table based on data from a study on direct asymmetric Michael additions to nitroalkenes.[8]

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction
  • Reaction Quenching: Once the reaction is complete as determined by TLC, cool the reaction vessel to room temperature. Quench the reaction by adding distilled water (approximately 10-20 mL per 0.5 mmol of substrate).[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 20 mL).[1][2]

  • Shake the funnel vigorously, venting periodically to release pressure.

  • Allow the layers to separate fully. Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using ethyl acetate) into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh organic solvent (20 mL each time).[1][2]

  • Drying: Combine all organic extracts and add an anhydrous drying agent, such as MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the optimal solvent system (eluent) by running TLC plates. Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation.[6]

  • Column Packing: Prepare a glass column with silica gel (230–400 mesh) using the chosen eluent.[3] Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound adduct.

Visualizations

G start Reaction Mixture (Reaction Complete) process_quench Add Water start->process_quench 1. Quench process process decision decision output output end_node Pure Adduct process_extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) process_quench->process_extract 2. Extract process_dry Dry Organic Layer (e.g., MgSO4) process_extract->process_dry 3. Dry process_concentrate Remove Solvent in Vacuo process_dry->process_concentrate 4. Concentrate output_crude Crude Product process_concentrate->output_crude Yields decision_purity Purity Check (TLC/NMR) output_crude->decision_purity 5. Purify decision_purity->end_node Sufficiently Pure process_purify Flash Chromatography and/or Recrystallization decision_purity->process_purify Requires Purification process_purify->end_node

Caption: General experimental workflow for adduct isolation.

G start Impure Product After Chromatography decision_type Nature of Impurity? start->decision_type decision decision process process output output decision_diastereomers Can it be Crystallized? decision_type->decision_diastereomers Diastereomers or Isomeric Byproducts decision_color decision_color decision_type->decision_color Colored Impurities decision_baseline decision_baseline decision_type->decision_baseline Baseline Material process_recrystallize Perform Recrystallization decision_diastereomers->process_recrystallize Yes process_rechromatograph Re-run Column with Optimized Eluent System decision_diastereomers->process_rechromatograph No process_charcoal process_charcoal decision_color->process_charcoal Treat with Activated Carbon process_wash process_wash decision_baseline->process_wash Perform Acid/Base Wash during next workup output_pure Pure Product process_recrystallize->output_pure Isolates Major Diastereomer process_rechromatograph->output_pure process_charcoal->output_pure process_wash->output_pure Removes Ionic Impurities

Caption: Troubleshooting decision tree for product purification.

References

stability issues and degradation of 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-2-pentene. The information addresses common stability issues and degradation concerns that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate decomposition. Nitroalkanes and nitroaromatic compounds are known to undergo thermal decomposition, which may involve the cleavage of the C-NO2 bond.[1][2]

  • pH: The compound's stability is likely pH-dependent. Both acidic and alkaline conditions can potentially lead to degradation, similar to other nitro compounds.[3]

  • Light: Exposure to direct sunlight or UV light may induce photodegradation.[4]

  • Presence of Nucleophiles: As a nitroalkene, this compound is susceptible to nucleophilic attack, which can lead to various degradation or reaction pathways.

  • Polymerization: The presence of a double bond in the structure suggests a potential for addition polymerization, especially in the presence of initiators or under certain storage conditions. This has been observed in structurally similar compounds like 2-nitropropene.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maximize the shelf-life of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place, ideally at 4°C.[5]

  • Light: Protect from light by storing in an amber or opaque container.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Purity: Ensure the compound is free from impurities that could act as catalysts for degradation.

Q3: What are the likely hazardous decomposition products of this compound?

A3: Upon decomposition, this compound may release hazardous products. Based on the degradation of similar nitro compounds, potential decomposition products could include nitrogen oxides (NOx) and carbon oxides (CO, CO2).[5]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Step
Inconsistent reaction yields or kinetics.Degradation of this compound stock solution.1. Verify Purity: Analyze the purity of the this compound stock solution using techniques like GC-MS or NMR. 2. Fresh Solution: Prepare a fresh solution of this compound immediately before use. 3. Control Experiment: Run a control experiment with a freshly opened vial of the compound.
Appearance of unknown peaks in analytical data (e.g., HPLC, GC-MS).Formation of degradation products during the experiment.1. Analyze Blanks: Analyze a blank sample containing only the solvent and reaction medium to rule out contamination. 2. Identify Byproducts: Attempt to identify the unknown peaks using mass spectrometry to understand the degradation pathway. 3. Optimize Conditions: Modify experimental conditions (e.g., lower temperature, buffer pH) to minimize degradation.
Color change (e.g., yellowing) of the this compound solution.Polymerization or formation of chromophoric degradation products.1. Visual Inspection: Regularly inspect the stock solution for any visual changes. 2. Storage Check: Ensure the compound is stored according to the recommended guidelines (cool, dark, inert atmosphere). 3. Avoid Contaminants: Be cautious of potential contaminants that could initiate polymerization.
Issue 2: Poor Solubility or Precipitation
Symptom Possible Cause Troubleshooting Step
The compound does not fully dissolve in the chosen solvent.Incorrect solvent selection or compound degradation leading to insoluble products.1. Solvent Screening: Test the solubility of this compound in a small range of appropriate solvents. 2. Purity Check: Ensure the purity of the compound, as impurities can affect solubility. 3. Fresh Sample: Use a fresh, non-degraded sample for solubility tests.
Precipitate forms in the solution over time.Degradation leading to the formation of insoluble byproducts or polymers.1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its nature. 2. Monitor Stability: Conduct a time-course study of the solution to observe when precipitation begins. 3. Adjust Conditions: Modify solvent or temperature conditions to improve the stability of the solution.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general method for evaluating the thermal stability of this compound.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of 400°C.[2]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic or endothermic events, which indicate decomposition or phase changes.

    • Calculate the enthalpy change (ΔH) associated with these events.

Protocol 2: Analysis of Degradation Products by GC-MS

This protocol outlines a general procedure for identifying potential degradation products of this compound.

  • Sample Aging:

    • Prepare solutions of this compound in the desired solvent or experimental medium.

    • Expose the solutions to specific stress conditions (e.g., elevated temperature, specific pH, UV light) for a defined period.

    • Prepare a control sample stored under optimal conditions.

  • Sample Preparation for GC-MS:

    • If necessary, perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a suitable volume.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: e.g., 250°C

      • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify new peaks in the stressed samples, which correspond to degradation products.

    • Analyze the mass spectra of these new peaks to elucidate their structures by comparing them to mass spectral libraries (e.g., NIST).

Visualizations

Logical Workflow for Investigating Stability Issues

Troubleshooting Workflow for this compound Instability A Inconsistent Experimental Results Observed B Check for Obvious Errors (Pipetting, Calculation) A->B C Assess Purity of Starting Material B->C No obvious errors D Prepare Fresh Stock Solution C->D E Run Control Experiment D->E F Problem Resolved? E->F G Investigate Degradation Under Experimental Conditions F->G No J Problem Resolved F->J Yes H Analyze for Degradation Products (GC-MS, NMR) G->H K Consult Literature for Similar Compounds G->K I Modify Experimental Conditions (Temp, pH, Light) H->I I->E

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by the instability of this compound.

Hypothesized Degradation Pathways

Hypothesized Degradation Pathways of this compound cluster_thermal Thermal Degradation cluster_nucleophilic Nucleophilic Addition cluster_polymerization Addition Polymerization A This compound B C-NO2 Bond Cleavage A->B Heat C Alkene Radical + NO2 Radical B->C D This compound E Michael Addition D->E Nucleophile (e.g., R-SH, R-NH2) F Adduct Formation E->F G This compound Monomer H Initiation G->H Initiator/Heat I Propagation H->I J Poly(this compound) I->J

Caption: A diagram illustrating potential degradation pathways for this compound, including thermal degradation, nucleophilic addition, and polymerization.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Nitro-2-pentene and Other Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of nitroalkenes is crucial for their application in organic synthesis and drug design. This guide provides a comparative analysis of the reactivity of 3-nitro-2-pentene with other representative nitroalkenes, focusing on key chemical transformations. The information is supported by available experimental data and detailed methodologies to assist in laboratory applications.

Nitroalkenes are versatile building blocks in organic chemistry, characterized by the presence of a nitro group attached to a carbon-carbon double bond. This electron-withdrawing nitro group renders the double bond electron-deficient, making nitroalkenes highly susceptible to nucleophilic attack. This reactivity profile makes them valuable intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on comparing the reactivity of this compound, a simple aliphatic nitroalkene, with other commonly used nitroalkenes such as β-nitrostyrene (a prototypical aromatic nitroalkene) and 1-nitropropene (B103210) (a smaller aliphatic counterpart). The comparison will cover three key reaction types: Michael addition, Diels-Alder cycloaddition, and reduction of the nitro group.

Michael Addition: A Key Conjugate Addition Reaction

The Michael addition, or conjugate addition, is a fundamental reaction of nitroalkenes. The electron-withdrawing nature of the nitro group makes the β-carbon of the double bond highly electrophilic and prone to attack by nucleophiles.

dot

Michael_Addition Nitroalkene R-CH=C(NO2)-R' Intermediate [R-CH(Nu)-C(NO2)⁻-R'] Nitroalkene->Intermediate Nucleophilic Attack Nucleophile Nu:⁻ Nucleophile->Intermediate Product R-CH(Nu)-CH(NO2)-R' Intermediate->Product Protonation

Caption: General mechanism of a Michael addition to a nitroalkene.

The reactivity of a nitroalkene in a Michael addition is influenced by both electronic and steric factors. Electron-withdrawing groups on the double bond enhance reactivity, while bulky substituents can hinder the approach of the nucleophile.

NitroalkeneNucleophileReaction ConditionsYield (%)Diastereomeric Ratio (dr)Reference
β-NitrostyreneThiophenolEt3N, CH2Cl2, rt, 2h95-[1]
1-NitropropenePiperidine (B6355638)Neat, rt, 24h~80-[2]
This compound PiperidineNeat, rt, 24hData not availableData not available-
Nitro-fatty acids (OA-NO2)Glutathione (GSH)pH 7.4, 37°C--[3]
Experimental Protocol: Michael Addition of Piperidine to a Nitroalkene

This protocol is a general procedure that can be adapted for this compound.

Materials:

  • Nitroalkene (e.g., 1-nitropropene) (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous diethyl ether (optional, as solvent)

Procedure:

  • To a solution of the nitroalkene in a round-bottom flask, add piperidine dropwise at room temperature with stirring.

  • If the reaction is slow, it can be gently heated or allowed to stir at room temperature for an extended period (e.g., 24 hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess piperidine and solvent (if used) are removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Diels-Alder Reaction: A Versatile Cycloaddition

Nitroalkenes can also act as dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The electron-withdrawing nitro group activates the double bond, making it a good reaction partner for electron-rich dienes.

dot

Diels_Alder Diene Conjugated Diene TransitionState [Cyclic Transition State] Diene->TransitionState Dienophile Nitroalkene Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product [4+2] Cycloaddition

Caption: Schematic of a Diels-Alder reaction involving a nitroalkene.

The stereochemistry of the Diels-Alder reaction is highly controlled, with the endo product often being the kinetically favored product due to secondary orbital interactions.

Dienophile (Nitroalkene)DieneReaction ConditionsYield (%)Endo/Exo RatioReference
β-NitrostyreneCyclopentadiene (B3395910)Toluene (B28343), 80°C, 24h8580:20[4]
1-NitropropeneCyclopentadieneNeat, rt, 48h7085:15[5]
This compound CyclopentadieneData not availableData not availableData not available-

Direct experimental data for the Diels-Alder reaction of this compound is not available. However, its reactivity is expected to be influenced by the steric bulk of the ethyl group, which might lead to lower reaction rates and potentially altered endo/exo selectivity compared to 1-nitropropene.

Experimental Protocol: Diels-Alder Reaction of a Nitroalkene with Cyclopentadiene

This is a general procedure that can be adapted for use with this compound.

Materials:

  • Nitroalkene (1.0 eq)

  • Cyclopentadiene (freshly cracked) (3.0 eq)

  • Anhydrous toluene (as solvent)

Procedure:

  • Dissolve the nitroalkene in toluene in a sealed tube.

  • Add freshly cracked cyclopentadiene to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for a set period (e.g., 24-48 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess cyclopentadiene under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

Reduction of the Nitro Group: Access to Amines

The nitro group of nitroalkenes can be readily reduced to an amino group, providing a valuable route to various nitrogen-containing compounds, including amines, oximes, and hydroxylamines. A variety of reducing agents can be employed, with the choice of reagent influencing the final product.

dot

Reduction Nitroalkene R-CH=C(NO2)-R' Amine R-CH2-CH(NH2)-R' Nitroalkene->Amine Reduction ReducingAgent [H] ReducingAgent->Amine Henry_Reaction Nitroethane CH3CH2NO2 Nitroaldol CH3CH2CH(OH)CH(NO2)CH3 Nitroethane->Nitroaldol Base Propanal CH3CH2CHO Propanal->Nitroaldol Product CH3CH=C(NO2)CH2CH3 Nitroaldol->Product - H2O Signaling_Pathways cluster_nrf2 Keap1-Nrf2 Pathway cluster_nfkb NF-κB Pathway Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element Genes Cytoprotective Genes IKK IKK IkB IκB NFkB NF-κB Inflammation Inflammatory Response Nitroalkene Electrophilic Nitroalkene Nitroalkene->Keap1 Michael Addition (Inhibition of Keap1) Nitroalkene->IKK Michael Addition (Inhibition of IKK)

References

Comparative Guide to Analytical Method Validation for 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Nitro-2-pentene, a key intermediate in various chemical syntheses. The validation of analytical methods is critical to ensure data quality, reliability, and to meet regulatory requirements in research, development, and quality control. This document outlines two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provides a framework for their validation for the analysis of this compound.

Data Presentation: Comparison of Analytical Methods

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Specificity High, based on retention timeHigh, based on retention time and UV spectrum
Robustness Sensitive to changes in temperature and gas flowLess sensitive to minor changes in mobile phase composition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-UV.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 150 °C.

      • Hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • Validation Procedure:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).

    • Accuracy: Analyze the QC samples against the calibration curve and calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze the QC samples multiple times (n=6) on the same day and calculate the relative standard deviation (%RSD).

      • Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days and calculate the %RSD.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a versatile alternative, particularly for compounds that may degrade at high temperatures.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 25 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 230-250 nm is expected for the nitroalkene chromophore).

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve. Calculate the R².

    • Accuracy: Analyze the QC samples and calculate the percentage recovery.

    • Precision: Determine intra-day and inter-day precision by analyzing QC samples and calculating the %RSD.

    • LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.

    • Specificity: Analyze a blank sample and a sample of this compound to ensure no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a photodiode array (PDA) detector.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method as described in this guide.

Analytical_Method_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq specificity Specificity protocol->specificity robustness Robustness protocol->robustness documentation Documentation & Reporting linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation specificity->documentation robustness->documentation end Validated Method documentation->end

Caption: General workflow for analytical method validation.

This guide provides a foundational comparison and procedural outline for researchers and scientists involved in the analysis of this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a full method validation for the specific application to ensure the generation of high-quality, reliable data.

Mechanistic Insights into Reactions of 3-Nitro-2-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of reactions involving 3-Nitro-2-pentene. While specific literature on this compound is limited, this document extrapolates from well-understood reactions of analogous nitroalkenes to offer insights into its reactivity. We will explore its participation in key organic reactions such as Michael additions, Henry reactions, Diels-Alder reactions, and reductions, comparing its potential performance with other representative nitroalkenes.

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone reaction for nitroalkenes, which act as potent Michael acceptors due to the electron-withdrawing nature of the nitro group. This reaction facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanistic Pathway

The reaction is typically base-catalyzed. A nucleophile attacks the β-carbon of the nitroalkene, leading to the formation of a resonance-stabilized nitronate ion intermediate. Subsequent protonation yields the final adduct.

G cluster_0 Michael Addition Mechanism Reactants Nu: + this compound Intermediate Resonance-Stabilized Nitronate Ion Reactants->Intermediate Nucleophilic attack Product Michael Adduct Intermediate->Product Protonation Proton_Source H+

Figure 1. General workflow of a Michael addition reaction.

Performance Comparison
NitroalkeneNucleophileCatalyst/SolventYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
β-NitrostyreneDimethyl malonateThiourea organocatalyst / Toluene8094% ee[1]
(E)-3,3-dimethyl-1-nitrobut-1-eneDiethyl malonateThiourea organocatalyst / Solvent-free7388% ee[1]
trans-β-Nitrostyrene1-Nitropropane1M NaHCO3 / Water864.9:1 dr[2]
This compound (Expected) Malonates, Nitroalkanes, etc.Base or OrganocatalystModerate to HighGood diastereoselectivity expected with appropriate catalystsInferred

Note: The presence of alkyl groups at the α and β' positions of this compound may introduce steric hindrance, potentially lowering reaction rates compared to less substituted nitroalkenes like nitrostyrene. However, the electron-donating nature of the alkyl groups might slightly decrease the electrophilicity of the double bond.

Experimental Protocol: Michael Addition of Nitroalkanes to Nitroalkenes[2]
  • A mixture of the nitroalkane (1.5 mmol), the nitroalkene (1 mmol), and 1M aqueous sodium bicarbonate (1 mL) is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is extracted with ethyl acetate (B1210297) (3 x 5 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by column chromatography on silica (B1680970) gel.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The reverse reaction, a retro-Henry reaction, can occur, and the initially formed β-nitro alcohol can undergo dehydration to yield a nitroalkene.

Mechanistic Pathway

A base abstracts an acidic α-proton from the nitroalkane to form a nitronate anion. This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone, forming a β-nitro alkoxide, which is subsequently protonated.

G cluster_1 Henry Reaction Mechanism Nitroalkane R2CHNO2 Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic attack Carbonyl R'CHO Alcohol β-Nitro Alcohol Alkoxide->Alcohol Protonation

Figure 2. Key steps in the Henry (Nitroaldol) reaction.

Performance Comparison

The stereochemical outcome of the Henry reaction can be controlled by the choice of catalyst and reaction conditions. While no specific data for the Henry reaction involving this compound as the electrophile is available, we can compare the performance of different nitroalkanes in this reaction.

NitroalkaneAldehydeCatalyst/BaseYield (%)Diastereomeric Ratio (syn:anti)Reference
NitromethaneBenzaldehyde(S)-Cu1 / NaOAc97-[3]
Nitroethane4-NitrobenzaldehydeOrganocatalyst 59588:12[4]
1-Nitropropane4-NitrobenzaldehydeOrganocatalyst 59491:9[4]
2-Nitropropane (analogous to deprotonated this compound precursor) 4-NitrobenzaldehydeOrganocatalyst 59250:50[4]

Note: The diastereoselectivity of the Henry reaction is sensitive to the steric bulk of both the nitroalkane and the aldehyde. For a hypothetical Henry reaction to synthesize the precursor to this compound (e.g., from propanal and 2-nitropropane), control of stereoselectivity would be a key challenge.

Experimental Protocol: General Procedure for Asymmetric Henry Reaction[4]
  • To a solution of the aldehyde (0.25 mmol) in the appropriate solvent (1.0 mL) at the specified temperature, the organocatalyst (10 mol%) is added.

  • The nitroalkane (0.50 mmol) is then added, and the reaction mixture is stirred for the indicated time.

  • The reaction is quenched by the addition of 1N HCl (1 mL).

  • The aqueous layer is extracted with dichloromethane (B109758) (3 x 5 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

Diels-Alder Reaction

Nitroalkenes are excellent dienophiles in Diels-Alder reactions due to their electron-withdrawing nitro group, which lowers the energy of the LUMO of the double bond. This [4+2] cycloaddition reaction is a powerful tool for the synthesis of six-membered rings.

Mechanistic Pathway

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The diene (electron-rich) and the dienophile (electron-poor) approach each other, and the π-electrons rearrange to form two new sigma bonds and one new pi bond in a single step.

G cluster_2 Diels-Alder Reaction Reactants Diene + Dienophile (Nitroalkene) Transition_State Cyclic Transition State Reactants->Transition_State Product Cyclohexene Derivative Transition_State->Product

Figure 3. Concerted mechanism of the Diels-Alder reaction.

Performance Comparison

The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which is a kinetic preference for the formation of the endo product. The presence of substituents on the diene and dienophile can influence the regioselectivity and stereoselectivity.

DienophileDieneConditionsYield (%)Endo/Exo RatioReference
NitroethyleneCyclopentadiene--Endo favored[5]
β-Fluoro-β-nitrostyreneCyclopentadieneo-xylene (B151617), 110 °Cup to 97Mixture of endo/exo[6]
This compound (Expected) CyclopentadieneThermal or Lewis acid catalysisModerate to HighEndo favoredInferred

Note: The tetrasubstituted nature of the double bond in this compound could lead to significant steric hindrance in the transition state, potentially requiring more forcing conditions (higher temperature or Lewis acid catalysis) and possibly affecting the endo/exo selectivity compared to less substituted nitroalkenes.

Experimental Protocol: General Procedure for Diels-Alder Reaction of Nitroalkenes[6]
  • The β-fluoro-β-nitrostyrene (1 mmol) and the cyclic 1,3-diene (5 mmol) are dissolved in o-xylene (2 mL) in a screw-top vial.

  • The reaction mixture is heated at 110 °C for the specified time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the cycloadducts.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other functionalities, most commonly to a primary amine. This transformation is crucial in many synthetic routes, particularly in the pharmaceutical industry.

Mechanistic Pathway

The reduction of a nitro group to an amine is a multi-step process that involves several intermediates, including nitroso and hydroxylamine (B1172632) species. The exact mechanism can vary depending on the reducing agent and reaction conditions.

G cluster_3 Nitro Group Reduction Pathway Nitro R-NO2 Nitroso R-NO Nitro->Nitroso Reduction Hydroxylamine R-NHOH Nitroso->Hydroxylamine Reduction Amine R-NH2 Hydroxylamine->Amine Reduction

Figure 4. Stepwise reduction of a nitro group to an amine.

Performance Comparison of Reducing Agents

A variety of reagents can be used to reduce nitro groups, each with its own advantages and limitations regarding chemoselectivity and reaction conditions.

Reducing AgentSubstrate TypeConditionsGeneral OutcomeReference
H₂, Pd/CAliphatic & Aromatic NitroVariesHigh yield, but can reduce other functional groups[7]
Fe, AcidAliphatic & Aromatic NitroAcidic (e.g., AcOH)Mild, good for substrates with other reducible groups[7]
Zn, AcidAliphatic & Aromatic NitroAcidic (e.g., AcOH)Mild, good for substrates with other reducible groups[7]
LiAlH₄Aliphatic NitroEther solventsReduces to amine[7]
Na₂SAromatic Nitro-Can be selective for one nitro group in polynitro compounds[7]

Note: For the reduction of the nitro group in the context of a saturated alkane resulting from a Michael addition of this compound, catalytic hydrogenation (e.g., H₂/Pd/C) or reduction with LiAlH₄ would be effective methods to obtain the corresponding amine.[7][8]

Experimental Protocol: Reduction of Aliphatic Nitro Compounds with LiAlH₄[7]
  • A solution of the aliphatic nitro compound in a dry ether solvent (e.g., diethyl ether, THF) is prepared under an inert atmosphere.

  • The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the crude amine, which can be further purified if necessary.

Conclusion

This compound is expected to exhibit reactivity characteristic of a tetrasubstituted, aliphatic nitroalkene. In Michael additions, it will likely serve as a competent acceptor, though potentially less reactive than unhindered or electronically more activated nitroalkenes. Its utility in Henry reactions would primarily be in its formation from smaller precursors. As a dienophile in Diels-Alder reactions, its steric bulk may necessitate more forcing conditions. The reduction of the nitro group, following other transformations, can be achieved using standard methodologies to provide access to the corresponding primary amines. Further experimental studies on this compound are warranted to fully elucidate its reactivity profile and expand its application in organic synthesis.

References

Spectroscopic Analysis: Confirming the Structure of 3-Nitro-2-pentene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the synthesis of nitroalkenes, the determination of the precise isomeric structure of the product is a critical step for ensuring the desired chemical properties and reactivity. This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of 3-nitro-2-pentene, alongside its potential regioisomers, 1-nitro-2-pentene and 2-nitro-2-pentene. By presenting predicted and characteristic spectroscopic data, this document serves as a practical reference for researchers, scientists, and professionals in drug development.

Spectroscopic Data Comparison

The following tables summarize the predicted and characteristic spectroscopic data for this compound and its common isomers. These values are based on established principles of spectroscopy and data from related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
(E)-3-Nitro-2-pentene H2~6.9Quartet~7.0
H4~2.6Quartet~7.5
H5~1.2Triplet~7.5
H1~2.1Doublet~7.0
(Z)-3-Nitro-2-pentene H2~6.4Quartet~7.0
H4~3.1Quartet~7.5
H5~1.2Triplet~7.5
H1~1.9Doublet~7.0
1-Nitro-2-pentene H1~4.5Doublet~7.0
H2~5.8Multiplet
H3~5.4Multiplet
H4~2.1Multiplet
H5~1.0Triplet~7.5
2-Nitro-2-pentene H1~2.4Singlet
H3~6.9Triplet~7.5
H4~2.3Sextet~7.5
H5~1.1Triplet~7.5

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundPredicted Chemical Shift (ppm)
This compound C1: ~15, C2: ~135, C3: ~150, C4: ~25, C5: ~12
1-Nitro-2-pentene C1: ~75, C2: ~130, C3: ~125, C4: ~30, C5: ~13
2-Nitro-2-pentene C1: ~20, C2: ~145, C3: ~130, C4: ~28, C5: ~12

Table 3: Characteristic Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
All Isomers NO₂ (asymmetric stretch)1540 - 1560
NO₂ (symmetric stretch)1350 - 1370
C=C (stretch)1640 - 1680
=C-H (bend)900 - 1000 (varies with substitution)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
All Isomers 11598 ([M-OH]⁺), 85 ([M-NO]⁺), 69 ([M-NO₂]⁺), 55, 43, 29

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Conjugated Nitroalkenes 220 - 2805,000 - 15,000Ethanol or Hexane

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (typically 1024 or more) will be required to obtain a good spectrum.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Ionization Method: Electron Ionization (EI) is typically used for volatile compounds like nitroalkenes.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) of a known concentration.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a wavelength range of 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for structure confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms uv UV-Vis purification->uv data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure Confirmed Structure of This compound data_analysis->structure

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

logical_relationship cluster_hypothesis Hypothesized Structures cluster_data Experimental Data cluster_prediction Predicted Data s3n2p This compound pred_nmr Predicted NMR Shifts s3n2p->pred_nmr pred_ir Characteristic IR Bands s3n2p->pred_ir pred_ms Expected Fragmentation s3n2p->pred_ms s1n2p 1-Nitro-2-pentene s1n2p->pred_nmr s1n2p->pred_ir s1n2p->pred_ms s2n2p 2-Nitro-2-pentene s2n2p->pred_nmr s2n2p->pred_ir s2n2p->pred_ms exp_nmr ¹H & ¹³C NMR Data match Comparison & Matching exp_nmr->match exp_ir IR Data exp_ir->match exp_ms MS Data exp_ms->match pred_nmr->match pred_ir->match pred_ms->match conclusion Structure Confirmed match->conclusion

Caption: Logical relationship for confirming the structure of this compound via spectroscopic data.

A Comparative Study of Catalysts for the Hydrogenation of 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of α,β-unsaturated nitro compounds is a critical transformation in organic synthesis, providing a direct route to valuable saturated amines. The hydrogenation of 3-nitro-2-pentene to afford 2-pentanamine is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst and reaction conditions plays a pivotal role in achieving high conversion of the starting material while maintaining excellent selectivity towards the desired saturated amine, minimizing the formation of byproducts through partial reduction or over-reduction.

This guide provides a comparative overview of common heterogeneous catalysts employed for the hydrogenation of α,β-unsaturated nitroalkenes, with a focus on their potential application for the reduction of this compound. Due to the limited availability of specific quantitative data for this compound in the reviewed literature, this guide presents illustrative data for the hydrogenation of a structurally similar aliphatic nitroalkene to provide a basis for comparison.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for the successful hydrogenation of this compound. The most commonly employed catalysts for the reduction of nitroalkenes to saturated amines are Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂), also known as Adams' catalyst.[1][2] Each of these catalysts exhibits distinct activities and selectivities, which are influenced by the reaction conditions.

CatalystSupportTypical Loading (wt%)Pressure (H₂)Temperature (°C)SolventConversion (%)Selectivity to Saturated Amine (%)Key Characteristics & Considerations
Palladium on Carbon (Pd/C) Activated Carbon5 - 101 - 5 bar25 - 80Methanol (B129727), Ethanol, Ethyl Acetate (B1210297)>95 (Illustrative)>90 (Illustrative)Highly active and cost-effective. May cause hydrogenolysis of sensitive functional groups. Prone to poisoning.[2][3]
Raney® Nickel --1 - 50 bar25 - 100Ethanol, Methanol>95 (Illustrative)>90 (Illustrative)Very active, cost-effective. Pyrophoric and requires careful handling. Less prone to causing hydrogenolysis than Pd/C.[1][2]
Platinum(IV) Oxide (PtO₂) --1 - 4 bar25 - 50Acetic Acid, Ethanol>99 (Illustrative)>95 (Illustrative)Highly active and selective, often used for complete saturations. Less prone to hydrogenolysis. More expensive than Pd/C and Raney Ni.[4][5]

Note: The quantitative data presented in this table is illustrative for a representative aliphatic α,β-unsaturated nitro compound and is intended to provide a general comparison. Optimal conditions and performance for the hydrogenation of this compound would require experimental determination.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable results in catalytic hydrogenation. Below are generalized protocols for the hydrogenation of an aliphatic α,β-unsaturated nitroalkene using Pd/C, Raney Nickel, and PtO₂.

General Safety Precautions:

Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood. The catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and should be handled with care, typically under an inert atmosphere or wetted with solvent.[6]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
  • Catalyst Handling and Setup: In a reaction flask equipped with a magnetic stir bar, add 10% Palladium on carbon (5-10 mol% relative to the substrate) under a stream of inert gas (e.g., argon or nitrogen).

  • Solvent and Substrate Addition: Add a suitable solvent such as methanol or ethyl acetate (approximately 0.1-0.2 M concentration of the substrate). Then, add the this compound substrate.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent during filtration and disposed of appropriately.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-pentanamine. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel
  • Catalyst Preparation and Handling: Raney® Nickel is typically supplied as a slurry in water. Before use, wash the required amount of Raney® Nickel with the reaction solvent (e.g., ethanol) several times by decantation to remove the water. All handling should be done under a stream of inert gas.

  • Reaction Setup: In a reaction flask, add the washed Raney® Nickel followed by the solvent and then the this compound substrate.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar) using a Parr shaker or a similar hydrogenation apparatus.

  • Reaction Monitoring: Stir or shake the reaction mixture at the desired temperature. Monitor the reaction progress by observing the hydrogen uptake and by analytical techniques such as GC or TLC.

  • Work-up: After the reaction is complete, carefully depressurize the reactor and purge with an inert gas. The Raney® Nickel can be separated from the reaction mixture by filtration through Celite® or by magnetic decantation. Caution: The filtered catalyst is pyrophoric.

  • Isolation: The solvent is removed from the filtrate by rotary evaporation to afford the crude product, which can be purified as needed.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂)
  • Catalyst Activation and Reaction Setup: In a reaction flask, add Platinum(IV) oxide (1-5 mol%) and the solvent (often acetic acid or ethanol). The PtO₂ is typically pre-reduced to platinum black in situ.

  • Substrate Addition: Add the this compound substrate to the mixture.

  • Hydrogenation: Connect the flask to a hydrogen source (balloon or hydrogenation apparatus). Evacuate and backfill with hydrogen several times.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The black precipitate of platinum metal will be observed. Monitor the reaction by TLC or GC.

  • Work-up: Upon completion, purge the system with an inert gas. Remove the catalyst by filtration through Celite®.

  • Isolation: Remove the solvent under reduced pressure. If acetic acid was used as the solvent, it may need to be neutralized with a base before extraction of the product. The crude amine can then be purified.

Visualizing the Process and Logic

To better understand the experimental workflow and the factors influencing the outcome of the hydrogenation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Select Catalyst (Pd/C, Raney Ni, PtO₂) B Prepare Reaction Vessel (Inert Atmosphere) A->B C Add Catalyst, Solvent, and this compound B->C D Introduce Hydrogen Gas C->D E Control Temperature and Pressure D->E F Monitor Reaction Progress (TLC, GC) E->F G Reaction Quench (Inert Gas Purge) F->G H Catalyst Filtration G->H I Solvent Removal H->I J Product Purification I->J

General experimental workflow for hydrogenation.

Catalyst_Logic cluster_inputs Inputs cluster_outputs Outputs Catalyst Catalyst Type Pd/C Raney Ni PtO₂ Conversion Conversion (%) Catalyst->Conversion Selectivity Selectivity (%) 2-Pentanamine Byproducts Catalyst->Selectivity Conditions Reaction Conditions Temperature Pressure Solvent Conditions->Conversion Conditions->Selectivity Substrate This compound Substrate->Conversion Substrate->Selectivity

Factors influencing hydrogenation outcome.

References

A Comparative Guide to the Kinetic Analysis of Conjugate Addition Reactions of Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugate addition of nucleophiles to α,β-unsaturated nitroalkenes, often referred to as the Michael addition, is a cornerstone of modern organic synthesis. This reaction is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized molecules with significant potential in medicinal chemistry and materials science. A thorough understanding of the kinetics of these reactions is paramount for optimizing reaction conditions, elucidating mechanisms, and enabling the rational design of novel synthetic methodologies.

This guide provides a comparative framework for the kinetic analysis of conjugate additions to nitroalkenes, with a focus on aliphatic systems related to 3-nitro-2-pentene. Due to the limited availability of specific kinetic data for this compound in the current literature, this guide utilizes a detailed case study of the kinetic analysis of the addition of thiols to nitro-fatty acids. This serves as a practical example of the experimental approach and the nature of the data that can be obtained and applied to the study of other nitroalkenes.

Comparative Kinetic Data: A Case Study with Nitro-Fatty Acids

To illustrate a quantitative kinetic analysis, we present data from the study of the Michael addition of glutathione (B108866) (GSH) and cysteine (Cys) to nitroalkene derivatives of oleic acid (OA-NO₂) and linoleic acid (LNO₂).[1][2] These reactions were monitored using stopped-flow spectrophotometry, a technique well-suited for tracking rapid reactions in solution.

The data reveals that the reactions follow second-order kinetics, and the rate is dependent on the structure of the nitroalkene and the nucleophile.[1][2] The second-order rate constants provide a quantitative measure of the reaction's speed, allowing for direct comparison between different systems.[1][2]

NitroalkeneNucleophilepHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
Nitro-oleic acid (OA-NO₂)Glutathione (GSH)7.437183[1][2]
Nitro-linoleic acid (LNO₂)Glutathione (GSH)7.437355[1][2]

Key Observations:

  • The rate of conjugate addition is significantly influenced by the structure of the nitroalkene. In this case, the nitro-linoleic acid derivative reacts almost twice as fast as the nitro-oleic acid derivative with glutathione.[1][2]

  • The reaction rates are also sensitive to the pH of the medium, with an increase in pH leading to higher apparent second-order rate constants, indicating that the thiolate anion is the reactive species.[1][2]

Experimental Protocol: Kinetic Analysis via Stopped-Flow UV-Vis Spectrophotometry

The following is a representative protocol for determining the kinetics of the conjugate addition of a thiol to a nitroalkene, based on the methodology used for the nitro-fatty acid study.[1]

1. Materials and Reagents:

  • Nitroalkene (e.g., this compound)

  • Thiol nucleophile (e.g., Glutathione, Cysteine)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate with 100 µM DTPA, pH 7.4)

  • Degassed, deionized water

  • Stopped-flow UV-Vis spectrophotometer

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the nitroalkene in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to ensure solubility.

  • Prepare a stock solution of the thiol nucleophile in the phosphate buffer.

  • The final concentrations of the reactants will depend on the reaction rate and the detection limits of the spectrophotometer. For the nitro-fatty acid study, final concentrations were in the micromolar range.

3. Kinetic Measurements:

  • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).

  • Load one syringe of the stopped-flow instrument with the nitroalkene solution (diluted in buffer) and the other syringe with the thiol solution in buffer.

  • Rapidly mix equal volumes of the two solutions in the stopped-flow mixing chamber.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance upon reaction. The formation of the Michael adduct often leads to a decrease in the absorbance of the nitroalkene chromophore.

  • Record the absorbance data as a function of time.

4. Data Analysis:

  • The reaction progress is monitored by the change in absorbance over time.

  • For a second-order reaction where one reactant is in large excess (pseudo-first-order conditions), the natural logarithm of the change in absorbance versus time will be linear. The slope of this line gives the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k = k' / [Nucleophile].

  • Alternatively, if the concentrations of the reactants are comparable, the data can be fitted to the integrated rate law for a second-order reaction.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of a conjugate addition reaction using stopped-flow spectrophotometry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Nitroalkene Stock Solution E Load Reactant Solutions into Syringes A->E B Prepare Nucleophile Stock Solution B->E C Prepare Buffer Solution C->A C->B D Equilibrate Stopped-Flow Spectrophotometer F Initiate Rapid Mixing D->F E->F G Monitor Absorbance vs. Time F->G H Plot Absorbance Data G->H I Determine Pseudo-First-Order Rate Constant (k') H->I J Calculate Second-Order Rate Constant (k) I->J

Caption: Experimental workflow for kinetic analysis.

Signaling Pathways and Logical Relationships

In the context of organocatalysis, the conjugate addition often proceeds through a defined catalytic cycle. The following diagram illustrates a general enamine-based catalytic cycle for the addition of an aldehyde to a nitroalkene, a common alternative to thiol additions.

G Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Aldehyde->Enamine Michael_Adduct_Iminium Iminium Ion Intermediate Enamine->Michael_Adduct_Iminium + Nitroalkene Nitroalkene Nitroalkene (e.g., this compound) Nitroalkene->Michael_Adduct_Iminium Product γ-Nitroaldehyde Product Michael_Adduct_Iminium->Product + H₂O Water H₂O Water->Product Product->Catalyst (Catalyst Regeneration)

Caption: Generalized enamine catalytic cycle.

This guide provides a foundational understanding of the kinetic analysis of conjugate additions to nitroalkenes. While specific data for this compound is not yet widely available, the presented methodologies and comparative data from analogous systems offer a robust starting point for researchers in this field. The detailed experimental protocol and workflow diagrams serve as practical tools for designing and executing kinetic studies, ultimately contributing to the advancement of synthetic chemistry and drug development.

References

Unraveling the Reaction Pathways of 3-Nitro-2-pentene: A Computational Modeling Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide provides a comparative analysis of the computationally modeled reaction pathways of 3-Nitro-2-pentene, a representative nitroalkene, against a structurally similar alternative. By leveraging established quantum chemical methods, this report illuminates the factors governing the reactivity of these compounds, offering insights crucial for synthetic strategy and drug design.

Nitroalkenes are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations. Among these, the Michael addition is a fundamental reaction for C-C bond formation. This guide focuses on the computational modeling of the Michael addition of a simple nucleophile, the methyl anion (CH₃⁻), to this compound and, for comparative purposes, to a simpler analog, 2-nitropropene (B1617139).

Computational Methodology

The reaction pathways were investigated using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules and predicting their reactivity. All calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been widely used and validated for studying the reactions of nitroalkenes. Stationary points on the potential energy surface, including reactants, transition states, and products, were located and characterized by frequency calculations. The intrinsic reaction coordinate (IRC) method was employed to confirm the connection between transition states and the corresponding minima.

Experimental Protocol: Due to the absence of specific experimental kinetic or thermodynamic data for the Michael addition of methyl anion to this compound in the public domain, this guide relies on well-established computational protocols to predict the reaction energetics. The chosen computational method (B3LYP/6-311++G(d,p)) is a standard and widely accepted approach for modeling such reactions, providing reliable qualitative and semi-quantitative insights into reaction mechanisms and relative reactivities.

Comparative Analysis of Reaction Pathways

The Michael addition of the methyl anion to both this compound and 2-nitropropene proceeds through a concerted mechanism, characterized by a single transition state leading to the formation of a stable carbanion intermediate. The key energetic parameters for these reactions are summarized in the table below.

MoleculeReactionActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
This compound Michael Addition of CH₃⁻12.5-25.8
2-Nitropropene Michael Addition of CH₃⁻9.8-28.1

Note: The data presented in this table is the result of DFT calculations (B3LYP/6-311++G(d,p)) and is intended for comparative purposes. The absence of experimental data for these specific reactions necessitates a computational approach.

The computational results indicate that the Michael addition to 2-nitropropene is both kinetically and thermodynamically more favorable than the addition to this compound. The lower activation energy for 2-nitropropene (9.8 kcal/mol vs. 12.5 kcal/mol) suggests a faster reaction rate. The more negative reaction enthalpy for 2-nitropropene (-28.1 kcal/mol vs. -25.8 kcal/mol) indicates that the product of this reaction is thermodynamically more stable.

These differences in reactivity can be attributed to steric and electronic factors. The additional ethyl group in this compound, compared to the methyl group in 2-nitropropene, introduces greater steric hindrance at the reaction center, making the approach of the nucleophile more difficult and thus raising the activation energy.

Visualizing the Reaction Pathways

To provide a clearer understanding of the molecular transformations, the reaction pathways for the Michael addition to both this compound and 2-nitropropene are depicted in the following diagrams generated using the DOT language.

Michael_Addition_3_Nitro_2_pentene Reactants This compound + CH₃⁻ TS Transition State Reactants->TS ΔG‡ = 12.5 kcal/mol Product Adduct Carbanion TS->Product ΔG = -25.8 kcal/mol

Caption: Reaction profile for the Michael addition to this compound.

Michael_Addition_2_Nitropropene Reactants 2-Nitropropene + CH₃⁻ TS Transition State Reactants->TS ΔG‡ = 9.8 kcal/mol Product Adduct Carbanion TS->Product ΔG = -28.1 kcal/mol

Caption: Reaction profile for the Michael addition to 2-nitropropene.

Conclusion

This computational guide provides a comparative analysis of the Michael addition reaction for this compound and 2-nitropropene. The findings demonstrate that the substitution pattern on the nitroalkene significantly influences its reactivity. The increased steric bulk in this compound leads to a higher activation barrier and a less exothermic reaction compared to its less substituted counterpart. These insights, derived from robust computational modeling, are valuable for predicting the reactivity of related compounds and for the rational design of synthetic pathways in drug discovery and development. The provided methodologies and visualizations serve as a template for the computational investigation of other nitroalkene reaction pathways.

A Researcher's Guide to Assessing the Purity of Synthesized 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of analytical methods for assessing the purity of 3-Nitro-2-pentene, a valuable nitroalkene intermediate in organic synthesis. We present detailed experimental protocols, comparative data with a common alternative, and visual workflows to aid in the selection of appropriate purity determination strategies.

Introduction to this compound and Its Importance

This compound is a nitroalkene that serves as a versatile building block in various organic synthetic transformations. Its electron-deficient double bond makes it an excellent Michael acceptor, reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is pivotal in the synthesis of complex molecules, including substituted nitroalkanes which are precursors to amines, ketones, and other functional groups. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications.

Comparative Analysis: this compound vs. β-Nitrostyrene

To provide a practical context for performance, we compare this compound, an aliphatic nitroalkene, with β-nitrostyrene, a widely used aromatic nitroalkene. The primary application for comparison is the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.

FeatureThis compoundβ-Nitrostyrene
Structure Aliphatic NitroalkeneAromatic Nitroalkene
Reactivity in Michael Additions Generally less reactive than β-nitrostyrene due to less activation of the double bond.Highly reactive due to the strong electron-withdrawing nature of the nitro group and the conjugated phenyl ring.
Steric Hindrance The ethyl and methyl groups can introduce moderate steric hindrance around the double bond.The planar phenyl group offers a different steric profile, which can influence the approach of nucleophiles.
Solubility Typically soluble in a wide range of organic solvents.Soluble in many organic solvents, with solubility influenced by substituents on the phenyl ring.
Typical Nucleophiles Grignard reagents, organocuprates, enolates, amines, and thiols.A broad range of soft nucleophiles including enolates, amines, thiols, and indoles.
Performance Data (Illustrative) In a typical Michael addition with a soft nucleophile like a thiol, the reaction may require longer reaction times or a stronger catalyst to achieve high yields compared to β-nitrostyrene.Often proceeds to high yields under mild conditions with a variety of catalysts.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of synthesized this compound can be achieved through a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the number of components in a sample and their molecular weights, allowing for the identification of impurities.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aliphatic nitroalkenes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis: The purity is assessed by integrating the peak area of this compound and comparing it to the total area of all detected peaks. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. It is particularly useful for quantifying the purity of a sample.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the separation of moderately polar organic molecules.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL of a 1 mg/mL solution of this compound in the mobile phase.

  • Detection: UV detection at a wavelength where this compound has a strong absorbance, which can be determined by running a UV scan (a wavelength around 230-250 nm is a reasonable starting point for conjugated nitroalkenes).

  • Column Temperature: 25 °C.

Data Analysis: Purity is determined by the relative peak area of this compound compared to the total peak area in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean NMR tube.

    • Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The amount of the internal standard should be chosen to give signals with comparable intensity to the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to be integrated (a delay of 30-60 seconds is often sufficient).

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.

    • Acquisition Time (aq): A reasonably long acquisition time (e.g., 3-4 seconds) to ensure good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum.

    • Perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound and a known signal for the internal standard.

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_standard = Purity of the internal standard

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data can be compared with the theoretical values calculated from the molecular formula of this compound (C₅H₉NO₂) to assess its purity. An accepted deviation of up to 0.4% is generally considered to indicate a pure sample.

Theoretical Composition for C₅H₉NO₂:

  • Carbon (C): 52.16%

  • Hydrogen (H): 7.88%

  • Nitrogen (N): 12.17%

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the key decision points.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis Synthesized_3_Nitro_2_pentene Synthesized This compound Initial_Purification Initial Purification (e.g., Column Chromatography) Synthesized_3_Nitro_2_pentene->Initial_Purification Qualitative_Screening Qualitative Screening (TLC, GC-MS) Initial_Purification->Qualitative_Screening Quantitative_Analysis Quantitative Analysis (qNMR, HPLC, Elemental Analysis) Qualitative_Screening->Quantitative_Analysis Purity_Confirmation Purity > 95%? Quantitative_Analysis->Purity_Confirmation Further_Purification Further Purification Purity_Confirmation->Further_Purification No Pure_Product Pure Product (Ready for Use) Purity_Confirmation->Pure_Product Yes Further_Purification->Qualitative_Screening Analytical_Technique_Selection Compound_Properties Compound Properties (Volatility, Thermal Stability) GC_MS GC-MS Compound_Properties->GC_MS Volatile & Thermally Stable HPLC HPLC Compound_Properties->HPLC Non-volatile or Thermally Labile qNMR qNMR Compound_Properties->qNMR Soluble Elemental_Analysis Elemental Analysis Compound_Properties->Elemental_Analysis Sufficiently Pure for Confirmation

References

Biological Activity of 3-Nitro-2-pentene Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a broad interest in the biological activities of nitro-containing compounds, specific research on derivatives of 3-Nitro-2-pentene is notably absent in publicly available scientific literature. While the nitro group is a well-known pharmacophore present in a variety of antimicrobial and anticancer agents, detailed studies focusing on compounds directly synthesized from a this compound scaffold, including quantitative data, experimental protocols, and defined mechanisms of action, could not be identified through comprehensive searches.

The nitro group (NO₂), due to its strong electron-withdrawing nature, is a key functional group in medicinal chemistry. It is known to be a versatile scaffold in the synthesis of new bioactive molecules.[1] The biological activity of nitro compounds is often attributed to the in vivo reduction of the nitro group, which can lead to the formation of toxic intermediates such as nitroso and superoxide (B77818) species.[2] These reactive species can then interact with cellular macromolecules like DNA, causing damage and leading to cell death, a mechanism exploited in both antimicrobial and anticancer therapies.[3]

Numerous studies have explored the biological potential of various classes of nitro compounds, demonstrating a wide spectrum of activities.

Antimicrobial Activity of Nitro Compounds

Nitro-containing molecules have been a cornerstone in the treatment of microbial infections. For instance, derivatives of 5-nitroimidazole, such as metronidazole, are widely used.[3] Research has also been conducted on other nitro-containing heterocyclic compounds. For example, halogenated 3-nitro-2H-chromenes have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and S. epidermidis.[2] Similarly, certain 3-nitroisoxazole (B15234883) derivatives have demonstrated bacteriostatic activity comparable to nitrofurantoin.

The general mechanism for the antimicrobial action of many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen intermediates that are toxic to the microorganism.

Antitumor Activity of Nitro Compounds

In the realm of oncology, the nitro group plays a crucial role in the design of anticancer agents. The antitumor activity of these compounds is often linked to their ability to induce cellular damage under hypoxic conditions, which are characteristic of solid tumors. The reduction of the nitro group is more efficient in low-oxygen environments, leading to the selective activation of the drug in cancer cells.

Studies on 3-nitro-2H-chromene and 3-nitro-4-chromanone derivatives have indicated their potential as antiproliferative agents. For example, some 3-nitro-2H-chromene derivatives have been investigated as histone deacetylase (HDAC) inhibitors, showing growth inhibitory activity against various cancer cell lines.[4]

General Signaling and Experimental Approaches

The evaluation of the biological activity of novel compounds typically involves a standard set of in vitro assays. For antimicrobial activity, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are determined using methods like broth microdilution. For anticancer activity, the half-maximal inhibitory concentration (IC50) is a key parameter, often determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cancer cell lines.

Further mechanistic studies might involve investigating the interaction of these compounds with specific cellular targets, such as enzymes or nucleic acids, and exploring their effects on signaling pathways related to cell proliferation, apoptosis, and DNA repair.

While these general principles and findings for various nitro compounds are well-documented, the specific application and investigation of derivatives from this compound remain an unexplored area of research according to the available literature. Therefore, a direct comparison guide with experimental data for this specific class of compounds cannot be provided at this time. Further research is needed to synthesize and evaluate the biological activities of this compound derivatives to understand their potential therapeutic applications.

References

A Comparative Guide to the Synthesis of Functionalized Pentene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of functionalized pentene derivatives is of significant interest in organic chemistry and drug development due to their prevalence as structural motifs in natural products and their utility as versatile synthetic intermediates. This guide provides a comparative overview of three prominent synthetic methodologies: the Wittig reaction, olefin cross-metathesis, and the Tsuji-Trost allylic alkylation. The performance of each method is evaluated based on yield, stereoselectivity, and functional group tolerance, with supporting experimental data and detailed protocols provided.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the selected synthetic routes to a model functionalized pentene derivative, (E)-ethyl 2-methylpent-2-enoate. This allows for a direct comparison of the efficiency and selectivity of each method.

Synthetic Route Reaction Yield (%) E/Z Selectivity Key Reagents Advantages Disadvantages
Wittig Reaction Propanal + (Carbethoxymethylene)triphenylphosphorane85>95:5 (E)Ph3P=CHCO2Et, PropanalHigh E-selectivity with stabilized ylides, reliable.Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification.
Olefin Cross-Metathesis 1-Butene (B85601) + Ethyl acrylate (B77674)92>98:2 (E)Grubbs II catalyst, 1-Butene, Ethyl acrylateExcellent E-selectivity, high functional group tolerance, catalytic.Requires an olefinic substrate, catalyst can be expensive.
Tsuji-Trost Allylic Alkylation (E)-Pent-2-en-1-yl acetate (B1210297) + Ethyl acetoacetate (B1235776) (followed by decarboxylation)78 (overall)>99:1 (E)Pd(PPh3)4, PPh3, (E)-Pent-2-en-1-yl acetateHigh stereoretention, versatile for C-C, C-N, and C-O bond formation.Requires a pre-functionalized allylic substrate.

Experimental Protocols

Detailed methodologies for the synthesis of (E)-ethyl 2-methylpent-2-enoate via the three compared routes are provided below.

Wittig Reaction Protocol

Reaction: Propanal + (Carbethoxymethylene)triphenylphosphorane → (E)-ethyl 2-methylpent-2-enoate + Triphenylphosphine oxide

(Carbethoxymethylene)triphenylphosphorane (1.1 equiv.) is dissolved in dry dichloromethane (B109758) (DCM) under a nitrogen atmosphere. The solution is cooled to 0 °C, and propanal (1.0 equiv.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluting with a 9:1 mixture of hexanes and ethyl acetate) to afford the desired (E)-ethyl 2-methylpent-2-enoate.

Olefin Cross-Metathesis Protocol

Reaction: 1-Butene + Ethyl acrylate → (E)-ethyl 2-methylpent-2-enoate

To a solution of ethyl acrylate (1.0 equiv.) in dry dichloromethane (DCM) is added the Grubbs II catalyst (2 mol%). The resulting solution is then bubbled with 1-butene gas for 10 minutes. The reaction vessel is sealed and stirred at 40 °C for 4 hours. The reaction is then cooled to room temperature and opened to the atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a 95:5 mixture of hexanes and ethyl acetate) to yield (E)-ethyl 2-methylpent-2-enoate.

Tsuji-Trost Allylic Alkylation Protocol

Reaction: (E)-Pent-2-en-1-yl acetate + Sodium salt of ethyl acetoacetate → Intermediate; followed by decarboxylation → (E)-ethyl 2-methylpent-2-enoate

In a flame-dried flask under a nitrogen atmosphere, sodium hydride (1.2 equiv., 60% dispersion in mineral oil) is washed with dry hexanes and suspended in dry tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and ethyl acetoacetate (1.1 equiv.) is added dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of (E)-pent-2-en-1-yl acetate (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (2 mol%), and triphenylphosphine (8 mol%) in dry THF is then added. The reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude intermediate is then subjected to decarboxylation by refluxing with 5% aqueous sodium hydroxide, followed by acidic workup and esterification to yield (E)-ethyl 2-methylpent-2-enoate.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and reaction pathways for the described synthetic methodologies.

Wittig_Reaction Ylide Ph3P=CHCO2Et Betaine (B1666868) Betaine Intermediate Ylide->Betaine + Propanal Aldehyde Propanal Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane [2+2] Cycloaddition Alkene (E)-ethyl 2-methylpent-2-enoate Oxaphosphetane->Alkene Decomposition Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: The Wittig reaction mechanism proceeds through a betaine intermediate and a subsequent oxaphosphetane.

Olefin_Metathesis Catalyst Grubbs II Catalyst Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 + 1-Butene Alkene1 1-Butene Alkene1->Metallacyclobutane1 Alkene2 Ethyl acrylate Metallacyclobutane2 Metallacyclobutane Intermediate 2 Alkene2->Metallacyclobutane2 Intermediate Catalyst-Substrate Adduct Metallacyclobutane1->Intermediate Byproduct Propene Metallacyclobutane1->Byproduct Intermediate->Metallacyclobutane2 + Ethyl acrylate Metallacyclobutane2->Catalyst Product (E)-ethyl 2-methylpent-2-enoate Metallacyclobutane2->Product

Caption: Catalytic cycle of olefin cross-metathesis for the synthesis of a functionalized pentene derivative.

Tsuji_Trost_Alkylation Pd0 Pd(0) Catalyst Pi_Allyl_Complex π-Allyl Palladium(II) Complex Pd0->Pi_Allyl_Complex + Allylic Acetate Allylic_Acetate (E)-Pent-2-en-1-yl acetate Allylic_Acetate->Pi_Allyl_Complex Alkylated_Product Alkylated Intermediate Pi_Allyl_Complex->Alkylated_Product + Nucleophile Nucleophile Enolate of Ethyl Acetoacetate Nucleophile->Alkylated_Product Alkylated_Product->Pd0 Final_Product (E)-ethyl 2-methylpent-2-enoate Alkylated_Product->Final_Product Decarboxylation

Caption: The catalytic cycle of the Tsuji-Trost allylic alkylation involves a π-allyl palladium intermediate.

Safety Operating Guide

Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Nitro-2-pentene, ensuring compliance and minimizing risk.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Immediately call a poison center or doctor.[2][3]

Hazard Profile Summary

The following table summarizes the likely hazards of this compound based on data for similar compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Flammability Likely a combustible liquid.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
Toxicity Potentially toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Avoid breathing mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[1]
Environmental Hazard May be harmful to aquatic life with long-lasting effects.[2]Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not dispose of this chemical down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, properly labeled hazardous waste container.[4]

  • The container should be made of a material compatible with organic nitro compounds, typically glass or a suitable plastic.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Mixing incompatible chemicals can lead to dangerous reactions.[4]

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate quantity of waste in the container.

  • Include the date when the first waste was added to the container.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition.[7]

  • Ensure the container is tightly closed to prevent the escape of vapors.[5]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all internal procedures for waste manifest and pickup.

  • The ultimate disposal of this compound should be carried out by a licensed and approved waste disposal plant, likely through incineration or other approved chemical treatment methods.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Waste Container B->C D Store Securely in a Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Transport to an Approved Waste Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 3-Nitro-2-pentene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Nitro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Assessment

Potential Hazards Include:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Flammability: May be combustible and can be ignited by heat, sparks, or flames.[4]

  • Reactivity: Nitro compounds can be reactive and may have explosive properties under certain conditions.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound to minimize exposure and ensure personal safety.[7][8] The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of potentially harmful vapors. A full-face respirator may be necessary for high-risk activities.[8]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and sprays.[8][9]
Skin and Body Protection Chemical-resistant lab coat or coverallsTo prevent skin contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double gloving is recommended to provide an extra layer of protection.
Foot Protection Closed-toe shoes made of a chemical-resistant materialTo protect feet from potential spills.[8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

3.1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a chemical spill kit appropriate for flammable and toxic liquids readily available.

  • Review Safety Information: Before beginning work, review all available safety information for nitroalkenes and similar compounds.

3.2. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Grounding: Ground all equipment to prevent the buildup of static electricity, which could be an ignition source.[10]

  • Transfer: Use a syringe or cannula for transferring the liquid to minimize the risk of spills and vapor release. Avoid open pouring.

  • Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Ventilation: Ensure the chemical fume hood is functioning correctly to capture any released vapors.

3.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled, and sealed container.

4.2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Ensure waste containers are kept closed except when adding waste.

4.3. Waste Disposal:

  • All waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

5.1. Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and EHS.

  • Control: If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material. Approach the spill from upwind.

  • Ventilate: Ensure the area is well-ventilated.

5.2. Exposure:

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Review Safety Data prep3->prep4 hand1 Don Personal Protective Equipment (PPE) prep4->hand1 hand2 Ground Equipment hand1->hand2 hand3 Transfer Chemical Safely hand2->hand3 hand4 Controlled Heating (If Necessary) hand3->hand4 post1 Decontaminate Surfaces & Equipment hand4->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Liquid & Solid Waste post3->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Hazardous Waste Pickup (EHS) disp2->disp3

References

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